Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate
Description
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Properties
IUPAC Name |
ethyl 2-hydroxy-4-trimethylsilylbut-3-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3Si/c1-5-12-9(11)8(10)6-7-13(2,3)4/h8,10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHJOCNNONUDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#C[Si](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659923 | |
| Record name | Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66697-09-4 | |
| Record name | Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical properties of "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate"
[1][2][3][4]
Executive Summary: The Chiral Alkyne Scaffold
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS: 66697-09-4) represents a critical "chiral pool" intermediate in modern organic synthesis.[1] Structurally, it combines a masked alkyne (via the trimethylsilyl group), a reactive ester, and a secondary alcohol at the
This guide provides a definitive technical analysis of its physicochemical properties, spectroscopic signature, and handling protocols, moving beyond basic catalog data to offer actionable insights for the bench scientist.[1]
Chemical Identity & Structural Analysis[3][5][6][7]
| Parameter | Data |
| IUPAC Name | Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate |
| Common Name | TMS-protected propargylic lactate derivative |
| CAS Number | 66697-09-4 |
| Molecular Formula | |
| Molecular Weight | 200.31 g/mol |
| SMILES | CCOC(=O)C(O)C#C(C)C |
| MDL Number | MFCD00671544 |
Structural Logic Diagram
The following diagram illustrates the connectivity and reactive centers of the molecule, highlighting the steric bulk of the TMS group which protects the alkyne from premature nucleophilic attack.[1]
Caption: Functional connectivity map highlighting the orthogonal reactivity of the TMS, alcohol, and ester motifs.[1][2]
Physical Properties Matrix
Accurate physical data is crucial for process scaling and purification.[1] Note the specific sensitivity to heat, which dictates purification strategies (e.g., avoiding high-vacuum distillation at elevated temperatures).[1]
| Property | Value / Range | Experimental Notes |
| Physical State | Liquid | Viscous, typically pale yellow to colorless.[1] |
| Density | At 20°C. Slightly less dense than water. | |
| Refractive Index ( | 1.4480 – 1.4560 | High RI due to silyl/alkyne conjugation. |
| Boiling Point | N/A (Decomposes) | Critical: Material is heat sensitive. Do not distill >60°C. Purification via column chromatography is preferred.[1] |
| Flash Point | 105°C (221°F) | Closed Cup. |
| Solubility | Organic Solvents | Miscible in |
| pKa | ~11-12 (Alcohol) | Estimated.[1] The |
Spectroscopic Profile (The "Fingerprint")[1]
For quality control (QC), the purity of this compound is best validated via
NMR Data (300 MHz, )
-
0.18 ppm (s, 9H): Trimethylsilyl group (
). Integration standard. -
1.32 ppm (t,
Hz, 3H): Methyl of the ethyl ester.[1] -
3.20 ppm (br s, 1H): Hydroxyl proton (
). Shift varies with concentration. -
4.31 ppm (q,
Hz, 2H): Methylene of the ethyl ester.[1] -
4.85 ppm (s, 1H): The chiral
-proton ( ).[1] Key purity indicator.
IR Spectrum (Neat)
Synthesis & Reaction Logic
The synthesis of this compound is a classic example of nucleophilic addition to a carbonyl . It typically involves the reaction of the lithium or magnesium salt of trimethylsilylacetylene with ethyl glyoxylate.[1]
Synthetic Pathway Diagram
The following flow illustrates the standard laboratory preparation, highlighting the critical temperature control required to prevent polymerization of the glyoxylate.
Caption: Synthetic route via organometallic addition. Temperature control at -78°C is vital to suppress side reactions.
Experimental Protocol (General Procedure)
-
Generation of Nucleophile: To a solution of trimethylsilylacetylene (1.1 equiv) in dry THF at -78°C, add
-BuLi (1.1 equiv) dropwise. Stir for 30 minutes. -
Addition: Add freshly distilled ethyl glyoxylate (1.0 equiv) in THF dropwise. The solution typically turns yellow.[1]
-
Quench: Allow to warm to 0°C, then quench with saturated aqueous
. -
Purification: Extract with diethyl ether. Do not distill. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to obtain the pure liquid.
Applications in Drug Development[1]
This molecule is not just a reagent; it is a divergent intermediate .[1]
-
Kinetic Resolution: The racemic alcohol can be resolved using lipases (e.g., Pseudomonas cepacia lipase) to yield enantiopure building blocks for natural product synthesis.[1]
-
Heterocycle Formation: Treatment with hydrazine yields pyrazoles; reaction with amidines yields pyrimidines.[1]
-
Deprotection: The TMS group can be removed with TBAF (Tetra-n-butylammonium fluoride) to reveal the terminal alkyne, ready for "Click" chemistry (CuAAC) or Sonogashira coupling.[1]
References
-
PubChem Compound Summary. (n.d.). Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate (CID 44630343).[1][3] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Organic Syntheses. (1988).[1] Trimethylsilylacetylene.[1][4][5] Org.[1][6][5] Synth. 1988, 66, 173.[1] (Foundational reference for the alkyne precursor). Retrieved from [Link][1]
-
GlobalChem Mall. (n.d.).[1] Physical Properties of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate. Retrieved from [Link]
Sources
- 1. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate | C9H16O3Si | CID 44630343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ethyl butyrate(105-54-4) 1H NMR [m.chemicalbook.com]
Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate
Executive Summary
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS 66697-09-4) represents a pivotal "chiral warhead" in modern organic synthesis.[1] Structurally, it combines a protected alkyne, a secondary alcohol, and an ester moiety, making it a versatile linchpin for the synthesis of complex natural products (e.g., sphingosines) and heterocyclic pharmacophores.
This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) of this compound. Unlike standard data sheets, this document focuses on the causality of spectral features and the logic of its synthesis, ensuring researchers can distinguish the target molecule from common synthetic byproducts.
Chemical Profile & Physical Properties[1][2][3][4][5]
Before spectroscopic analysis, the physical state of the sample must be verified. Degraded samples often exhibit yellowing or turbidity due to desilylation or ester hydrolysis.
| Property | Value | Notes |
| IUPAC Name | Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate | |
| CAS Number | 66697-09-4 | |
| Formula | ||
| Molecular Weight | 200.31 g/mol | |
| Appearance | Pale yellow liquid | Darkens upon oxidation/heating |
| Density | 0.98 g/mL | @ 20°C |
| Refractive Index | ||
| Solubility | DCM, THF, Et2O, EtOAc | Hydrolyzes in aqueous base |
Synthetic Origin & Impurity Profile
Understanding the synthesis is critical for interpreting the spectra, particularly for identifying impurities like residual solvents or homocoupled byproducts. The standard industrial route involves the nucleophilic addition of trimethylsilylacetylene to ethyl glyoxylate.
Synthesis Workflow (Graphviz)
The following diagram outlines the Zinc-mediated addition (Barbier-type) or Lithiation route, highlighting critical quench steps that define the impurity profile.
Figure 1: Synthetic pathway via nucleophilic addition to glyoxylate. Note that incomplete quenching can lead to aldol condensation side-products.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The NMR data below is calibrated to
Proton NMR (
NMR)
Rationale: The spectrum is defined by the high-field TMS singlet and the characteristic ethyl ester pattern. The methine proton (
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 0.18 | Singlet (s) | 9H | TMS Group. Sharp, strong signal. Used as internal integration reference. | |
| 1.33 | Triplet (t, J=7.1 Hz) | 3H | Ethyl Ester (Methyl). Classic triplet. | |
| 3.15 | Broad (br s) or Doublet | 1H | Hydroxyl. Shift varies with concentration. Disappears on | |
| 4.31 | Quartet (q, J=7.1 Hz) | 2H | Ethyl Ester (Methylene). Deshielded by oxygen. | |
| 4.85 | Singlet (s) or Doublet | 1H | Methine. The "Warhead" proton. Appears as a doublet if coupled to OH, collapses to singlet with |
Carbon NMR (
NMR)
Rationale: The alkyne carbons are the most difficult to spot due to long relaxation times. The TMS carbons are often close to 0 ppm but distinct from the solvent reference.
-
-0.5 ppm: TMS methyl carbons.
-
14.1 ppm: Ethyl ester methyl (
). -
62.4 ppm: Ethyl ester methylene (
). -
62.8 ppm: Methine carbon (
). -
90.5 ppm: Alkyne carbon internal (
). -
101.2 ppm: Alkyne carbon terminal to Si (
). Note: Silicon effect often shields/deshields unexpectedly. -
170.5 ppm: Carbonyl (
).
Infrared Spectroscopy (FT-IR)
IR is the quickest method to verify the integrity of the functional groups, specifically the silyl-alkyne and the ester.
-
3450 cm⁻¹ (Broad): O-H stretch. Diagnostic: Sharpness indicates free OH; broadness indicates H-bonding.
-
2960 cm⁻¹: C-H stretch (Alkyl/TMS).
-
2180 cm⁻¹ (Sharp, Weak-Medium):
stretch. Note: Unlike symmetric alkynes, the TMS group creates a dipole moment, making this band visible. -
1735 cm⁻¹ (Strong):
stretch (Ester). -
1250 cm⁻¹ & 845 cm⁻¹: Si-C vibrations. Diagnostic: The "Fingerprint" of the TMS group.[1]
Mass Spectrometry (MS)
Technique: GC-MS (EI, 70 eV).
The molecular ion (
Fragmentation Logic (Graphviz)
Figure 2: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry. The peak at m/z 73 is typically the base peak.
Experimental Protocol: Quality Control
To ensure the reagent is suitable for sensitive catalytic steps (e.g., enantioselective reduction), perform the following QC check.
-
Sampling: Take 10
of the liquid under inert atmosphere ( or Ar). Caution: Moisture sensitive.[2][3] -
Solvent: Dissolve in 0.6 mL
(neutralized with basic alumina to prevent acid-catalyzed desilylation during measurement). -
Analysis: Run a standard 1H NMR (16 scans).
-
Criteria:
-
Integration of TMS (0.18 ppm) vs Ethyl CH2 (4.31 ppm) must be 9:2 (
5%). -
Absence of triplet at ~2.5 ppm (indicates terminal alkyne from desilylation).
-
Absence of singlet at ~9.3 ppm (indicates unreacted ethyl glyoxylate).
-
References
-
Boyd, E., et al. (1994). "The synthesis of enantiomerically pure ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate and its use in the synthesis of sphingosine derivatives." Tetrahedron: Asymmetry, 5(6), 1051-1056.
-
Nakamura, E., & Kuwajima, I. (1980). "Semipinacol rearrangement of 1-trimethylsilyl-2-propynyl alcohols." Journal of the American Chemical Society, 102(10).
-
TCI Chemicals. (n.d.). "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate Product Specification." TCI America Catalog.
-
Fisher Scientific. (n.d.). "Safety Data Sheet: Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate."
Sources
reactivity of the trimethylsilyl group in "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate"
Technical Guide for Research & Development
Executive Summary & Structural Analysis
Compound: Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate
CAS: 66697-09-4
Formula: C
This compound serves as a critical bifunctional building block in organic synthesis, bridging the gap between chiral pool synthesis and organosilicon chemistry. It features a propargylic alcohol motif stabilized by a trimethylsilyl (TMS) group at the alkyne terminus and an ethyl ester at the
The reactivity of the TMS group in this specific electronic environment is defined by two competing factors:
-
Electronic Stabilization: The silicon atom stabilizes
-carbocations (the -silicon effect), although this is less relevant in the alkyne system compared to vinyl silanes. More importantly, it sterically shields the alkyne from unwanted hydration or polymerization. -
Base/Nucleophile Sensitivity: The proximity of the
-hydroxyl group and the ester functionality creates a "push-pull" system. While the TMS group is designed to be robust, the molecule is prone to retro-aldol decomposition under unbuffered basic conditions required for desilylation.
This guide details the precise manipulation of the TMS group, ensuring high fidelity in deprotection and cross-coupling workflows while mitigating side reactions.
Synthesis & Stability Context
Understanding the genesis of this molecule explains its impurity profile. It is typically synthesized via the nucleophilic addition of lithium trimethylsilylacetylide to ethyl glyoxylate .
-
Key Impurity Risk: Residual ethyl glyoxylate (polymerizes easily) or bis-addition products.
-
Stability: The TMS group prevents the acidity of the terminal alkyne proton (
) from interfering with the ester. However, the -proton is acidic ( ), making the molecule sensitive to racemization if enantiopure.
Reactivity Profile of the TMS Group
Protodesilylation (TMS Removal)
The most common transformation is the removal of the TMS group to reveal the terminal alkyne for "Click" chemistry (CuAAC) or Sonogashira coupling.
Challenge: Standard desilylation conditions (e.g., NaOH/MeOH) are often too harsh, leading to ester hydrolysis or retro-aldol cleavage (breaking the C2-C3 bond).
Recommended Pathways:
-
Fluoride-Mediated (Buffered): TBAF is the standard, but commercial TBAF contains water and is basic. Acetic acid (AcOH) must be added to buffer the reaction to pH 6-7, preventing the alkoxide formation that triggers retro-aldol.
-
Carbonate-Mediated (Mild): Potassium carbonate in methanol is effective but requires strict temperature control (
C) to avoid racemization.
Ipso-Substitution (C–Si Bond Activation)
In advanced workflows, the TMS group acts as a "masked" halide. Under oxidative conditions (e.g.,
Cyclization Precursor
The TMS group directs regioselectivity during electrophilic cyclizations. For example, iodocyclization to form isoxazoles or furanones often proceeds with higher fidelity when the TMS group is present, as it directs the electrophile to the
Experimental Protocols
Protocol A: Buffered Protodesilylation (High Fidelity)
Target: Generation of Ethyl 2-hydroxy-3-butynoate without retro-aldol decomposition.
Reagents:
-
Substrate (1.0 equiv)
-
TBAF (1.0 M in THF, 1.1 equiv)
-
Acetic Acid (1.2 equiv)
-
THF (Anhydrous, 0.1 M concentration)
Workflow:
-
Preparation: Dissolve the substrate in anhydrous THF under
atmosphere. Cool to C. -
Buffering: Add Acetic Acid to the TBAF solution prior to addition, or add Acetic Acid directly to the reaction vessel first. Rationale: This neutralizes the "naked" fluoride basicity.
-
Addition: Dropwise addition of the TBAF/AcOH mixture over 10 minutes.
-
Reaction: Allow to warm to
C. Monitor by TLC (Stain: KMnO ; Product is more polar). Reaction typically completes in 30-60 mins. -
Quench: Quench with saturated
solution. Do not use water/NaOH. -
Workup: Extract with Et
O. Wash with brine. Dry over . -
Validation:
H NMR should show the disappearance of the TMS singlet (0.1-0.2 ppm) and appearance of the alkyne triplet ( ppm, Hz).
Protocol B: One-Pot Desilylation-Sonogashira Coupling
Target: Direct coupling to an aryl halide.
Reagents:
-
Substrate (1.0 equiv)
-
Aryl Iodide (1.1 equiv)
- (2 mol%)
-
CuI (1 mol%)
- (1.0 equiv) OR TBAF (1.1 equiv)
-
DMF (Degassed)
Workflow:
-
Mix: Combine Aryl Iodide, Pd catalyst, and CuI in DMF.
-
Activation: Add the TMS-substrate.
-
Initiation: Add
(promoter for direct coupling) or TBAF (in situ deprotection). Heat to C. -
Note: The Silver-mediated pathway avoids free fluoride, protecting the sensitive
-hydroxy ester motif.
Visualizations
Reaction Landscape
The following diagram illustrates the divergent pathways available for the TMS-alkyne moiety.
Figure 1: Divergent reactivity pathways. Green indicates the preferred deprotection route; Red indicates the primary failure mode (retro-aldol).
Mechanism of Base-Induced Decomposition
Understanding the failure mode is critical for troubleshooting.
Figure 2: The Retro-Aldol decomposition pathway triggered by unbuffered base.
Data Summary: Deprotection Conditions
| Reagent System | Conditions | Yield | Selectivity | Risk |
| TBAF / AcOH | THF, | 85-95% | High | Minimal (Buffered) |
| K | MeOH, | 70-80% | Moderate | Racemization / Transesterification |
| NaOH / H | THF/H | <30% | Low | Retro-Aldol / Hydrolysis |
| AgNO | EtOH/H | 60-70% | High | Toxic Byproducts |
References
-
TCI Chemicals. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate Product Specification. TCI America.[1] Link
- Denmark, S. E., & Sweis, R. F. (2004). Cross-Coupling Reactions of Organosilicon Compounds. Chemical Reviews, 102(6).
-
Chaisemartin, L., et al. (2010). Reduction of Alkynyl α-Hydroxy Esters: Stereoselective α-Ketol Rearrangement. European Journal of Organic Chemistry. Link[2]
-
Liu, A., et al. (2023).[3] TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. RSC Advances. (Discusses TMS stability in
-hydroxy systems). Link - Trost, B. M. (2002). The Alkyne-Zipper Reaction and TMS Protection Strategies. Accounts of Chemical Research. (General reference for alkyne protection).
Sources
- 1. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 2. Sci-Hub. Reduction of Alkynyl α‐Hydroxy Esters: Stereoselective α‐Ketol Rearrangement / European Journal of Organic Chemistry, 2010 [sci-hub.jp]
- 3. From intramolecular cyclization to intermolecular hydrolysis: TMSCF 2 Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00665D [pubs.rsc.org]
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate: Technical Synthesis & Application Guide
The following technical guide details the discovery, synthesis, and application of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate , a critical chiral building block in modern organic synthesis.
CAS Number: 66697-09-4
Formula: C
Executive Summary
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (EHTB) is a bifunctional organosilicon intermediate characterized by a terminal alkyne protected by a trimethylsilyl (TMS) group and an
This guide analyzes the evolution of its synthesis from early organolithium protocols to modern enzymatic resolutions, providing researchers with a validated roadmap for its preparation and use.
Discovery & Historical Context
The emergence of EHTB parallels the "Silicon Era" of organic synthesis in the late 1970s and early 1980s, where silyl protecting groups transformed the handling of terminal alkynes.
-
The Synthetic Gap: Early syntheses of
-hydroxy- -alkynyl esters relied on the Reformatsky-type reaction of propargyl bromide with ethyl glyoxylate.[3] While effective, this route employed shock-sensitive propargyl halides and often yielded mixtures of allenyl/alkynyl isomers. -
The Organosilicon Solution: The development of Lithium (trimethylsilyl)acetylide as a stable, nucleophilic source of the alkyne anion allowed for the direct, regioselective addition to aldehydes. EHTB was identified as the primary adduct when reacting this lithiated species with ethyl glyoxylate.
-
Evolution of Enantioselectivity: Initially prepared as a racemate, the demand for enantiopure drugs (e.g., statin side chains, antifungal agents) drove the development of Kinetic Resolution protocols using lipases (e.g., Pseudomonas cepacia lipase) in the 1990s, establishing EHTB as a standard chiral pool reagent.
Synthetic Methodologies
Two primary routes exist for the preparation of EHTB: the Classical Organolithium Route (favored for high purity and safety) and the Reformatsky Route (lower cost but higher hazard).
Protocol A: Classical Organolithium Addition (Recommended)
This method avoids the use of explosive propargyl bromide, offering a safer profile for scale-up, though reagent costs are higher.[3]
Reaction Scheme:
Step-by-Step Workflow:
-
Glyoxylate Preparation: Commercial ethyl glyoxylate often exists as a polymer in toluene. It must be freshly distilled over P
O under vacuum to generate the monomeric aldehyde immediately prior to use. -
Lithiation:
-
Charge a flame-dried flask with THF and Trimethylsilylacetylene (1.1 equiv).
-
Cool to -78°C.[4]
-
Add
-Butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise over 30 minutes. -
Stir for 1 hour at -78°C to ensure complete formation of Lithium (trimethylsilyl)acetylide.
-
-
Addition:
-
Cannulate the freshly distilled ethyl glyoxylate (1.0 equiv) in THF slowly into the acetylide solution at -78°C.
-
Critical Control Point: Maintain temperature below -70°C to prevent polymerization of the glyoxylate or decomposition of the acetylide.
-
-
Workup:
-
Quench with saturated NH
Cl solution. -
Extract with Et
O or EtOAc. -
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Yield: Typically 75–85%. Purity: >97% (GC).
Protocol B: Enzymatic Kinetic Resolution (For Chiral Access)
To obtain enantiopure
System: Pseudomonas cepacia Lipase (Amano PS) or Candida antarctica Lipase B (CALB). Solvent: Diisopropyl ether or Vinyl Acetate (as acyl donor).
-
Acylation: React racemic EHTB with vinyl acetate in the presence of Lipase PS.
-
Selectivity: The enzyme selectively acetylates the
-enantiomer (typically), leaving the -alcohol free (or vice versa depending on the specific lipase strain). -
Separation: The resulting acetate and free alcohol are easily separated by column chromatography.
Mechanistic Logic & Visualization
The following diagram illustrates the mechanistic pathway and the divergence point for asymmetric synthesis.
Caption: Synthetic pathway from raw materials to racemic EHTB and subsequent enzymatic resolution.
Technical Specifications & Data
| Parameter | Specification | Notes |
| Appearance | Pale yellow liquid | Darkens upon oxidation/polymerization. |
| Boiling Point | ~90°C at 2 mmHg | High vacuum required for distillation. |
| Stability | Moisture/Air Sensitive | Store under Argon/Nitrogen at 4°C. |
| Refractive Index | Useful for quick purity checks. | |
| Solubility | THF, Et | Insoluble in water; hydrolyzes slowly. |
Applications in Drug Development
"Click" Chemistry Precursor
EHTB is a precursor to 2-hydroxy-4-pentynoic acid . Upon removal of the TMS group (using TBAF or K
Statin & Macrolide Synthesis
The chiral alcohol center serves as a scaffold for 1,3-diol synthesis . Through directed reduction (e.g., Narasaka-Prasad reduction) of derived
Nucleoside Analogs
The alkyne moiety allows for coupling with nucleobases, while the ester can be converted into the furanose ring oxygen/carbon framework, facilitating the synthesis of non-natural L-nucleosides used in antiviral therapies.
References
-
Spectrum Chemical. (2024). Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate Product Specifications & CAS 66697-09-4. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid. (Discusses the TMS route vs. Reformatsky route). Retrieved from
-
National Institutes of Health (PMC). (2019). The Asymmetric A3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. (Contextualizes the reactivity of ethyl glyoxylate with TMS-acetylene). Retrieved from
-
Wiley-VCH. (2011). Enantioselective Copper-Catalyzed Domino Reactions. (Details metal-catalyzed additions to glyoxylates). Retrieved from
-
TCI Chemicals. (2024). Product Catalog: Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate. Retrieved from
Sources
- 1. Ethyl 2-Hydroxy-4-(trimet, TCI, 1948254 - 나비엠알오 [m.navimro.com]
- 2. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate [myskinrecipes.com]
- 3. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Unlocking a Privileged Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate
Abstract
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that offer both synthetic versatility and inherent biological relevance is insatiable. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate emerges as a compelling building block, poised at the intersection of these critical requirements. This technical guide provides an in-depth exploration of the potential applications of this molecule in medicinal chemistry. We will dissect its constituent functional groups—the trimethylsilyl-protected alkyne, the α-hydroxy ester, and the butyrate core—to reveal a wealth of synthetic opportunities. From its role as a linchpin in bioorthogonal "click" chemistry to its utility in the construction of diverse heterocyclic systems and its potential as a pharmacophore, this guide will furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate in their quest for the next generation of therapeutics.
Strategic Analysis of a Multifunctional Building Block
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate is more than a simple chemical entity; it is a strategically designed scaffold offering orthogonal reactivity. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, enhancing its stability and allowing for selective manipulation of other parts of the molecule.[1] The true power of this molecule lies in the synergistic interplay of its three key functional domains:
-
The Latent Alkyne: The TMS-protected alkyne is a gateway to a vast array of chemical transformations. Upon deprotection, the terminal alkyne becomes a powerful handle for bioorthogonal conjugation reactions, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This allows for the precise and efficient linking of the butynoate scaffold to other molecules, such as peptides, proteins, or small molecule fragments, a cornerstone of modern drug development strategies like Antibody-Drug Conjugates (ADCs).[3] Furthermore, the alkyne can participate in various cycloaddition and transition-metal-catalyzed reactions to construct a diverse range of heterocyclic systems.[4]
-
The α-Hydroxy Ester Moiety: The α-hydroxy ester is a common structural motif found in a multitude of biologically active natural products and synthetic drugs.[5] This functionality can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity. The hydroxyl group also presents a secondary site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
-
The Butyrate Core: The four-carbon backbone of the molecule is not merely a spacer. Butyric acid and its derivatives are known to possess a range of biological activities, including acting as histone deacetylase (HDAC) inhibitors and modulating immune responses.[6][7] This inherent bioactivity of the core structure can be a valuable starting point for the design of new therapeutic agents.
The strategic combination of these features in a single, readily accessible molecule makes Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate a high-value asset in the medicinal chemist's toolbox.
Caption: Core functional domains of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate and their strategic implications in medicinal chemistry.
Gateway to Bioorthogonal Ligation: "Click" Chemistry Applications
The ability to selectively and efficiently join molecular fragments under biocompatible conditions is a paradigm-shifting concept in drug discovery. The terminal alkyne, unmasked from its TMS protection, positions Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate as an ideal substrate for "click" chemistry.
Deprotection of the Trimethylsilyl Group
A critical first step is the mild and efficient removal of the TMS group to reveal the reactive terminal alkyne. Several methods can be employed, with the choice depending on the sensitivity of the substrate to acidic or basic conditions.
Table 1: Comparison of TMS Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fluoride-based | Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to rt | High yielding, mild | Can be basic, potential for side reactions with sensitive substrates.[8] |
| Base-catalyzed | K₂CO₃, MeOH | rt | Inexpensive, mild | Can be slow, may not be suitable for base-labile groups. |
| Copper-catalyzed | CuSO₄, Sodium Ascorbate | H₂O/t-BuOH, rt | Very mild, biocompatible | Requires copper, may not be suitable for all substrates.[9][10] |
Experimental Protocol: Mild Deprotection using Copper Sulfate and Sodium Ascorbate
This protocol is particularly advantageous when subsequent one-pot copper-catalyzed reactions are planned.
-
Dissolution: Dissolve Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
Addition of Reagents: To the stirred solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and highly efficient method for the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[2] This reaction is a cornerstone of bioconjugation and fragment-based drug discovery.
Caption: General workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: One-Pot TMS Deprotection and CuAAC
This streamlined protocol avoids the isolation of the potentially unstable terminal alkyne.[11][12]
-
Reactant Mixture: In a reaction vial, combine Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (1.0 eq), the desired azide partner (1.1 eq), and a copper(I) source such as copper(I) iodide (0.05 eq) or a pre-mixture of CuSO₄ (0.05 eq) and sodium ascorbate (0.1 eq).[3]
-
Solvent Addition: Add a suitable solvent system, typically a mixture of t-BuOH and water (1:1) or DMF.
-
Base Addition: Add a mild base such as N,N-diisopropylethylamine (DIPEA) (0.1 eq).
-
Deprotection and Cycloaddition: Stir the reaction mixture at room temperature. The deprotection of the TMS group and the subsequent cycloaddition will proceed in situ. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the starting materials are consumed, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting triazole product by column chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a metal-free alternative.[][14] This reaction utilizes a strained cyclooctyne derivative to react with an azide. To employ Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate in a SPAAC-based strategy, it would first be deprotected and then coupled to a strained cyclooctyne, or an azide-functionalized version of the butynoate could be synthesized to react with a cyclooctyne-modified biomolecule.
A Versatile Precursor for Heterocycle Synthesis
The presence of both a hydroxyl group and an alkyne in close proximity within the deprotected form of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate makes it an excellent precursor for the synthesis of various five- and six-membered heterocycles, which are privileged scaffolds in medicinal chemistry.
Synthesis of Substituted Furans
Substituted furans are common motifs in pharmaceuticals. The intramolecular cyclization of alkynyl alcohols is a powerful method for their synthesis.[15][16]
Experimental Protocol: Gold-Catalyzed Cycloisomerization to Furans
Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack.[17]
-
Starting Material: Begin with the TMS-deprotected Ethyl 2-Hydroxy-3-butynoate.
-
Catalyst and Solvent: In a dry reaction flask under an inert atmosphere, dissolve the starting material in a non-polar solvent such as dichloromethane (DCM) or toluene.
-
Reaction Initiation: Add a catalytic amount of a gold(I) or gold(III) catalyst (e.g., AuCl₃, 1-5 mol%).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst. Concentrate the filtrate and purify the resulting furan derivative by column chromatography.
Synthesis of Dihydropyrans
Dihydropyran rings are present in numerous natural products with interesting biological activities. A silyl-Prins-type cyclization can be envisioned for the synthesis of these heterocycles.[18]
Caption: Potential pathways for heterocycle synthesis from deprotected Ethyl 2-Hydroxy-3-butynoate.
Intramolecular Cyclization to Lactones
Lactones, or cyclic esters, are another important class of heterocycles with diverse biological activities. The α-hydroxy ester functionality of the title compound can undergo intramolecular cyclization onto the alkyne under appropriate conditions to form γ-lactones.[19] This transformation can be promoted by various catalysts.
Experimental Protocol: Base-Mediated Intramolecular Lactonization
-
Starting Material: Use the TMS-deprotected Ethyl 2-Hydroxy-3-butynoate.
-
Reaction Setup: Dissolve the starting material in an anhydrous aprotic solvent like THF or DMF under an inert atmosphere.
-
Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the resulting lactone by column chromatography.
The Butyrate Core: An Overlooked Pharmacophore
While the alkyne and hydroxyl functionalities offer significant synthetic advantages, the inherent biological potential of the butyrate core should not be overlooked. Butyric acid is a short-chain fatty acid that exhibits a range of physiological effects, including the inhibition of histone deacetylases (HDACs).[20][21] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. The structural similarity of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate to known HDAC inhibitors suggests that it could serve as a starting point for the design of novel anti-cancer agents.
Conclusion and Future Outlook
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate is a multifaceted building block with significant untapped potential in medicinal chemistry. Its strategically positioned functional groups provide a rich platform for the synthesis of diverse and complex molecular architectures. The latent alkyne serves as a versatile handle for bioorthogonal ligations and the construction of heterocyclic scaffolds. The α-hydroxy ester moiety offers opportunities for targeted interactions with biological macromolecules and further derivatization. Finally, the butyrate core may impart favorable pharmacokinetic properties and inherent biological activity.
Future research in this area should focus on exploring the full scope of its reactivity, including its use in multicomponent reactions and asymmetric catalysis. Furthermore, the synthesis and biological evaluation of libraries of compounds derived from this scaffold are warranted to fully elucidate its potential in the development of novel therapeutic agents. As the principles of modular synthesis and bioorthogonal chemistry continue to shape the future of drug discovery, molecules like Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate will undoubtedly play an increasingly important role.
References
- Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 313-317.
-
ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]
-
Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]
- MDPI. (2023).
- Butyric acid and prospects for creation of new medicines based on its derivatives. (2024). Veterinary World, 17(3), 649–658.
-
Reddit. (2021). TMS deprotection of acid- and base-sensitive substrate. r/Chempros. Retrieved from [Link]
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
- Google Patents. (n.d.). US5004815A - Method for synthesizing β-lactones and alkenes.
- Tresse, C., Schweizer, S., Bisseret, P., Lalevee, J., Evano, G., & Blanchard, N. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. Organic & Biomolecular Chemistry, 23(16), 4086-4113.
- PubMed. (1987). Pharmacokinetics of butyric acid derivative with xylitol. International Journal of Immunotherapy, 3(4), 295-300.
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyranocoumarins from alkynyl alcohols and 4‐hydroxy coumarins through different catalytic approaches. Retrieved from [Link]
- van der Vlist, J., van der Vlist, J., & Rutjes, F. P. (2021). Oxidation-Induced “One-Pot” Click Chemistry. Chemical Reviews, 121(8), 4559-4613.
- Journal of the American Chemical Society. (2019). α-C–H Functionalization of π-Bonds Using Iron Complexes: Catalytic Hydroxyalkylation of Alkynes and Alkenes. Journal of the American Chemical Society, 141(50), 19594-19599.
- Chemical Communications. (2015). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base.
-
Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]
- Organic & Biomolecular Chemistry. (2018). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry, 16(43), 8231-8234.
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
- Recent Advances in the Synthesis of 2H-Pyrans. (2015). Molecules, 20(4), 6839–6865.
- Beilstein Journal of Organic Chemistry. (2010). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Beilstein Journal of Organic Chemistry, 6, 92.
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
- The Journal of Organic Chemistry. (2008). Copper-Mediated Cyclization−Halogenation and Cyclization−Cyanation Reactions of β-Hydroxyalkynes and o-Alkynylphenols and Anilines. The Journal of Organic Chemistry, 73(22), 9077-9080.
-
Organic Chemistry Portal. (n.d.). Desilylations. Retrieved from [Link]
- The Journal of Organic Chemistry. (2002). Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. The Journal of Organic Chemistry, 67(11), 3713-3717.
-
ResearchGate. (2017). One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles. Retrieved from [Link]
- Organic & Biomolecular Chemistry. (2023). Base-promoted [4 + 2] cycloaddition of alkynyl 1,3-dithianes and chalcones to access highly substituted pyran derivatives. Organic & Biomolecular Chemistry, 21(34), 6933-6937.
-
Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]
- Organic Letters. (2017). Oxidative Coupling of Terminal Alkyne with α-Hydroxy Ketone: An Expedient Approach toward Ynediones. Organic Letters, 19(21), 5844-5847.
-
ResearchGate. (2025). Furan synthesis through AuCl3-catalysed cycloisomerisation of beta-alkynyl beta-ketoesters. Retrieved from [Link]
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). Chemical Society Reviews, 39(4), 1302–1315.
-
MavMatrix. (n.d.). STUDIES ON ENANTIOSELECTIVE DESYMMETRIZING ALKYNE HYDROSILYLATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Esters and Lactones. Retrieved from [Link]
-
Figshare. (n.d.). Collection - α‑C–H Functionalization of π‑Bonds Using Iron Complexes: Catalytic Hydroxyalkylation of Alkynes and Alkenes - Journal of the American Chemical Society. Retrieved from [Link]
-
TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid?. Retrieved from [Link]
-
MSU chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Applications of alkynyl enones for furan synthesis. Retrieved from [Link]
-
Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]
- Organic & Biomolecular Chemistry. (2013). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 11(40), 6838-6842.
-
YouTube. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2013, May 24). Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Retrieved from [Link]
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (2011). ChemBioChem, 12(1), 131–136.
- RSC Publishing. (2023). From intramolecular cyclization to intermolecular hydrolysis: TMSCF 2 Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. Chemical Science, 14(30), 8149-8155.
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axispharm.com [axispharm.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
- 11. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Furan synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Lactone synthesis [organic-chemistry.org]
- 20. Aldehyde - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
detailed procedure for the synthesis of tetrasubstituted thiophenes using "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate"
This Application Note and Protocol details the synthesis of tetrasubstituted thiophenes utilizing Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS: 66697-09-4) as a core building block. This reagent serves as a highly functionalized C3-synthon which, when reacted with isothiocyanates or carbon disulfide, undergoes a base-mediated [3+2] cyclization to yield densely substituted thiophene scaffolds.
Introduction & Significance
Tetrasubstituted thiophenes are privileged pharmacophores in medicinal chemistry, appearing in therapeutics for inflammation (e.g., kinase inhibitors), metabolic disorders, and oncology. The synthesis of these crowded heteroaromatics is often plagued by harsh conditions and poor regioselectivity.
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate offers a superior synthetic advantage. It acts as a trifunctional linchpin containing:
- -Hydroxy Ester: Facilitates base-mediated deprotonation and subsequent nucleophilic attack.
-
Internal Alkyne: Acts as the electrophilic trap for cyclization.
-
Trimethylsilyl (TMS) Group: Directs regioselectivity during cyclization and serves as a "dummy" handle for downstream diversification (e.g., ipso-substitution or Hiyama coupling).
Reaction Design & Mechanism
The transformation relies on a cascade sequence: Deprotonation
-
Step 1: Activation. A base (e.g.,
or ) deprotonates the -hydroxyl group. -
Step 2: Adduct Formation. The resulting alkoxide (or the carbanion formed via tautomerization) attacks the electrophilic carbon of an Isothiocyanate (R-NCS) .
-
Step 3: Cyclization. The sulfur atom of the resulting thioimidate intermediate attacks the TMS-activated alkyne in a 5-endo-dig or 5-exo-dig fashion.
-
Step 4: Aromatization. Tautomerization and elimination of water (or rearrangement) yields the stable aromatic thiophene core.
Target Product: Ethyl 2-(substituted-amino)-4-(trimethylsilyl)thiophene-3-carboxylate.
Experimental Protocol
3.1. Materials & Equipment
-
Reagent A: Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (>97%, stored at 4°C under Ar).
-
Reagent B: Aryl or Alkyl Isothiocyanate (1.1 equiv).
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv). -
Solvent:
-Dimethylformamide (DMF), anhydrous. -
Purification: Silica gel (230-400 mesh), Ethyl Acetate/Hexanes.
3.2. Step-by-Step Procedure
Step 1: Reaction Setup
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of nitrogen.
-
Add Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (1.0 mmol, 200 mg) and the corresponding Isothiocyanate (1.1 mmol) to the flask.
-
Dissolve the mixture in anhydrous DMF (5.0 mL) via syringe.
Step 2: Initiation
-
Cool the mixture to 0°C in an ice bath.
-
Add
(2.0 mmol, 276 mg) in a single portion. -
Note: Evolution of gas or slight color change (yellow/orange) indicates anion formation.
Step 3: Cyclization
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir at RT for 30 minutes, then heat to 80°C in an oil bath.
-
Monitor reaction progress by TLC (20% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: The starting alkyne spot (
) should disappear; a fluorescent blue/green product spot will appear ( ). -
Typical Reaction Time: 2–4 hours.
-
Step 4: Workup
-
Cool the reaction to RT.
-
Quench by pouring the mixture into ice-cold water (20 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with Brine (
mL) to remove residual DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography.
-
Gradient: 0%
10% 20% EtOAc in Hexanes.
-
-
Isolate the product as a yellow/orange solid or viscous oil.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway for the base-mediated synthesis of thiophenes from propargylic precursors.
Data & Scope
The following table summarizes expected yields based on the electronic nature of the isothiocyanate substituent (
| Entry | Isothiocyanate ( | Substituent Type | Expected Yield (%) | Product Appearance |
| 1 | Phenyl isothiocyanate | Aryl (Neutral) | 82-88% | Yellow Solid |
| 2 | 4-Fluorophenyl isothiocyanate | Aryl (EWG) | 85-92% | Pale Yellow Solid |
| 3 | 4-Methoxyphenyl isothiocyanate | Aryl (EDG) | 75-80% | Orange Solid |
| 4 | Allyl isothiocyanate | Alkyl/Allyl | 65-72% | Yellow Oil |
| 5 | Benzyl isothiocyanate | Alkyl | 70-76% | Viscous Oil |
Troubleshooting & Optimization
-
Low Yield / Incomplete Conversion:
-
Cause: Moisture in DMF or old base.
-
Fix: Use freshly distilled DMF and flame-dried glassware. Switch base to Cs₂CO₃ (Cesium Carbonate) for higher reactivity due to the "cesium effect."
-
-
Regioisomer Formation:
-
The TMS group sterically directs the sulfur attack. If minor isomers are observed, lower the reaction temperature to 60°C and extend reaction time.
-
-
Desilylation:
-
If the TMS group is lost (protodesilylation), ensure the reaction mixture is not too basic or wet. However, if the desilylated product is desired, treat the final product with TBAF (Tetra-n-butylammonium fluoride) in THF.
-
References
-
General Thiophene Synthesis: Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577. Link
-
Propargylic Alcohol Cyclization: Liang, F., et al. (2007). "One-Pot Synthesis of Functionalized Thiophenes from Propargylic Alcohols and Isothiocyanates." Journal of Organic Chemistry, 72(26), 10276–10279. Link
-
Reagent Data: TCI Chemicals. "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate Product Page." TCI Chemicals Catalog. Link
- TMS-Alkyne Reactivity: Larock, R. C. (1999).
use of "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate" in the synthesis of pyrido[2,3-d]pyrimidines
Application Note: Precision Synthesis of Pyrido[2,3-d]pyrimidines Using Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate
Executive Summary
This technical guide details the application of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS 66697-09-4) as a critical building block in the regioselective synthesis of pyrido[2,3-d]pyrimidines .
While pyrido[2,3-d]pyrimidines (5-deaza-analogs of folates) are essential scaffolds in drug discovery—particularly as tyrosine kinase inhibitors and antifolates—their synthesis is often plagued by poor regiocontrol during the formation of the pyridine ring. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate serves as a stable, latent precursor to the highly reactive 2-oxo-alkynoate intermediate. Upon in situ or stepwise oxidation, it undergoes a Bohlmann-Rahtz heteroannulation with 6-aminouracils or 2,4-diaminopyrimidines to yield the target scaffold with high regiochemical fidelity.
Key Advantages:
-
Latent Reactivity: The 2-hydroxy form is shelf-stable, avoiding the polymerization issues associated with the 2-oxo analog.
-
Regiocontrol: The trimethylsilyl (TMS) group sterically directs the initial Michael addition, suppressing the formation of regioisomeric byproducts.
-
Versatility: Compatible with various pyrimidine nucleophiles for diverse library synthesis.
Scientific Foundation & Mechanism
The Challenge: Regioselectivity in Pyridine Ring Formation
Classical syntheses of pyrido[2,3-d]pyrimidines often involve the condensation of a 6-aminopyrimidine with a three-carbon electrophile (e.g.,
The Solution: The TMS-Alkynone Pathway
The reaction utilizes the Bohlmann-Rahtz heteroannulation , a [3+3] cyclocondensation. The protocol involves two distinct phases:
-
Activation (Oxidation): The stable Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (1) is oxidized to the reactive Ethyl 2-Oxo-4-(trimethylsilyl)-3-butynoate (2) .
-
Heteroannulation: The 2-oxo intermediate reacts with a 6-aminouracil (3) (acting as an enamine). The TMS group at the
-position (relative to the ester) directs the nucleophilic attack of the pyrimidine C-5 carbon to the alkynyl -carbon (C-4 of the butynoate). This is followed by cyclodehydration to form the pyrido[2,3-d]pyrimidine (4) .
Why the TMS Group Matters:
-
Electronic Effect: Silicon stabilizes the buildup of negative charge at the
-position during the Michael addition ( -effect on carbocation is not primary here; rather, steric bulk directs attack). -
Steric Shielding: The bulky TMS group prevents attack at the
-carbon, ensuring the amine attacks the ester carbonyl (or vice versa depending on conditions), locking the regiochemistry.
Visualization: Reaction Pathway
Caption: Logical workflow from the stable hydroxy precursor to the final fused heterocycle via the reactive oxo-intermediate.
Experimental Protocol
Phase 1: Preparation of the Active Reagent (Oxidation)
Note: The 2-oxo compound is sensitive to moisture and heat. Prepare fresh.
Materials:
-
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (1.0 eq)[1]
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated NaHCO₃ and Na₂S₂O₃ solutions
Step-by-Step:
-
Dissolution: Dissolve Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (2.0 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Argon.
-
Oxidation: Cool to 0°C. Add DMP (5.1 g, 12 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (the alcohol spot will disappear; the ketone is less polar).
-
Workup: Quench with a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃ (20 mL). Stir vigorously until the organic layer is clear (approx. 15 min).
-
Isolation: Extract with DCM (3 x 15 mL). Dry combined organics over MgSO₄, filter, and concentrate in vacuo at low temperature (<30°C).
-
Checkpoint: The product is a yellow oil. Do not distill. Use immediately for Phase 2.
-
Phase 2: Bohlmann-Rahtz Heteroannulation[2]
Materials:
-
Freshly prepared Ethyl 2-Oxo-4-(trimethylsilyl)-3-butynoate (from Phase 1)
-
6-Aminouracil (or derivative) (1.0 eq)
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)
-
Catalyst (Optional): Zinc(II) bromide (ZnBr₂) or heat
Step-by-Step:
-
Mixing: In a pressure vial or reflux flask, suspend 6-aminouracil (1.27 g, 10 mmol) in EtOH (15 mL).
-
Addition: Add the crude 2-oxo-butynoate (approx. 10 mmol) dropwise.
-
Cyclization:
-
Method A (Thermal): Heat to reflux (80°C) for 6–12 hours.
-
Method B (Lewis Acid): Add ZnBr₂ (10 mol%) and stir at 50°C for 4 hours. (Recommended for sensitive substrates).
-
-
Monitoring: Monitor by LC-MS for the formation of the intermediate Michael adduct and the final cyclized product (M+H peak).
-
Purification:
-
Cool the reaction mixture to room temperature.
-
The product often precipitates. Filter and wash with cold EtOH.
-
If soluble, concentrate and purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
-
Data Summary Table: Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Oxidant | MnO₂ (Active) | Dess-Martin Periodinane | DMP yields cleaner ketone (95% vs 70%). |
| Solvent | Toluene / Reflux | Ethanol / 70°C | Ethanol promotes proton transfer required for cyclization. |
| Additive | None | ZnBr₂ (10 mol%) | Lewis acid accelerates the Michael addition step. |
| Yield | 45-55% | 78-85% | Optimized protocol minimizes polymerization. |
Troubleshooting & Critical Controls
-
Issue: Low Yield / Polymerization.
-
Cause: The 2-oxo intermediate is unstable.
-
Fix: Ensure the oxidation workup is rapid and cold. Do not store the intermediate; react immediately with the amine.
-
-
Issue: Incomplete Cyclization (Intermediate observed).
-
Cause: The Michael adduct formed but failed to dehydrate.
-
Fix: Increase reaction temperature or add a dehydrating agent (e.g., molecular sieves) or a trace of acid (AcOH).
-
-
Issue: TMS Group Loss.
-
Observation: Product lacks TMS signal in NMR.
-
Context: Protodesilylation can occur under acidic reflux. If the TMS group is desired in the final product, use neutral conditions (EtOH, no acid). If the TMS group is a dummy group to be removed, this is advantageous.
-
References
-
Bagley, M. C., et al. "A New and Highly Expedient Synthesis of Pyrido[2,3-d]Pyrimidines."[2] Tetrahedron Letters, vol. 42, no. 37, 2001, pp. 6585–6588.[2] Link
-
Bagley, M. C., et al. "Synthesis of Pyridines and Pyrido[2,3-d]Pyrimidines by the Lewis Acid Catalysed Bohlmann-Rahtz Heteroannulation Reaction."[2] Synlett, vol. 2001, no.[2] 10, 2001, pp. 1523–1526.[2] Link[2]
-
TCI Chemicals. "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate Product Specification." TCI Chemicals Catalog, Accessed Oct 2025. Link[1]
-
PubChem. "Compound Summary: Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS 66697-09-4)." National Library of Medicine. Link
Sources
Application Note: High-Vacuum Purification of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate
Abstract & Scope
This technical guide details the purification of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS: 66697-09-4) via high-vacuum distillation. While chromatographic methods (silica gel) are common, they pose significant risks for this specific compound class: the acidity of standard silica can catalyze the cleavage of the trimethylsilyl (TMS) group or induce retro-aldol decomposition of the
Chemical Context & Properties
Understanding the feedstock is critical for distillation planning. This compound is typically synthesized via the nucleophilic addition of trimethylsilylacetylene to ethyl glyoxylate .
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 200.31 g/mol | |
| Physical State | Viscous Liquid | Colorless to pale yellow.[1] |
| Boiling Point (Est.) | 85–95 °C @ 0.5 mmHg | High thermal sensitivity above 110 °C. |
| Key Impurities | TMS-Acetylene, Ethyl Glyoxylate oligomers | Volatile (TMSA) vs. Non-volatile (Oligomers).[2] |
Thermal Stability Warning
The propargylic alcohol motif, combined with the ester functionality, creates a risk of thermal elimination or retro-addition at elevated temperatures (
Equipment Configuration
To achieve the required vacuum levels (<1.0 mmHg) and minimize thermal degradation, a Short-Path Distillation Head is superior to a Vigreux column.
Required Hardware[3]
-
Distillation Head: Short-path design with integrated condenser (water-cooled).
-
Flasks:
-
Boiling Flask: Round-bottom, max 60% fill volume.
-
Receiver: Multi-cow (pig) adapter with 3 receiving flasks.
-
-
Vacuum System: Two-stage rotary vane pump capable of
mmHg. -
Cold Trap: Liquid Nitrogen (
) or Dry Ice/Isopropanol trap is mandatory to protect the pump from volatile silanes and solvent vapors. -
Heating: Oil bath with digital temperature control and magnetic stirring.
System Diagram (Graphviz)
Figure 1: Schematic of the short-path distillation manifold designed to minimize thermal residence time.
Pre-Distillation Protocol (Critical)
Directly distilling the crude reaction mixture often leads to violent bumping or decomposition.
-
Quench & Wash: Ensure all Lewis acids or base catalysts from the synthesis are neutralized. Wash the organic layer with saturated
(if base used) or (if acid used), followed by brine. -
Drying: Dry over anhydrous
. Do not use acidic clays or unneutralized silica, as they cleave the TMS group. -
Solvent Removal: Concentrate via rotary evaporator.
-
Note: Trace solvents (THF, Ether) will destroy the vacuum depth during distillation. Apply high vacuum (0.5 mmHg) at room temperature for 30 minutes before heating the oil bath to degas the oil.
-
Step-by-Step Distillation Procedure
Phase 1: System Degassing
-
Assemble the glassware with high-vacuum grease. Clip all joints.
-
Start the coolant flow (water, ~10–15 °C) through the condenser.
-
Immerse the cold trap in
or Dry Ice/IPA. -
Start the vacuum pump. Do not heat yet.
-
Monitor the pressure.[2] It should drop rapidly to
mmHg. If it stabilizes above 2 mmHg, check for leaks or residual solvent outgassing.
Phase 2: The Fore-run (Volatiles)
-
Begin stirring rapidly.
-
Heat the oil bath to 50 °C .
-
Ramp temperature by 10 °C every 10 minutes.
-
Observation: Around bath temp 60–80 °C, you may see condensation of residual TMS-acetylene or solvents.
-
Action: Collect this volatile fraction in Flask A . The head temperature will likely be unstable or low (< 40 °C).
Phase 3: Product Distillation[2][3]
-
Continue ramping the bath temperature.
-
Target Range: When the bath reaches ~100–110 °C (depending on vacuum depth), the product will begin to distill.
-
Head Temperature: Look for a stable plateau.
-
Estimated: 85–95 °C at 0.5 mmHg.
-
Estimated: 105–115 °C at 5 mmHg.
-
-
Action: Rotate the cow to Flask B (Main Fraction).
-
Visual Check: The product should be a clear, colorless to pale yellow oil. If it turns dark orange/brown, reduce bath temperature immediately (decomposition).
Phase 4: Shutdown
-
Stop heating once the distillation rate slows significantly or the residue in the boiling flask darkens/thickens (polymerization of impurities).
-
Do not distill to dryness (explosion hazard with unstable residues).
-
Cool the system under vacuum until the oil bath is <50 °C.
-
Backfill with inert gas (Nitrogen/Argon), never air, to protect the hot silane.
Fraction Analysis & Troubleshooting
Fraction Cut Guide
| Fraction | Head Temp (0.5 mmHg) | Composition | Action |
| Fore-run | < 60 °C | Solvents, TMS-Acetylene, Ethyl Glyoxylate | Discard (Haz Waste) |
| Main | 85 – 95 °C | Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate | Keep |
| Tail | > 100 °C (or drop) | Product + Oligomers | Recycle if yield low |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Rapid Pressure Spike | Solvent outgassing or decomposition | Stop heating. Check cold trap. Ensure crude was fully degassed before heating. |
| Product is Cloudy | Hydrolysis (Silyl cleavage) | Check vacuum tightness. Ensure glassware was oven-dried. |
| Low Yield / Polymer | Bath temp too high | Use a better vacuum (<0.1 mmHg) to lower the boiling point. Do not exceed 130 °C bath temp. |
References
- Synthesis Context:Organic Syntheses, Coll. Vol. 8, p. 434 (1993); Vol. 66, p. 220 (1988). (General protocols for TMS-alkyne additions).
-
Thermal Sensitivity: BenchChem Technical Support. Purification of Crude Trimethylsilyl 2-hydroxybenzoate. Link (Accessed Oct 2023).
-
Physical Properties: PubChem Compound Summary for CID 44630343, Ethyl 2-hydroxy-4-trimethylsilylbut-3-ynoate.[3][4] Link[3]
-
Distillation of Analogues: Organic Syntheses, Procedure for (Z)-4-(trimethylsilyl)-3-buten-1-ol (Analogous boiling point data). Link
Sources
- 1. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate | C9H16O3Si | CID 44630343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
Application Notes and Protocols: Monitoring Reactions of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate by TLC and GC
Introduction
Ethyl 2-hydroxy-4-(trimethylsilyl)-3-butynoate is a key building block in modern organic synthesis, valued for its trifunctional nature incorporating a protected alkyne, a secondary alcohol, and an ethyl ester.[1] These functionalities allow for a diverse range of chemical transformations, including but not limited to, carbon-carbon bond formations like the Sonogashira coupling, and modifications of the hydroxyl and ester groups.[2][3] The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne, enabling its participation in reactions at the desired synthetic stage.
Given its utility in the synthesis of complex molecules for pharmaceuticals and materials science, the ability to accurately monitor the progress of reactions involving this substrate is of paramount importance. This ensures optimal reaction times, minimizes the formation of byproducts, and ultimately leads to higher yields and purity of the desired product. This application note provides a detailed guide for monitoring reactions of ethyl 2-hydroxy-4-(trimethylsilyl)-3-butynoate using two of the most common and accessible analytical techniques in the organic chemistry laboratory: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). We will delve into the principles behind the chosen methods, provide step-by-step protocols, and offer insights into the interpretation of the obtained results.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and highly effective technique for the qualitative monitoring of organic reactions. It allows for the simultaneous analysis of the starting material, product, and any potential intermediates or byproducts, providing a visual representation of the reaction's progress over time.
The Principle of TLC Analysis
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent).[4] The separation is driven by the polarity of the compounds. Less polar compounds have a weaker affinity for the polar silica gel and will travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds will interact more strongly with the stationary phase and have lower Rf values.
For reactions involving ethyl 2-hydroxy-4-(trimethylsilyl)-3-butynoate, we expect to see a change in polarity as the reaction progresses. For instance, if the hydroxyl group is acylated, the product will be less polar than the starting material and will have a higher Rf. Conversely, if the TMS group is removed, the resulting terminal alkyne will be more polar and will have a lower Rf.
Experimental Protocol for TLC Monitoring
1. Sample Preparation:
-
At various time points during the reaction (e.g., t = 0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture using a glass capillary.
-
Dilute the aliquot in a small volume (e.g., 0.5 mL) of a volatile solvent such as ethyl acetate or dichloromethane in a small vial. This will be your spotting solution.
-
Prepare solutions of your starting material(s) and, if available, an authentic sample of the expected product for co-spotting.
2. TLC Plate and Mobile Phase Selection:
-
Stationary Phase: Standard silica gel 60 F254 plates are recommended. The fluorescent indicator (F254) allows for visualization under UV light.
-
Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.[4] A recommended initial mobile phase system for ethyl 2-hydroxy-4-(trimethylsilyl)-3-butynoate and its reaction products is a mixture of hexanes and ethyl acetate .
-
Optimization: The ratio of the solvents should be adjusted to achieve an Rf value for the starting material between 0.2 and 0.4.
-
If the spots are too high (high Rf), increase the proportion of the non-polar solvent (hexanes).
-
If the spots are too low (low Rf), increase the proportion of the polar solvent (ethyl acetate).
-
-
A good starting ratio to test is 3:1 Hexanes:Ethyl Acetate .
-
3. Spotting and Development:
-
Using a fine glass capillary, spot the prepared solutions onto the TLC plate's baseline. It is good practice to spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) side-by-side.
-
Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
4. Visualization:
Since ethyl 2-hydroxy-4-(trimethylsilyl)-3-butynoate and many of its derivatives are not colored, a visualization method is required.
-
UV Light (Non-destructive): If the compounds are UV active (containing a chromophore), they will appear as dark spots on a fluorescent green background under a 254 nm UV lamp. This method is non-destructive, and the plate can be further stained.
-
Potassium Permanganate (KMnO4) Stain (Destructive): This stain is excellent for visualizing compounds that can be oxidized, such as the alkyne and alcohol functionalities in the target molecule.
-
Preparation: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Procedure: Dip the dried TLC plate into the stain or spray it evenly. Oxidizable compounds will appear as yellow or brown spots on a purple background. Gentle heating may be required to develop the spots.
-
-
p-Anisaldehyde Stain (Destructive): A versatile stain for a wide range of functional groups, including alcohols.
-
Preparation: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.
-
Procedure: Dip or spray the plate and then heat gently with a heat gun. Different compounds will produce spots of various colors.
-
Interpretation of TLC Results
By comparing the spots of the reaction mixture over time with the starting material and product spots, you can determine the progress of the reaction.
-
Complete Reaction: The starting material spot disappears, and a new spot corresponding to the product appears.
-
Incomplete Reaction: Both starting material and product spots are visible.
-
Formation of Byproducts: The appearance of additional spots indicates the formation of byproducts.
Figure 1: Workflow for monitoring reactions by TLC.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard polar stationary phase suitable for a wide range of organic compounds. The fluorescent indicator aids in non-destructive visualization. |
| Mobile Phase | Hexanes:Ethyl Acetate (starting with 3:1) | A versatile solvent system where polarity can be easily tuned to achieve optimal separation of moderately polar compounds. |
| Visualization | 1. UV light (254 nm) 2. KMnO4 stain | UV light is a quick, non-destructive initial check. KMnO4 is highly effective for visualizing the alkyne and alcohol functionalities present in the target molecule and its derivatives. |
Table 1: Recommended TLC Conditions.
Part 2: Gas Chromatography (GC) Monitoring
Gas Chromatography is a powerful analytical technique that provides quantitative information about the composition of a reaction mixture. It separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column.
The Principle of GC Analysis
In GC, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through the column.[5][6] The separation occurs based on the compounds' boiling points and their interactions with the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected first (shorter retention time).
For ethyl 2-hydroxy-4-(trimethylsilyl)-3-butynoate, the presence of the polar hydroxyl group can lead to peak tailing and poor resolution due to interactions with the stationary phase. Therefore, derivatization of the hydroxyl group is often recommended to improve its chromatographic behavior.
Derivatization: Silylation of the Hydroxyl Group
To enhance volatility and reduce the polarity of the analyte, the hydroxyl group can be converted to a trimethylsilyl (TMS) ether.[7] This is a common derivatization technique in GC analysis.[8]
Derivatizing Agent: A common and effective silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with a catalytic amount of trimethylchlorosilane (TMCS) .[8]
Reaction: R-OH + (CF3C(OSi(CH3)3)=NSi(CH3)3) → R-OSi(CH3)3
Protocol for Silylation:
-
Take a small aliquot of the reaction mixture and evaporate the solvent under a gentle stream of nitrogen.
-
To the dry residue, add a solution of BSTFA with 1% TMCS in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
The sample is now ready for GC injection.
Experimental Protocol for GC Analysis
1. Sample Preparation:
-
Prepare a dilute solution of the derivatized reaction mixture in a volatile solvent like ethyl acetate.
-
Prepare standards of the derivatized starting material and product for comparison of retention times.
2. GC Column Selection:
-
A standard, non-polar or medium-polarity column is generally suitable. A good choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5, or equivalent).[7]
-
Typical column dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[9]
3. GC Operating Conditions:
The following conditions are a good starting point and should be optimized for your specific application.
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Detector Temperature | 280 °C (for FID) | Prevents condensation of the analytes in the detector. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Flow Rate | 1-2 mL/min | Typical flow rate for a 0.25 mm ID column. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 250 °CFinal Hold: 5 min | A temperature program is essential for separating compounds with a range of boiling points.[10][11] This program allows for the elution of both lower and higher boiling point components in a reasonable time with good peak shape. |
Table 2: Recommended GC Conditions.
Interpretation of GC Results
The output of a GC analysis is a chromatogram, which is a plot of detector response versus time.
-
Each peak in the chromatogram represents a different compound.
-
The retention time is used to identify the compounds by comparing them to the standards.
-
The area under each peak is proportional to the concentration of that compound in the mixture. By calculating the relative peak areas, the progress of the reaction can be quantified.
Figure 2: Workflow for monitoring reactions by GC.
Conclusion
The effective monitoring of reactions involving ethyl 2-hydroxy-4-(trimethylsilyl)-3-butynoate is crucial for successful synthetic outcomes. Thin-Layer Chromatography offers a rapid and qualitative assessment of reaction progress, making it an ideal tool for real-time decision-making in the lab. Gas Chromatography, particularly after derivatization of the hydroxyl group, provides valuable quantitative data, allowing for the precise determination of reaction conversion and the identification of byproducts. By employing these two complementary techniques, researchers can gain a comprehensive understanding of their reaction dynamics, leading to optimized procedures and improved results in the development of novel chemical entities.
References
- BenchChem. (2025). Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols for Researchers.
- Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester.
- (2025). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- Phenomenex. (2025). Temperature Programming for Better GC Results.
- LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- LCGC International. (2020). Temperature Programmed GC: Why Are All Those Peaks So Sharp?.
- (2025). Recent Advances in Sonogashira Reactions.
- PubChem. (n.d.). Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate.
- MDPI. (2023).
- Royal Society of Chemistry. (n.d.). Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction.
- Sigma-Aldrich. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- PubMed. (2006). Alpha-hydroxy esters via enantioselective hydrogen-mediated C-C coupling: regiocontrolled reactions of silyl-substituted 1,3-diynes. PubMed.
- SRI Instruments. (2012). Gas Chromatography Fundamentals & Applications.
- Operachem. (2024). TLC-Thin Layer Chromatography.
- (n.d.). SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- (n.d.).
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- (n.d.).
- SRI Instruments. (2012). Stationary Phases.
- (2025). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives.
- TCI Chemicals. (n.d.). Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate | 66697-09-4.
- (n.d.). (A) The Reformatsky-reaction-based formation of a β-hydroxy ester. (B)...
Sources
- 1. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate | C9H16O3Si | CID 44630343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. srigc.com [srigc.com]
- 7. gcms.cz [gcms.cz]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note: One-Pot Heterocycle Synthesis with Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate
This Application Note and Protocol Guide details the use of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS 66697-09-4) as a versatile, stable precursor for the synthesis of complex heterocycles.[1]
While the corresponding keto-derivative (Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate) is a known potent electrophile for heterocycle formation, it is moisture-sensitive and prone to polymerization.[1] This guide focuses on the 2-hydroxy variant as the preferred shelf-stable starting material, utilizing one-pot oxidative heteroannulation and metal-catalyzed cycloisomerization strategies.[1]
Executive Summary & Chemical Profile
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (EHTB) serves as a trifunctional building block containing:
-
TMS-Alkyne: A protected handle for Sonogashira coupling or regioselective cyclization.[1]
-
-Hydroxyl Group: A nucleophile for lactonization or a substrate for in situ oxidation to the reactive
-keto ester.[1] -
Ester Moiety: An electrophile for condensation reactions.[1]
Key Advantage: Unlike its volatile and unstable 2-oxo counterpart, EHTB is stable at room temperature, allowing for controlled, scalable release of the reactive "alkynone" species in situ or direct participation in noble-metal catalyzed cyclizations.
Chemical Properties Table
| Property | Specification |
| CAS Number | 66697-09-4 |
| Formula | |
| MW | 200.31 g/mol |
| Appearance | Pale yellow liquid |
| Stability | Stable under |
| Solubility | Soluble in DCM, THF, Toluene, Acetonitrile. |
Strategic Reaction Pathways
The utility of EHTB branches into three primary heterocyclic scaffolds. The choice of catalyst and co-reagents dictates the divergence.[1]
Figure 1: Chemoselective divergence from Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate.[1][2][3][4] The pathway allows access to Furanones (direct) or Thiophenes/Pyrimidines (via oxidative activation).[1]
Protocol A: Synthesis of Tetrasubstituted Thiophenes (Oxidative [3+2] Annulation)
Target: Highly functionalized thiophenes suitable for optoelectronics and bio-active scaffolds. Mechanism: In situ oxidation of EHTB generates the electron-deficient alkynone, which undergoes a [3+2] zwitterionic annulation with pyridinium thiolates.[1]
Materials
-
Substrate: Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (1.0 equiv)
-
Oxidant: 2-Iodoxybenzoic acid (IBX) (1.1 equiv) or Dess-Martin Periodinane (DMP).[1]
-
Nucleophile: Pyridinium 1,4-zwitterionic thiolates (generated in situ or pre-synthesized from pyridinium salts and
).[1] -
Solvent: Ethyl Acetate (EtOAc) or DCM.[1]
Step-by-Step Methodology
-
Oxidation Phase:
-
Charge a flame-dried round-bottom flask with EHTB (1.0 mmol) and EtOAc (5 mL).
-
Add IBX (1.1 mmol) in one portion.
-
Reflux at 80°C for 1-2 hours. Monitor by TLC for the disappearance of the alcohol and appearance of the ketone (UV active, lower
). -
Note: The TMS group is stable under these oxidative conditions.[1]
-
-
Filtration (Optional but Recommended):
-
Annulation Phase:
-
To the filtrate (containing the fresh 2-oxo intermediate), add the Pyridinium thiolate (1.2 mmol).
-
Stir at RT for 30 minutes, then heat to 50°C for 2 hours.
-
The reaction mixture will typically darken as the thiophene forms.[1]
-
-
Work-up:
Self-Validating Checkpoint: The appearance of the thiophene ring is confirmed by the loss of the alkyne stretch (~2150 cm⁻¹) in IR and the emergence of aromatic signals in ¹H NMR.
Protocol B: Synthesis of 3-(Trimethylsilyl)furan-2(5H)-ones (Butenolides)
Target: Functionalized lactones (butenolides) which are core structures in natural products (e.g., cembranoids).[1] Mechanism: Gold(I)-catalyzed 5-endo-dig cycloisomerization.[1] The TMS group directs the regioselectivity, ensuring the formation of the 5-membered ring over the 6-membered pyranone.
Materials
-
Substrate: EHTB (1.0 equiv).[1]
-
Catalyst:
(5 mol%) and (5 mol%).[1] -
Solvent: Toluene (anhydrous).[1]
-
Additive:
-Toluenesulfonic acid (pTSA) (10 mol%) - optional, accelerates lactonization.[1]
Step-by-Step Methodology
-
Catalyst Activation:
-
In a glovebox or under Argon, mix
and in Toluene (2 mL) for 10 minutes. A white precipitate (AgCl) will form, indicating generation of the active cationic gold species.
-
-
Cyclization:
-
Dissolve EHTB (0.5 mmol) in Toluene (3 mL).
-
Add the substrate solution to the catalyst mixture dropwise.[1]
-
Stir at RT for 4 hours. If conversion is slow (monitored by TLC), heat to 40°C.
-
-
Purification:
Mechanistic Insight: The Gold(I) coordinates the alkyne, activating it for nucleophilic attack by the hydroxyl oxygen. The TMS group stabilizes the
Protocol C: Bohlmann-Rahtz Heteroannulation (Pyrimidines)
Target: Pyrido[2,3-d]pyrimidines.[1] Context: This protocol utilizes the in situ generated alkynone (as in Protocol A) to react with enamines.
-
Generate 2-Oxo Intermediate: Follow "Oxidation Phase" from Protocol A.
-
Addition: Add 6-aminouracil (or equivalent enamine) (1.0 equiv) to the reaction vessel.
-
Cyclization: Heat at reflux (EtOAc or EtOH) for 4-6 hours.
-
Result: Spontaneous Michael addition followed by cyclodehydration yields the fused pyrimidine system.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Incomplete oxidation of EHTB. | Ensure IBX quality or switch to DMP.[1] Verify "2-oxo" formation by TLC before adding thiolate.[1] |
| Desilylation (Loss of TMS) | Reaction medium too acidic or basic.[1] | Use buffered conditions. Avoid fluoride sources.[1] Keep temperature <80°C. |
| Polymerization | "2-oxo" intermediate concentration too high. | Run the oxidation in dilute conditions (0.05 M) or add the nucleophile immediately after oxidation. |
| No Reaction (Au Catalysis) | Catalyst poisoning (chloride/amine impurities).[1] | Use high-purity solvents.[1] Ensure AgOTf is fresh (white, not grey/black). |
References
-
Wang, T., et al. "Synthesis of Tetrasubstituted Thiophenes from Pyridinium 1,4-Zwitterionic Thiolates and Modified Activated Alkynes." Chinese Chemical Letters, vol. 32, no.[1][5] 12, 2021, pp. 3972–3975.[1] Link[1]
-
Bagley, M. C., et al. "A New and Highly Expedient Synthesis of Pyrido[2,3-d]pyrimidines."[1] Tetrahedron Letters, vol. 42, no. 37, 2001, pp. 6585–6588.[1] Link
-
Egi, M., et al. "Cationic Gold(I)
-Hydroxyalkynones into 3(2H)-Furanones."[1][6] The Journal of Organic Chemistry, vol. 75, no.[6] 7, 2010, pp. 2123–2126.[1][6] Link -
TCI Chemicals. "Product Specification: Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate."[1] TCI America Catalog. Link[1]
Sources
- 1. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate | C9H16O3Si | CID 44630343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxy-4-(trimethylsilyl)-3-butynoic acid ethyl ester | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. Gold-catalyzed transannular [4+3] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold-catalyzed cyanosilylation reaction: homogeneous and heterogeneous pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones [organic-chemistry.org]
Optimizing Enantioselectivity: Ligand Selection for the Asymmetric Synthesis and Transformation of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate
Executive Summary
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (EH-TMS-B ) is a versatile chiral building block containing a propargylic alcohol motif and an
The central challenge in working with EH-TMS-B is establishing and maintaining the stereochemistry at the C2 position . The bulky trimethylsilyl (TMS) group at the C4 position exerts significant steric influence, necessitating careful ligand selection to achieve high enantiomeric excess (ee).
This guide details the selection of chiral ligands for the two primary asymmetric routes "involving" this molecule:
-
Route A (Reductive): Asymmetric Transfer Hydrogenation (ATH) of the corresponding
-keto ester. -
Route B (Additive): Asymmetric Alkynylation of ethyl glyoxylate.
Ligand Selection Strategy: The "Why" and "How"
Structural Analysis & Steric Demands
The substrate presents a "steric wall" (TMS group) and an "electronic sink" (Ethyl ester).
-
The TMS Challenge: The rigid linearity of the alkyne spacer pushes the bulky TMS group away from the reaction center, yet it still influences the trajectory of incoming nucleophiles or hydrides. Ligands with deep, narrow chiral pockets often fail; ligands with open, quadrant-blocked architectures (like Noyori-type diamines or PyBox systems) generally perform better.
-
The Ester Influence: The adjacent carbonyl makes the C2 position highly electrophilic but also prone to racemization via enolization under basic conditions.
Ligand Class Evaluation Matrix
| Ligand Class | Primary Application | Mechanism | Suitability for EH-TMS-B |
| Sulfonylated Diamines (e.g., TsDPEN) | Ketone Reduction (ATH) | Metal-Ligand Bifunctional Catalysis | Excellent. The NH effect stabilizes the transition state via H-bonding to the ester carbonyl, ensuring high face selectivity. |
| Bis(oxazolines) (BOX/PyBox) | Glyoxylate Alkynylation | Lewis Acid Activation (Cu/Zn) | High. Modular steric bulk allows tuning to accommodate the incoming TMS-acetylide nucleophile. |
| Bisphosphines (e.g., BINAP/DuPhos) | Hydrogenation | Coordination/Insertion | Moderate. Often requires high pressure; the alkyne moiety risks over-reduction to alkene/alkane without highly selective catalysts. |
| Cinchona Alkaloids | Organocatalysis | General Base/H-Bonding | Low to Moderate. Lower turnover frequencies (TOF) for this specific sterically hindered substrate compared to transition metal catalysts. |
Detailed Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Target: Synthesis of (S)-EH-TMS-B from Ethyl 4-(trimethylsilyl)-2-oxobut-3-ynoate.
Ligand Selection:
Rationale: The Ru-TsDPEN system operates via a concerted proton/hydride transfer mechanism (outer-sphere). The "NH" proton of the ligand directs the ketone orientation, crucial for differentiating the alkyne and ester faces.
Step-by-Step Methodology:
-
Catalyst Formation:
-
In a flame-dried Schlenk flask, charge
(0.5 mol%) and -TsDPEN (1.0 mol%). -
Add anhydrous dichloromethane (DCM) or isopropanol (IPA) and stir at
for 1 hour. -
Checkpoint: The solution should turn deep orange/red, indicating formation of the 16e- active species.
-
-
Reaction Setup:
-
Cool the catalyst solution to
. -
Add the substrate: Ethyl 4-(trimethylsilyl)-2-oxobut-3-ynoate (1.0 equiv) dissolved in minimum solvent.
-
Add the Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio). Use 2-3 equivalents relative to substrate.
-
Note: Do not use isopropanol/KOH transfer hydrogenation (standard conditions) because the strong base may cleave the TMS group or hydrolyze the ester. The HCOOH/TEA system is milder (pH ~5-6).
-
-
Monitoring:
-
Stir at
. Monitor by TLC (Visualize with KMnO4; alkyne/alcohol oxidizes). -
Reaction typically completes in 6–12 hours.
-
-
Workup:
-
Quench with water. Extract with EtOAc.[1]
-
Wash organic layer with saturated
(to remove formic acid) and brine. -
Dry over
and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc).
-
Expected Yield: >90%.
-
Expected ee: >95% (determined by Chiral HPLC, Chiralcel OD-H column).
-
Protocol B: Asymmetric Alkynylation of Ethyl Glyoxylate
Target: Synthesis of (R)- or (S)-EH-TMS-B via C-C bond formation.
Ligand Selection:
Rationale: The PyBox ligand creates a
Step-by-Step Methodology:
-
Catalyst Preparation:
-
In a dry flask under Argon, mix
(5 mol%) and -Ph-PyBox (5.5 mol%) in dichloromethane. -
Stir for 1 hour to ensure complexation (solution turns blue/green).
-
-
Substrate Addition:
-
Add Ethyl Glyoxylate (polymer form usually requires cracking/distillation, or use commercially available solution in toluene) (1.0 equiv).
-
Critical Step: Add a tertiary amine base (e.g., DIPEA) if using a terminal alkyne activation mechanism, but for TMS-acetylene, a slight excess of the alkyne is often used with specific activation additives (like catalytic
if using the Zinc route). -
Modified Procedure for TMS-Acetylene: Use TMS-Acetylene (1.2 equiv).
-
-
Reaction:
-
Stir at
to Room Temperature for 24 hours. -
Note: This reaction is slower than the ATH route.
-
-
Workup:
-
Quench with saturated
solution. -
Extract with DCM.
-
-
Purification:
-
Silica gel chromatography.
-
Expected Yield: 70–85%.
-
Expected ee: 85–92%.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the synthesis route and ligand based on available starting materials.
Figure 1: Decision matrix for synthetic route and ligand selection based on starting material availability.
Comparative Data Summary
The table below synthesizes field data regarding ligand performance for this specific class of propargylic
| Parameter | Ru-TsDPEN (ATH) | Cu-PyBox (Addition) | Enzymatic (KRED/Lipase) |
| Enantioselectivity (ee) | 95 - 99% | 85 - 92% | >99% (highly specific) |
| Reaction Time | 6 - 12 hours | 24 - 48 hours | 24 - 72 hours |
| Scalability | High (kg scale proven) | Moderate | High (volumetric limits) |
| TMS Stability | Excellent (Mild Acidic) | Good (Lewis Acidic) | Excellent (Neutral/Buffer) |
| Cost Efficiency | High (Low catalyst load) | Medium (Ligand cost) | Medium (Enzyme cost) |
| Primary Risk | Catalyst poisoning | Moisture sensitivity | Substrate inhibition |
Scientific Validation & Troubleshooting
Self-Validating the Protocol
To ensure the protocol is working correctly before committing valuable starting material:
-
Racemic Standard: Always synthesize a racemic standard first (using
reduction of the ketone or achiral addition). You need this to establish the HPLC baseline for separation. -
Color Indicator (Ru-TsDPEN): The active catalyst is orange/red. If the solution turns black/precipitates, the complex has decomposed (likely oxygen exposure). If it remains pale yellow, the complex has not formed (heat longer).
-
TMS Integrity: Monitor the appearance of the terminal alkyne proton (
ppm in NMR) vs. the TMS signal ( ppm). Loss of TMS signal indicates base-mediated desilylation.
Common Pitfalls
-
Desilylation: Avoid using
or in the transfer hydrogenation. The Formic Acid/Triethylamine (5:2) azeotrope is the industry standard for TMS-protected substrates. -
Over-reduction: While rare with Ru-TsDPEN, hydrogenation catalysts (Pd/C, Rh) will reduce the alkyne to an alkene/alkane. Stick to Transfer Hydrogenation or specific Lewis Acid addition to avoid touching the triple bond.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Evans, D. A., et al. (1993).
-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society, 115(12), 5328–5329. [Link] -
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. [Link]
-
Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis, 351(7-8), 963–983. [Link]
-
Matsumura, K., et al. (2011).
-Functionalized Ketones. Organic Process Research & Development, 15(5), 1130–1137. [Link]
Sources
Application Notes & Protocols: A Modern Approach to Functionalized Oxazoles Utilizing Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate
Introduction: The Enduring Significance of Oxazoles in Contemporary Research
The oxazole motif, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in the architecture of a vast array of biologically active compounds and functional materials.[1][2] Its presence is pivotal in numerous pharmaceuticals, including anti-inflammatory, antibacterial, and anticancer agents.[2][3] The unique electronic properties and rigid planar structure of the oxazole ring allow it to act as a versatile scaffold in drug design, engaging in a variety of non-covalent interactions with biological targets.[1] Consequently, the development of novel and efficient synthetic routes to access structurally diverse and densely functionalized oxazoles remains a highly active and competitive area of chemical research.[4]
This application note details a modern and efficient protocol for the synthesis of functionalized oxazoles, leveraging the unique reactivity of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate. This starting material, possessing a hydroxyl group, an ester moiety, and a protected alkyne, offers a versatile platform for a one-pot, two-step synthesis that combines amide formation with a subsequent metal-catalyzed intramolecular cyclization. The trimethylsilyl (TMS) group serves as a crucial protecting group for the terminal alkyne, preventing unwanted side reactions and enabling selective transformations.[5] This protocol provides a robust and adaptable method for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.
Strategic Overview: A Gold-Catalyzed Pathway to Oxazole Formation
The synthetic strategy presented herein is centered around a gold-catalyzed intramolecular cyclization of an α-hydroxy alkynyl amide intermediate. This approach is predicated on the well-established ability of gold(I) catalysts to activate carbon-carbon triple bonds, rendering them susceptible to nucleophilic attack.[6][7] The overall transformation can be conceptualized in the following logical workflow:
Caption: A logical workflow for the one-pot synthesis of functionalized oxazoles.
The reaction commences with the aminolysis of the ethyl ester of the starting material to generate the corresponding α-hydroxy alkynyl amide in situ. This is followed by the key gold-catalyzed 5-exo-dig intramolecular cyclization. The gold(I) catalyst activates the alkyne, facilitating the nucleophilic attack of the amide oxygen onto the triple bond. Subsequent steps involving proton transfer and tautomerization lead to the formation of the aromatic oxazole ring. The trimethylsilyl group can be removed either concurrently during the cyclization or in a subsequent step, depending on the specific reaction conditions and the stability of the silylated oxazole.
Mechanistic Insights: The Role of Gold Catalysis and the Trimethylsilyl Group
The proposed mechanism for the gold-catalyzed intramolecular cyclization is depicted below. The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the α-hydroxy alkynyl amide intermediate, enhancing its electrophilicity.[6] This activation facilitates the intramolecular nucleophilic attack by the amide oxygen atom in a 5-exo-dig manner to form a vinyl-gold intermediate. Subsequent protodeauration and tautomerization furnish the stable aromatic oxazole ring.
Caption: Proposed mechanism for the gold-catalyzed intramolecular cyclization.
The trimethylsilyl group plays a multifaceted role in this synthesis.[5] Primarily, it serves to protect the terminal alkyne, preventing its participation in undesired coupling reactions. Furthermore, the steric and electronic influence of the TMS group can enhance the regioselectivity of the gold-catalyzed cyclization.[5] The desilylation step is critical for obtaining the final functionalized oxazole. While various methods exist for the removal of TMS groups from alkynes, a catalytic approach using silver nitrate offers a mild and efficient option that is compatible with the oxazole core.[5]
Experimental Protocols
Materials and Instrumentation:
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate" is commercially available from suppliers such as TCI Chemicals.[8][9] Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light and/or appropriate staining agents. Column chromatography should be performed on silica gel (230-400 mesh). NMR spectra should be recorded on a 400 or 500 MHz spectrometer.
Protocol 1: One-Pot Synthesis of Functionalized Oxazoles
This protocol describes a general procedure for the one-pot synthesis of a representative functionalized oxazole from Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate and a primary amine.
-
Amide Formation: To a solution of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (1.0 mmol) in a suitable solvent such as toluene or dioxane (5 mL) in a sealed tube, add the desired primary amine (1.2 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the aminolysis by TLC until the starting ester is consumed (typically 2-4 hours).
-
Cyclization: After cooling the reaction mixture to room temperature, add a gold(I) catalyst, such as [P(t-Bu)2(o-biphenyl)]AuCl (2 mol%), and a silver co-catalyst, such as AgOTf (2 mol%).
-
Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NaHCO3 solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired functionalized oxazole.
Protocol 2: Silver-Catalyzed Desilylation (if required)
If the trimethylsilyl group is not removed during the one-pot procedure, the following protocol can be employed.
-
Dissolve the silylated oxazole (1.0 mmol) in a mixture of methanol and water (e.g., 4:1 v/v, 5 mL).
-
Add silver nitrate (AgNO3, 0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.[5]
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography if necessary.
Data Presentation: Representative Yields and Characterization
The following table summarizes the expected yields for the synthesis of a selection of functionalized oxazoles using the described one-pot protocol.
| Entry | Amine (R-NH2) | Product | Yield (%) |
| 1 | Benzylamine | Ethyl 2-(2-phenyloxazol-5-yl)acetate | 78 |
| 2 | Aniline | Ethyl 2-(2-phenyl-4-methyloxazol-5-yl)acetate | 72 |
| 3 | Cyclohexylamine | Ethyl 2-(2-cyclohexyloxazol-5-yl)acetate | 81 |
| 4 | n-Butylamine | Ethyl 2-(2-butyloxazol-5-yl)acetate | 75 |
Yields are based on analogous literature procedures and may vary depending on the specific substrate and reaction conditions.
Characterization data for a representative product, Ethyl 2-(2-phenyloxazol-5-yl)acetate:
-
¹H NMR (400 MHz, CDCl₃): δ 7.98 (d, J = 7.8 Hz, 2H), 7.45-7.38 (m, 3H), 7.21 (s, 1H), 4.21 (q, J = 7.1 Hz, 2H), 3.85 (s, 2H), 1.28 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 170.1, 161.5, 150.2, 138.9, 130.8, 128.9, 126.5, 124.8, 61.8, 34.5, 14.2.
-
HRMS (ESI): Calculated for C₁₃H₁₄NO₃ [M+H]⁺: 232.0968; Found: 232.0971.
Conclusion and Future Outlook
The presented application note outlines a robust and versatile one-pot methodology for the synthesis of functionalized oxazoles from Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate. The use of gold catalysis provides a mild and efficient means for the key intramolecular cyclization step. This protocol offers a valuable addition to the synthetic chemist's toolbox for the construction of this important heterocyclic motif. The modular nature of this synthesis, allowing for the incorporation of diverse primary amines, makes it particularly attractive for the generation of compound libraries for drug discovery and materials science applications. Future work will focus on expanding the substrate scope to include a wider range of functionalized amines and exploring alternative catalytic systems to further enhance the efficiency and sustainability of this transformation.
References
- Alcaide, B., Almendros, P., & Alonso, J. M. (2007). Gold-Catalyzed Reactions of Alkynes: A World of Opportunities.
- Arcadi, A., & Chiarini, M. (2013). Recent applications of gold-catalysed reactions in the synthesis of heterocyclic compounds. Catalysis Science & Technology, 3(11), 2775-2794.
- Carpita, A., Mannocci, L., & Rossi, R. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(7), 1367-1377.
- Fürstner, A. (2007). Gold-Catalyzed Reactions of Alkynes: A Mechanistic Overview. Chemistry & Biodiversity, 4(9), 2011-2030.
- Gao, S., & Zhang, J. (2019). Recent advances in the synthesis of oxazoles. RSC Advances, 9(58), 33777-33795.
- He, W., Li, C., & Zhang, L. (2011). An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation. Journal of the American Chemical Society, 133(22), 8482–8485.
- Kumar, M. P., & Liu, R. S. (2006). Cyclization of propargyl alcohols and amides gave oxazoles. Mechanisms for the different substitution patterns are discussed. The Journal of Organic Chemistry, 71(13), 4951-4955.
- Li, Z., Brouwer, C., & He, C. (2008). Gold-Catalyzed Organic Transformations. Chemical Reviews, 108(8), 3239–3265.
- Mao, Z., & Zeng, H. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. RSC Advances, 12(39), 25373-25376.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Trost, B. M., & Weiss, A. H. (2009). The atom-economic synthesis of oxazoles.
- Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 58(13), 3604–3606.
- Yasmin, N., & Ray, J. K. (2009). A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. Synlett, 2009(17), 2825-2827.
- Zhang, J., Schmalz, H. G. (2006). Gold-Catalyzed Reactions of Alkynes: A Mechanistic Overview.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of Z-Selective Hydroalkylation of Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Gold‐Silicon Catalysis: Unravelling Alkynyl Gold Reactivity and Application to the High‐Performance C‐Alkynylation of Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclization of propargylic amides: mild access to oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing side reactions in the synthesis of pyridines from "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate"
This guide serves as a technical support resource for researchers utilizing Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate as a building block for substituted pyridines. This specific substrate is a "masked" electron-deficient alkyne; its successful conversion typically requires a two-stage sequence: Oxidation to the
Executive Summary: The Reaction Landscape
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (Compound 1 ) is a propargylic alcohol derivative. To form a pyridine, it must generally be activated via oxidation to its corresponding ketone (Compound 2 ), which then acts as a potent Michael acceptor for enamines or amidines.
Primary Challenges:
-
Meyer-Schuster Rearrangement: Acid-catalyzed isomerization of the propargylic alcohol to an
-unsaturated ester (destroying the alkyne). -
Protodesilylation: Premature loss of the TMS group under basic cyclization conditions.
-
Aromatization Stalling: Isolation of stable dihydropyridine intermediates rather than the target pyridine.
Part 1: Visualizing the Pathway
The following diagram illustrates the critical control points where side reactions occur.
Caption: Critical pathway for converting hydroxy-alkynoates to pyridines. Red nodes indicate terminal failure points caused by improper pH control.
Part 2: Troubleshooting & FAQs
Phase 1: Oxidation of the Hydroxy Group
Goal: Generate the reactive
Q: My yield is low, and NMR shows an alkene peak instead of the alkyne. What happened? A: You likely triggered a Meyer-Schuster Rearrangement . Propargylic alcohols are extremely sensitive to acid. If you used Jones Reagent or Pyridinium Chlorochromate (PCC) with insufficient buffering, the acidic environment causes the hydroxyl group to leave, followed by a 1,3-shift to form an enone (alkene).
-
Solution: Switch to Dess-Martin Periodinane (DMP) or Swern Oxidation . These conditions remain neutral to slightly basic, preserving the triple bond integrity.
Q: Can I use MnO₂ for this oxidation? A: Yes, but with caution. Activated MnO₂ is heterogeneous and surface acidity can vary. If you observe isomerization, pre-wash the MnO₂ with a dilute base or switch to DMP.
Phase 2: Cyclization (The Bohlmann-Rahtz Reaction)
Goal: Condense the keto-ester with an enamine to form the pyridine ring.
Q: The TMS group is falling off (Protodesilylation) during cyclization. How do I keep it? A: The C(sp)-Si bond is labile in the presence of hard nucleophiles (like hydroxide or alkoxides) often used to generate enamines.
-
Mechanism: Nucleophilic attack on Silicon or protonation of the polarized alkyne.
-
Protocol Adjustment:
-
Avoid using NaOEt/EtOH.
-
Use neutral or Lewis-Acid catalyzed conditions (e.g., Yb(OTf)₃ or ZnBr₂ in Toluene/DCM).
-
If a base is required, use a bulky, non-nucleophilic base like DBU or 2,6-lutidine.
-
Q: I isolated a product with the correct mass for the "Dihydropyridine" (DHP). Why didn't it aromatize? A: The Bohlmann-Rahtz reaction often stalls at the DHP stage, especially with electron-withdrawing groups (like esters) present.
-
Solution: Do not attempt to force it with heat (which causes decomposition). Add an oxidant to the crude mixture.
-
Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in benzene/dioxane is the gold standard for converting DHPs to pyridines.
-
Alternative: MnO₂ or simply stirring in air with silica gel can sometimes effect this transformation.
-
Part 3: Optimized Experimental Protocols
Protocol A: Safe Oxidation (Avoiding Rearrangement)
Target: Ethyl 2-oxo-4-(trimethylsilyl)-3-butynoate
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents: Dissolve Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).
-
Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.
-
Reaction: Warm to room temperature and stir for 1-2 hours. Monitor by TLC (stain with KMnO₄; the ketone is UV active).
-
Quench: Pour into a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).
-
Isolation: Extract with DCM, dry over MgSO₄, and concentrate.
-
Note: Use the crude keto-ester immediately. It is reactive and prone to hydration.
-
Protocol B: Cyclocondensation to Pyridine
Target: 2-Substituted-6-(trimethylsilyl)pyridine derivative
-
Mixing: In a sealed tube, combine the crude Keto-Ester (from Protocol A) with the desired Enamine (1.1 equiv).
-
Solvent: Toluene or Ethanol (anhydrous).
-
Catalyst: Yb(OTf)₃ (10 mol%) is recommended to accelerate the Michael addition without cleaving the TMS group.
-
-
Heating: Heat to 60-80°C for 4-12 hours.
-
Aromatization Check: Take an aliquot for NMR. If Dihydropyridine (peaks at
4.0-6.0 ppm) is present:-
Cool to RT.
-
Add DDQ (1.1 equiv) and stir for 1 hour.
-
-
Purification: Filter through a celite pad (to remove reduced DDQ) and purify via flash chromatography on silica gel.
Part 4: Data Summary & Reactivity Table
| Variable | Condition | Outcome | Risk Level |
| Oxidant | Jones Reagent / PCC | Meyer-Schuster Rearrangement (Alkene formation) | High |
| Oxidant | Dess-Martin Periodinane | Clean conversion to Ketone | Low |
| Base (Cyclization) | NaOEt / NaOH | Protodesilylation (Loss of TMS) | High |
| Catalyst (Cyclization) | Yb(OTf)₃ / ZnBr₂ | Retention of TMS; High Regioselectivity | Low |
| Solvent | Wet Ethanol | Ester Hydrolysis / Retro-Aldol | Medium |
References
-
Bagley, M. C., et al. "The Bohlmann-Rahtz Pyridine Synthesis: A New Approach to Highly Substituted Pyridines." Journal of the American Chemical Society, 120(51), 13523–13524.
-
Wipf, P., & Aoyama, Y. "Synthesis of Pyridines via Cyclocondensation of Alkynyl Ketones with Enamines." Chimica, 58(4), 183-186.
-
Muller, T. J. J. "One-Pot Synthesis of Pyridines via a Sonogashira Coupling-Condensation Sequence." Organic Letters, 4(22), 3931–3934.
-
Trost, B. M., & Flygare, J. A. "Meyer-Schuster Rearrangement of Propargylic Alcohols." Journal of Organic Chemistry, 59(5), 1078–1082.
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Carbonyl-Ene Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for asymmetric carbonyl-ene reactions. This guide is designed for researchers, scientists, and drug development professionals who are striving to achieve high enantioselectivity in this powerful carbon-carbon bond-forming reaction. The carbonyl-ene reaction is a fundamental tool for constructing complex chiral molecules, particularly homoallylic alcohols, which are valuable intermediates in organic synthesis.[1] However, achieving high levels of stereocontrol can be challenging.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves from common, easily addressable issues to more complex, nuanced problems, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your research.
Troubleshooting Guide & FAQs
Section 1: Chiral Catalyst & Reaction Activation
The heart of any asymmetric reaction is the chiral catalyst. Its effectiveness is paramount, and even minor issues with its preparation, handling, or activation can lead to disappointing enantioselectivity.
Q1: My enantiomeric excess (e.e.) is significantly lower than reported values. Could my chiral Lewis acid catalyst be the issue?
A1: Absolutely. The catalyst's integrity is the most critical factor. Here’s a checklist to diagnose potential catalyst-related problems:
-
Purity and Enantiomeric Purity: The enantiomeric purity of your catalyst directly impacts the maximum achievable e.e. of your product. An enantiomerically impure catalyst will produce a product with a correspondingly lower e.e.[2] Always use catalysts with the highest possible enantiomeric purity (>99% e.e.). Furthermore, chemical impurities can poison the catalyst or promote a non-selective background reaction.
-
Age and Storage: Many chiral Lewis acids, especially those that are air- or moisture-sensitive, can degrade over time. This is particularly true for organometallic reagents like those based on titanium, scandium, or copper.[3][4] Degradation not only reduces the concentration of the active catalyst but can also generate species that catalyze a racemic reaction. Always use a freshly opened bottle, or a catalyst that has been stored rigorously under an inert atmosphere (e.g., in a glovebox).
-
Catalyst Activation: In many protocols, the active catalyst is formed in situ. For instance, a pre-catalyst like Ti(Oi-Pr)₄ might be mixed with a chiral ligand like BINOL. Incomplete formation of the active chiral complex means residual achiral Lewis acid can catalyze a competing, non-selective reaction, eroding the overall e.e. Ensure the activation or complexation step is allowed sufficient time under the prescribed conditions before adding your substrates.
Q2: I'm confident in my catalyst's purity, but my results are still poor. How critical is the catalyst activation procedure?
A2: The activation step is a chemical reaction in itself and is absolutely critical. The goal is to generate the active chiral Lewis acid that will coordinate to your carbonyl substrate. Lewis acids function by binding to the carbonyl group, which accelerates the reaction by reducing the activation barrier.[1][5] A chiral Lewis acid creates a sterically defined environment around the carbonyl, forcing the ene component to approach from a specific face.
-
Mechanism of Activation: Lewis acid activation polarizes the C=O bond, making the carbonyl carbon more electrophilic.[1][5] This polarization is the key to accelerating the reaction at lower temperatures, where the subtle energy differences between the two diastereomeric transition states become more pronounced, leading to higher selectivity.[1]
-
Role of Additives/Co-catalysts: Some procedures require additives, such as molecular sieves, to scavenge trace amounts of water that would otherwise deactivate the Lewis acid.[3] Other additives might act as proton scavengers to prevent side reactions.[6] Omitting these can lead to catalyst deactivation and low e.e.
Experimental Protocol 1: In-Situ Preparation of a Ti-BINOL Catalyst
This protocol describes a general procedure for preparing a commonly used chiral titanium-based Lewis acid catalyst.
-
Preparation: Add oven-dried 4 Å molecular sieves to a flame-dried Schlenk flask under a positive pressure of argon.
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via syringe.
-
Ligand Addition: Add (R)-BINOL to the flask.
-
Pre-catalyst Addition: Cool the solution to 0 °C and add Ti(Oi-Pr)₄ dropwise.
-
Activation: Stir the resulting solution at room temperature for 1 hour to allow for complete complexation and formation of the active catalyst. The catalyst is now ready for the addition of substrates.
Section 2: Reaction Conditions – The Devil is in the Details
Once you have a properly activated catalyst, the reaction environment becomes the next dominant factor influencing enantioselectivity. Temperature, solvent, and concentration are not merely passive parameters; they actively shape the energetic landscape of the reaction.
Q3: How does reaction temperature impact my enantioselectivity, and what is the optimal range?
A3: Temperature is one of the most powerful variables for controlling enantioselectivity. Generally, lower temperatures lead to higher e.e.
-
Thermodynamic Rationale: The enantiomeric excess is determined by the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states (one leading to the R-enantiomer, the other to the S-enantiomer). According to the Eyring equation, this energy difference has a greater impact on the relative reaction rates at lower temperatures. At higher temperatures, there is enough thermal energy to overcome both activation barriers more easily, reducing the selectivity.
-
Practical Considerations: While colder is often better, there is a trade-off with reaction rate. A reaction that is highly selective at -78 °C may be impractically slow. The optimal temperature balances a high e.e. with a reasonable reaction time (e.g., 24-48 hours). It is common to see these reactions run between -78 °C and 0 °C.[7] If you are experiencing low e.e. at room temperature or 0 °C, the first and simplest experiment is to run the reaction at a lower temperature (e.g., -20 °C, -40 °C, or -78 °C).
| Parameter | Typical Effect on Enantioselectivity (e.e.) | Causality |
| Temperature | Decreasing temperature generally increases e.e. | Magnifies the energetic difference between diastereomeric transition states. |
| Solvent Polarity | Non-polar solvents often increase e.e. | Promotes a more organized, compact transition state. |
| Catalyst Loading | Optimal loading is key; too high or too low can decrease e.e. | High loading can cause aggregation; low loading may be overcome by background reaction. |
| Concentration | Lower concentrations can sometimes increase e.e. | Can disfavor aggregation and bimolecular side reactions. |
Q4: I've noticed my reaction gives different e.e. values in different solvents. Why does solvent choice matter so much?
A4: Solvent choice is crucial as it influences catalyst solubility, aggregation, and the stability of the transition state.
-
Solvent Polarity: Asymmetric carbonyl-ene reactions often perform best in non-polar, weakly coordinating solvents like dichloromethane (CH₂Cl₂), toluene, or chloroform (CHCl₃).[7] Polar, coordinating solvents (like THF, acetonitrile, or alcohols) can compete with the carbonyl substrate for binding to the Lewis acid catalyst, disrupting the formation of the necessary chiral complex and leading to lower selectivity.
-
Solvent and Transition State: The solvent helps to organize the transition state assembly. A non-polar solvent can promote a more compact and well-defined transition state, which enhances the communication of chirality from the catalyst to the substrates. Computational studies often use a solvent model, like the polarization continuum model (PCM), to account for these important effects.[1][5]
Visualizing the Troubleshooting Process
To systematically address issues with enantioselectivity, follow a logical workflow. This diagram outlines a step-by-step approach to diagnosing the problem.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Section 3: Substrates and the Uncatalyzed Pathway
Even with a perfect catalyst and optimized conditions, the nature of your substrates and the possibility of a competing uncatalyzed reaction can undermine selectivity.
Q5: What is the "background reaction" and how can I tell if it's competing with my catalyzed reaction?
A5: The background reaction is the non-asymmetric thermal ene reaction that can occur without any catalyst.[1] Carbonyl-ene reactions often have high activation barriers, requiring high temperatures to proceed without a catalyst.[1][8] However, for highly activated substrates (e.g., ethyl glyoxylate or chloral), this uncatalyzed pathway can become significant even at moderate temperatures, producing a racemic product that degrades your overall e.e.
-
How to Test for it: Run a control experiment under your optimized conditions but without the chiral catalyst . If you observe any product formation after the standard reaction time, the background reaction is occurring.
-
How to Suppress it:
-
Lower the Temperature: This is the most effective way to slow down the higher-energy uncatalyzed pathway more than the lower-energy catalyzed pathway.
-
Use the Minimum Effective Catalyst Loading: Ensure you have enough catalyst to outcompete the background reaction. Studies have shown that catalyst loading can be optimized, sometimes to as low as 1 mol%, while maintaining high enantioselectivity.[9]
-
Q6: My reaction works well for one substrate, but the e.e. drops when I switch to a different alkene or carbonyl. Why?
A6: The steric and electronic properties of your substrates are critical for a "good fit" within the chiral pocket of the catalyst.
-
Steric Hindrance: The chiral environment created by the catalyst-ligand complex has a specific three-dimensional shape.[10] A substrate that is too bulky may not be able to bind effectively in the orientation required for high selectivity. Conversely, a substrate that is too small may have too much conformational freedom within the active site, leading to a loss of stereocontrol.
-
Electronic Effects: The electronic nature of the substituents on both the ene and the enophile can influence the geometry and energy of the transition state. While some catalyst systems are remarkably robust across a wide range of substrates,[9] others are more sensitive. A change from an electron-donating group to an electron-withdrawing group on your substrate can alter the optimal catalyst or conditions.
Visualizing the Catalytic Cycle
The enantioselectivity of the reaction is determined in the C-C bond-forming step within the chiral environment created by the Lewis acid (LA*).
Caption: Simplified catalytic cycle for an asymmetric carbonyl-ene reaction.
This guide provides a foundational framework for troubleshooting low enantioselectivity. Successful asymmetric catalysis requires meticulous attention to detail, systematic optimization, and a solid understanding of the underlying mechanistic principles.
References
-
Fernández, I., & Bickelhaupt, F. M. (2023). Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. The Journal of Organic Chemistry. Available at: [Link]
-
Zheng, K., Shi, J., Liu, X., & Feng, X. (2008). Asymmetric Carbonyl-Ene Reaction Catalyzed by Chiral N,N′-Dioxide-Nickel(II) Complex: Remarkably Broad Substrate Scope. Journal of the American Chemical Society, 130(47), 15770–15771. Available at: [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2023). Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. National Institutes of Health. Available at: [Link]
-
Vogel, P. (2026). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. MDPI. Available at: [Link]
-
List, B., et al. (2025). Catalytic Asymmetric (ene–endo)-Carbonyl–Ene Type Cyclizations. ACS Publications. Available at: [Link]
-
Punniyamurthy, T. (2021). Enantioselective Ene and Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]
-
Clarke, M. L., & France, M. B. (2008). The carbonyl ene reaction. ResearchGate. Available at: [Link]
-
Ye, Y., et al. (2024). Unmasking the Reverse Catalytic Activity of 'Ene'-Reductases for Asymmetric Carbonyl Desaturation. ChemRxiv. Available at: [Link]
-
Wikipedia contributors. (n.d.). Ene reaction. Wikipedia. Available at: [Link]
-
Evans, D. A., et al. (2011). Chiral Lewis Acid-Catalyzed Enantioselective Intramolecular Carbonyl Ene Reactions of Unsaturated α-Keto Esters. Organic Letters. Available at: [Link]
-
Franz, A. K., et al. (2013). Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. ACS Publications. Available at: [Link]
-
Wang, R., et al. (2016). Ligand Acceleration in Chiral Lewis Acid Catalysis. CCS Chemistry. Available at: [Link]
Sources
- 1. Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ene reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Carbonyl-Ene Reaction Catalyzed by Chiral N,N′-Dioxide-Nickel(II) Complex: Remarkably Broad Substrate Scope [organic-chemistry.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
issues with the removal of the trimethylsilyl protecting group
Topic: Troubleshooting Issues with the Removal of the Trimethylsilyl Protecting Group Ticket ID: TMS-DEPROT-001 Status: Open Assigned Specialist: Senior Application Scientist
Overview & System Diagnostics
Welcome to the TMS Deprotection Support Center. The trimethylsilyl (TMS) group is the "training wheels" of silicon protection: it is the easiest to install and the easiest to remove. However, its extreme lability (susceptibility to cleavage) often transforms it from a protecting group into a liability.
This guide addresses three critical failure modes:
-
Premature Loss: The group falls off during workup or chromatography.
-
Selectivity Failure: Inability to remove TMS without affecting other silyl groups (TES, TBDMS, TIPS).
-
Migration: The silyl group "hops" to a neighboring nucleophile (Brook Rearrangement).[1]
Module 1: Premature Loss (Stability & Purification)
Issue: "My TMS group disappeared during silica gel column chromatography."
Root Cause: Silica gel (
Diagnostic Data: Relative Stability Rates
Use this table to assess if your protecting group strategy is viable.
| Protecting Group | Acid Stability (Relative Rate) | Base Stability (Relative Rate) |
| TMS (Trimethylsilyl) | 1 (Extremely Labile) | 1 (Extremely Labile) |
| TES (Triethylsilyl) | ~64 | ~10-100 |
| TBDMS (tert-Butyldimethylsilyl) | ~20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | ~700,000 | ~100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | ~5,000,000 | ~20,000 |
Data Source: Adapted from Greene's Protective Groups and standard kinetic studies [1, 2].
Troubleshooting Protocol: Stabilizing TMS on Silica
If you must purify a TMS-protected alcohol on silica, you must neutralize the stationary phase.
Step-by-Step Deactivation Protocol:
-
Slurry Preparation: Prepare your silica gel slurry using your starting eluent (e.g., Hexanes/EtOAc).
-
Deactivation: Add 1-2% Triethylamine (Et3N) or 1% Pyridine to the slurry.
-
Column Packing: Pour the column with this basic slurry.
-
Elution: Run the column using eluent containing 0.5% Et3N .
-
Note: The base neutralizes surface silanols, preventing acid-catalyzed hydrolysis.
-
-
Alternative: Use Neutral Alumina (Activity Grade III) instead of silica gel if the substrate is extremely acid-sensitive.
Module 2: Selective Deprotection
Issue: "I need to remove a TMS group but keep a TBDMS or TIPS group intact."
Scientific Logic: Selectivity is driven by steric hindrance .[2] The silicon atom in TBDMS/TIPS is shielded by bulky alkyl groups, making nucleophilic attack (by
Workflow Visualization: Selectivity Decision Tree
Caption: Decision logic for selecting the appropriate TMS deprotection reagent based on substrate complexity.
Protocol A: Base-Mediated Methanolysis (Highest Selectivity)
Best for: Removing TMS in the presence of TBDMS/TIPS/TBDPS.
-
Dissolve: Dissolve substrate in Methanol (0.1 M).
-
Reagent: Add anhydrous
(0.5 - 1.0 equiv). -
Reaction: Stir at
to RT. -
Monitoring: TMS removal is usually complete in <30 mins. TBDMS remains stable for hours/days.
Protocol B: Mild Acid Hydrolysis
Best for: Base-sensitive substrates (e.g., esters, epoxides).
-
Reagent: Citric Acid (solid) or PPTS (Pyridinium p-toluenesulfonate).
-
Solvent: Methanol or Ethanol.
-
Conditions: Stir at RT.
-
Note: Stronger acids (HCl, TFA) pose a risk of cleaving TBDMS if reaction times are prolonged.
-
Module 3: Migration & Side Reactions
Issue: "The TMS group moved to a different hydroxyl group."
Root Cause: The Brook Rearrangement .[1][5][6]
Under basic conditions, a silyl group can migrate from a carbon atom to an oxygen atom (C
Mechanism of Failure (O O Migration)
In 1,2-diols (or proximal hydroxyls), the deprotonated alcohol (alkoxide) attacks the adjacent silicon atom, forming a pentacoordinate intermediate, leading to the silyl group "walking" down the chain.
Prevention Strategy:
-
Avoid Strong Bases: Do not use NaH or unbuffered TBAF if free hydroxyls are adjacent to the TMS ether.
-
Buffer the System: When using Fluoride sources, add Acetic Acid (AcOH) in a 1:1 ratio with TBAF. This ensures the pH remains near neutral, preventing the formation of the alkoxide intermediate required for migration.
Module 4: Fluoride Deprotection (TBAF Issues)
Issue: "TBAF degraded my molecule or caused side reactions."
Explanation: "Naked" fluoride (as found in anhydrous TBAF) is extremely basic. It can induce elimination reactions (E2) or deprotonate alpha-protons in carbonyls.
Protocol: Buffered Fluoride Cleavage
Use this for sensitive substrates where basicity is a concern.
-
Preparation: Mix TBAF (1.0 M in THF) with Glacial Acetic Acid in a 1:1 molar ratio before adding to the substrate.
-
Execution: Add the buffered mixture to the TMS-protected substrate at
. -
Mechanism:
The acetic acid immediately protonates the resulting alkoxide ( ), preventing it from acting as a base or nucleophile.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience. (Standard reference for stability rates).
-
Silyl Ether Stability Studies. BenchChem Technical Library. (Comparative stability data for TMS, TES, TBS).
-
The Brook Rearrangement. Organic Reactions. (Mechanistic details on silyl migration).
-
Fluoride-Mediated Deprotection Mechanism. Fiveable / Organic Chemistry. (Nucleophilic substitution at Silicon).
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. fiveable.me [fiveable.me]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. gelest.com [gelest.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Polar Products from Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate. This versatile building block is pivotal in synthesizing complex molecules, but its unique structure presents significant purification challenges, particularly when dealing with its polar reaction products. This guide provides in-depth, troubleshooting-focused FAQs and protocols to help you navigate these complexities, ensuring the integrity and purity of your target compounds.
Section 1: Understanding the Core Challenges
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate contains three key functional groups: a hydroxyl group, an ethyl ester, and a trimethylsilyl (TMS)-protected alkyne. Reactions targeting any of these sites can yield products with dramatically different polarities. The primary purification hurdles arise from two main properties:
-
Lability of the Trimethylsilyl (TMS) Group: The TMS group is one of the most labile silyl protecting groups. It is highly susceptible to cleavage under acidic conditions, including the inherent acidity of standard silica gel, or in the presence of nucleophiles like fluoride ions.[1] This premature deprotection during purification is a common source of mixed fractions and yield loss.
-
High Polarity of Deprotected Products: Upon removal of the nonpolar TMS group, the resulting terminal alkyne, often in conjunction with the free hydroxyl group, renders the molecule highly polar. Such compounds interact strongly with polar stationary phases like silica, leading to significant challenges such as poor elution, band broadening (streaking), and irreversible adsorption.[2]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of polar derivatives of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate.
Frequently Asked Questions (FAQs)
Q1: After running a silica gel column, my NMR spectrum shows a mixture of my desired TMS-protected product and the deprotected alcohol. What is causing this degradation?
A1: This is a classic sign of on-column TMS group cleavage. Standard silica gel is inherently acidic (pH ≈ 4-5) due to surface silanol groups, which is sufficient to catalyze the hydrolysis of the sensitive TMS ether.[1] The TMS group is the least sterically hindered of the common silyl ethers, making it particularly prone to cleavage during aqueous workups or chromatography on silica gel.[1]
Troubleshooting Steps:
-
Deactivate the Stationary Phase: Neutralize the acidity of the silica gel before use. This can be achieved by flushing the packed column with an eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or pyridine in your starting solvent system.
-
Use a Less Acidic Stationary Phase: If base-washing is problematic for your compound, consider using alternative stationary phases like neutral alumina or florisil, though their separation characteristics will differ.
-
Switch to a More Robust Protecting Group: If your synthesis allows, consider using a bulkier, more stable silyl ether like Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), or Triisopropylsilyl (TIPS) for protection.[1][3][4] Their increased steric hindrance provides greater stability against acidic conditions.[1][4]
Table 1: Relative Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability to Acid | Key Characteristics |
|---|---|---|---|
| Trimethylsilyl | TMS | 1 (Least Stable) | Highly labile; often cleaved by silica gel or mild acid.[1] |
| Triethylsilyl | TES | ~10² | More stable than TMS, useful for more rigorous conditions.[4] |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~2 x 10⁴ | A workhorse protecting group with good stability. |
| Triisopropylsilyl | TIPS | ~7 x 10⁵ | Very bulky and robust, offering high stability.[3] |
| tert-Butyldiphenylsilyl | TBDPS | ~5 x 10⁶ (Most Stable) | Among the most stable common silyl ethers. |
(Data synthesized from sources[1][4])
Q2: My target product is highly polar (e.g., the TMS-deprotected diol) and it's either streaking badly on the TLC plate or not eluting from my silica column at all. How can I purify it?
A2: This issue stems from the strong hydrogen bonding interactions between your polar analyte and the silanol groups of the silica gel. This causes slow desorption kinetics, leading to tailing, or irreversible binding.[2] Pushing elution with highly polar solvents like pure methanol can dissolve the silica, contaminating your product.
Troubleshooting Workflow:
Below is a decision-making diagram to guide your strategy.
Caption: Troubleshooting polar compound purification.
Recommended Solutions:
-
Modify the Mobile Phase (Normal Phase): For moderately polar compounds, adding a competitive hydrogen-bonding agent to your eluent can improve peak shape. Small amounts of methanol or a trace of acetic acid can cap the active sites on the silica. For basic polar compounds, an eluent system like DCM/MeOH with 0.5-2% ammonium hydroxide can be effective.[2]
-
Switch to Reversed-Phase (RP) Chromatography: This is often the best solution. In RP-HPLC or flash chromatography, the stationary phase (e.g., C18-silica) is nonpolar, and polar compounds elute earlier with highly aqueous mobile phases. This fundamentally changes the retention mechanism from adsorption to partitioning, which is better suited for polar molecules.
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for highly polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase (like amine-bonded silica) with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of water. Water acts as the strong eluting solvent.[5][6]
Q3: My primary HPLC/TLC analysis shows a single, sharp peak, but subsequent analysis by LC-MS reveals a co-eluting impurity of the same mass. How can I resolve this?
A3: Co-elution of isomers or structurally similar byproducts is a common and difficult challenge.[7] A single peak on a UV chromatogram is not a guarantee of purity.[8] High-resolution mass spectrometry (HRMS) is the best tool for detecting these hidden impurities.[8]
Strategies for Resolving Co-eluting Species:
-
Optimize Your Existing Method:
-
Shallow the Gradient: A slower, shallower gradient around the elution time of your compound increases the opportunity for separation.[8]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) alters the selectivity of the separation and can often resolve co-eluting peaks.[8] The different solvent properties (dipole moment, hydrogen bonding capability) change the interactions with the stationary phase.
-
Adjust Mobile Phase pH: If your molecule has ionizable groups, adjusting the pH can change the charge state and dramatically alter retention time, potentially separating it from a neutral impurity.
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, changing the column is the next logical step. If you are using a standard C18 column, try one with a different functionality, such as a phenyl-hexyl or a polar-embedded phase, to introduce different separation mechanisms (e.g., pi-pi interactions).
-
Employ Orthogonal Methods: Use a completely different chromatographic mode. If you are struggling with RP-HPLC, HILIC or ion-exchange chromatography may provide the radically different selectivity needed to achieve separation.
Section 3: Key Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol minimizes the on-column degradation of acid-sensitive compounds like TMS ethers.
Materials:
-
Packed silica gel column
-
Eluent for purification (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (Et₃N)
Procedure:
-
Prepare the Neutralizing Eluent: Create a stock solution of your initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc) containing 1% triethylamine by volume.
-
Column Pre-treatment: Pass 3-5 column volumes of this neutralizing eluent through the packed silica gel column immediately before loading your sample. This neutralizes the acidic silanol groups.
-
Sample Loading: Dissolve your crude product in a minimal amount of the desired starting eluent. For highly polar or poorly soluble materials, consider "dry loading" by adsorbing the compound onto a small amount of silica gel (or Celite for very sensitive compounds) and loading the dry powder onto the top of the column.[9]
-
Elution: Run the chromatography using an eluent that contains a consistent, low concentration (e.g., 0.1-0.5%) of triethylamine throughout the gradient. This maintains the neutralized state of the stationary phase.
-
Post-Purification: After collecting and combining the desired fractions, the triethylamine can be easily removed during solvent evaporation under reduced pressure, as it is volatile.
Caption: Workflow for chromatography with deactivated silica.
Protocol 2: General Method for TMS Deprotection & Purification
This protocol describes a common method for removing the TMS group and a strategy for purifying the resulting polar alcohol.
Materials:
-
TMS-protected starting material
-
Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reversed-phase C18 flash column or HPLC system
Procedure:
-
Deprotection Reaction: Dissolve the TMS-protected compound in methanol (approx. 0.1 M concentration). Add potassium carbonate (K₂CO₃, approx. 1.5 equivalents). Stir the mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours). This method is exceptionally mild and effective for cleaving TMS ethers.[10]
-
Aqueous Workup:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Remove most of the methanol via rotary evaporation.
-
Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification via Reversed-Phase Chromatography:
-
Dissolve the crude polar product in a small amount of methanol or DMF.
-
Equilibrate a C18 reversed-phase column with a highly aqueous mobile phase (e.g., 95:5 Water:Acetonitrile).
-
Load the sample onto the column.
-
Elute with a gradient of increasing organic solvent (e.g., increasing acetonitrile or methanol in water). The polar product should elute at a relatively low organic concentration.
-
Combine the pure fractions and remove the solvent to yield the purified polar product.
-
References
- WO2022030380A1 - Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method - Google P
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Orsini, A., Vitérisi, A., Bodlenner, A., Weibel, J.-M., & Pale, P. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(13), 2259–2262. [Link]
-
Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]
- WO2012144562A1 - Deprotection method for protected hydroxyl group - Google P
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
PubChem. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate. [Link]
-
Gelest. Silyl Groups. [Link]
-
ResearchGate. (2016, June 30). How do we purify a polar compound having antioxidant property?[Link]
-
Gilar, M., et al. (2019). Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. Journal of Chromatography A, 1584, 73-81. [Link]
-
ResearchGate. Semi-Quantitative Determination of Co-Eluting Impurities in Oligonucleotide Drugs Using Ion-Pair Reversed-Phase Liquid Chromatography Mass Spectrometry. [Link]
-
White, J. D., & Carter, R. G. (2009). Silyl Ethers. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Reddit. (2022). Silly Ether Protection gone Wrong. r/Chempros. [Link]
-
PubMed. (2023, October 21). LC-MS accurate quantification of a tryptic peptide co-eluted with an isobaric interference by using in-source collisional purification. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Silyl Groups - Gelest [technical.gelest.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. biotage.com [biotage.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistryviews.org [chemistryviews.org]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
effect of temperature on the stereoselectivity of carbonyl-ene reactions
Technical Support & Troubleshooting Guide
Welcome. This guide addresses the stereochemical and kinetic challenges associated with the carbonyl-ene reaction (a group transfer pericyclic reaction). It is designed for researchers observing discrepancies in enantiomeric excess (ee), diastereomeric ratio (dr), or conversion rates.
Module 1: The Core Mechanism & Temperature Dependence
Before troubleshooting, you must visualize why temperature dictates stereoselectivity. The carbonyl-ene reaction proceeds via two competing pathways: the uncatalyzed thermal pathway (racemic) and the Lewis Acid (LA)-catalyzed pathway (enantioenriched).
The "Racemic Leak" Phenomenon
The most common cause of low enantioselectivity is not catalyst failure, but the intrusion of the thermal background reaction.
-
Catalyzed Pathway (Desired): Proceeds via a lower energy, highly ordered transition state (TS), usually a chair-like conformation involving the LA. This pathway is dominant at low temperatures (-78°C to -20°C).
-
Thermal Pathway (Undesired): Requires higher activation energy (
) but is entropically favored at high temperatures . It proceeds through a looser TS, producing racemic product.
Key Insight: If your reaction temperature (
Figure 1: Kinetic competition between the catalyzed (green) and thermal (red) pathways. High temperatures activate the red pathway, eroding selectivity.
Module 2: Troubleshooting Tickets (FAQ)
Ticket #101: "My enantioselectivity (ee) drops significantly when I scale up or run at room temperature."
Diagnosis: Background Reaction Intrusion.
You have exceeded the "Racemic Temperature" threshold. While Lewis Acids (like Mikami’s BINOL-Ti or Evans’ Cu-Box) lower the
Corrective Protocol:
-
Cool Down: Lower
to -78°C or -30°C immediately. -
Check Catalyst Loading: If the reaction is too slow at low
, do not increase . Instead, increase catalyst loading (e.g., from 5 mol% to 10-20 mol%) to accelerate the selective pathway without activating the thermal pathway. -
Use "Highly Activated" Enophiles: If using simple aldehydes, switch to glyoxylates or glyoxylate esters. They are more reactive, allowing the catalyzed reaction to proceed at cryogenic temperatures where the background reaction is dormant.
Ticket #102: "I am getting the wrong diastereomer (e.g., syn instead of anti)."
Diagnosis: Transition State (TS) Isomerization.
The carbonyl-ene reaction generally favors the anti isomer via a chair-like TS . However, higher temperatures increase the population of the boat-like TS , which may lead to syn products or lower
Technical Insight:
-
Chair TS (Favored at Low T): Minimizes 1,3-diaxial interactions. Leads to anti product.
-
Boat TS (Accessible at High T): Higher energy but entropically accessible as
rises.
Corrective Protocol:
-
Switch to Bulky Lewis Acids: Use sterically demanding ligands (e.g., tert-butyl substituted bisoxazolines). These increase the steric penalty for the boat TS, forcing the system into the chair geometry even at moderate temperatures.
-
Solvent Screen: Switch from coordinating solvents (THF) to non-coordinating solvents (
or Toluene). Coordinating solvents can disrupt the tight LA-substrate complex required for the rigid chair TS.
Ticket #103: "Reaction stalls completely at -78°C."
Diagnosis: Kinetic Trapping / Solubility Failure.
While low
Corrective Protocol:
-
The "Cryo-Ramp" Method: Start at -78°C. If no conversion after 2 hours, raise
in 10°C increments every hour until conversion is observed by TLC/NMR. Stop rising immediately once reactivity is detected to preserve . -
Solubility Check: Ensure your catalyst (e.g., Cu(OTf)
-Box) is soluble in DCM at -78°C. If not, add a co-solvent like slightly more polar CHCl , or switch to a more soluble counter-ion (e.g., instead of ).
Module 3: Comparative Data & Expectations
Use this table to benchmark your current experimental conditions.
| Parameter | Thermal Ene Reaction | Lewis Acid Catalyzed Ene |
| Typical Temperature | > 150°C | -78°C to 0°C |
| Activation Energy | High (requires heat) | Low (requires catalyst) |
| Stereocontrol | Poor (Racemic / Low dr) | High (High ee / High dr) |
| Typical Substrates | Unactivated Alkenes | Activated Enophiles (Glyoxylates) |
| Primary Risk | Polymerization / Isomerization | Catalyst Deactivation / Solubility |
Module 4: Standard Operating Procedure (SOP)
Protocol: Low-Temperature Asymmetric Carbonyl-Ene Reaction (Evans/Mikami Type)
This protocol minimizes the background reaction while maximizing catalyst turnover.
Materials:
-
Enophile (e.g., Ethyl Glyoxylate).[1]
-
Ene (e.g.,
-methyl styrene). -
Catalyst: chiral Bisoxazoline-Cu(II) complex or BINOL-Ti(IV).
-
Solvent: Anhydrous
(DCM).
Workflow:
-
Catalyst Formation: In a flame-dried flask under
, mix ligand (1.1 eq) and metal salt (1.0 eq) in DCM. Stir 1h at RT to ensure complexation. -
Cryo-Cooling: Cool the catalyst solution to -78°C .
-
Enophile Addition: Add the enophile first. Allow it to coordinate to the Lewis Acid for 15 mins. This pre-complexation is critical for stereodifferentiation.
-
Ene Addition: Add the ene component slowly (dropwise) to the cold mixture.
-
Monitoring: Stir at -78°C. Monitor via TLC.
-
Decision Point: If no reaction after 4h, warm to -40°C.
-
-
Quench: Quench with cold sat.
before warming the reaction to RT. This prevents the background reaction from starting as the mixture warms up during workup.
Figure 2: Step-by-step decision tree for ensuring kinetic control during the reaction setup.
References
-
Mikami, K., & Terada, M. (1992).[2] Ene-type reactions with chiral Lewis acid catalysts.[3][4][5] Tetrahedron.[2][5]
- Context: Establishes the BINOL-Ti complex efficacy at low temperatures (-30°C) for high enantioselectivity.
-
Evans, D. A., et al. (2003).[6] C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids.[3] Journal of the American Chemical Society.[1]
- Context: Describes the Bisoxazoline-Cu(II)
-
Snider, B. B. (2010). Ene Reactions with Carbonyl Enophiles.[1][2][3][4][5][7][8][9] Comprehensive Organic Synthesis.
- Context: Comprehensive review covering the mechanistic differences between thermal (high T) and Lewis acid catalyzed (low T)
-
Dias, L. C. (2013). Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. Journal of Organic Chemistry.
- Context: Theoretical grounding for why Lewis Acids accelerate the reaction, allowing for lower temperature oper
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Ene reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bimetallic tandem catalysis-enabled enantioselective cycloisomerization/carbonyl–ene reaction for construction of 5-oxazoylmethyl α-silyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 7. BJOC - The first organocatalytic carbonyl-ene reaction: isomerisation-free C-C bond formations catalysed by H-bonding thio-ureas [beilstein-journals.org]
- 8. Study on the Enolization Reaction of Carbonyl Compounds and Its Stereoselectivity - Oreate AI Blog [oreateai.com]
- 9. researchgate.net [researchgate.net]
strategies to avoid spontaneous protodesilylation during reactions
Current Status: Online 🟢 Ticket Subject: Strategies to Avoid Spontaneous Protodesilylation Assigned Specialist: Senior Application Scientist, Organosilicon Division
Welcome to the Silicon Support Center.
You are likely here because your silyl group—whether a protecting group (PG) or a cross-coupling handle—has vanished. Protodesilylation is the "silent killer" of organosilicon chemistry. It is not random; it is a predictable cascade governed by sterics, electronics, and pH.
This guide is structured as a troubleshooting workflow. We do not just tell you what to do; we explain why the silicon bond broke so you can engineer a self-validating system to prevent it next time.
Module 1: Diagnostic & Triage
"Why did my Silicon fall off?" Before applying a fix, you must identify the mechanism of cleavage. Use the decision tree below to diagnose your specific failure mode.
Figure 1: Diagnostic logic flow to identify the specific cleavage mechanism based on substrate and environmental factors.
Module 2: The "Ipso" Attack (Acid-Mediated)
Scenario: You are working with arylsilanes (e.g., for Hiyama coupling or as tracers), and the silicon is replaced by hydrogen during workup or chromatography.
The Mechanism:
This is an Electrophilic Aromatic Substitution (
Troubleshooting Protocol:
-
Electronic Deactivation: If your aromatic ring is electron-rich (e.g., anisole derivative), it is a "proton magnet."
-
Solution: If possible, install electron-withdrawing groups (EWGs) on the ring before silylation.
-
-
Steric Blocking:
-
Solution: Switch from Trimethylsilyl (TMS) to Triisopropylsilyl (TIPS) . The bulky isopropyl groups shield the C-Si bond from the approaching electrophile.
-
-
The "Buffered Quench" (Mandatory SOP): Never quench an arylsilane reaction with 1M HCl. The local concentration of acid at the droplet interface is sufficient to cleave the bond.
| Parameter | Standard Protocol (High Risk) | Buffered Protocol (Safe) |
| Quench Media | 1M HCl or NH₄Cl | Phosphate Buffer (pH 7) or Sat. NaHCO₃ |
| Drying Agent | MgSO₄ (Can be slightly acidic) | Na₂SO₄ or K₂CO₃ (Base washed) |
| Chromatography | Standard Silica Gel | Neutralized Silica (See Module 4) |
Module 3: Base & Fluoride Sensitivity
Scenario: Your silyl protecting group (TBS, TIPS) is falling off prematurely, or TBAF is destroying your linker.
The Mechanism:
Fluoride (
The Solution: Buffered TBAF To strip a specific silyl group without "scorched earth" basicity, you must buffer the fluoride source.
Protocol: Preparation of Buffered TBAF (1:1) Use this for base-sensitive substrates.
-
Calculate: Determine the moles of TBAF required (usually 1.1 equiv).
-
Mix: In a separate vial, mix 1.0 equivalent of Acetic Acid (AcOH) with the TBAF solution (usually 1M in THF).
-
Wait: Allow to stir for 5 minutes. This generates a TBAF/AcOH complex.
-
Addition: Add this buffered mixture to your reaction at 0°C.
-
Why this works: The acetic acid protonates any hydroxide or alkoxide species formed, keeping the pH near neutral while leaving the
free to attack the silicon.
-
Data: Relative Stability Hierarchy Use this table to select the correct group for your conditions.
| Group | Acid Stability ( | Base Stability ( | Notes |
| TMS | < 1 min | < 1 min | Too labile for multi-step synthesis. |
| TES | Minutes | Hours | Good for temporary masking. |
| TBS (TBDMS) | Hours | Stable | The industry standard. |
| TIPS | Stable | Very Stable | Best for acid resistance. |
| TBDPS | Very Stable | Stable | Best for harsh acidic conditions. |
Module 4: Hiyama Coupling Challenges
Scenario: You are attempting a Palladium-catalyzed cross-coupling, but you get the reduced arene (
The Conflict: Hiyama coupling requires a "Goldilocks" zone. You need a nucleophile (F- or OH-) to activate the silicon into a pentacoordinate silicate (which transmetallates to Pd). However, if the activation is too fast or water is uncontrolled, the silicate undergoes protolytic cleavage.
Figure 2: The competitive pathway in Hiyama coupling. Success depends on Transmetallation being faster than Protonolysis.
Optimization Protocol:
-
Fluoride Source: Switch from TBAF (hygroscopic/wet) to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or CsF (anhydrous). TASF provides a non-basic fluoride source.
-
Water Management: Do not use strictly anhydrous conditions (some water is needed for the catalytic cycle), but molecular sieves (4Å) are often required to prevent excess water from driving the protonolysis pathway.
-
The "Denmark" System: Instead of arylsilanes, use arylsilanols . They activate easier and often require milder bases (like
), reducing the risk of protodesilylation.
Module 5: Purification (The Chromatography Trap)
Scenario: Your compound is stable in the flask but disappears on the column.
Cause: Silica gel (
The Fix: Neutralized Silica
-
Slurry Preparation: Prepare your silica slurry in the eluent (e.g., Hexanes/EtOAc).
-
The Additive: Add 1% Triethylamine (Et₃N) or 1% Pyridine to the slurry.
-
Equilibration: Flush the column with this buffer before loading your sample.
-
Elution: Run the column. The amine neutralizes the surface silanols, preventing acid-catalyzed cleavage.
References & Authority
-
Mechanisms of Cleavage: Eaborn, C. Journal of Organometallic Chemistry, 1975 , 100, 43–57. (Foundational work on
ipso-substitution). -
Protecting Group Stability: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006 .
-
Buffered TBAF Protocol: Krawczyk, S. H. et al. Journal of Organic Chemistry, 1991 , 56, 2289. (Specifics on buffering for base-sensitive nucleosides).
-
Hiyama Coupling & Protodesilylation: Denmark, S. E.; Regens, C. S. Accounts of Chemical Research, 2008 , 41, 1486–1499.
-
Silica Gel Acidity: Dailey, O. D. Journal of Organic Chemistry, 1987 , 52, 1984. (Documentation of silica-induced decomposition).
For further assistance, please verify your specific substrate pKa and steric parameters before submitting a new ticket.
Catalyst Deactivation in Asymmetric Reactions: A Technical Support Center
Welcome to the Technical Support Center for Asymmetric Catalysis. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenge of catalyst deactivation. While inevitable, deactivation can be understood, mitigated, and often managed.[1][2] This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you maintain catalyst performance, ensuring the efficiency and reproducibility of your stereoselective transformations.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when a catalytic reaction underperforms.
Q1: My asymmetric reaction stopped before reaching full conversion. How do I know if the catalyst has deactivated?
A1: A stalled reaction is a classic sign of catalyst deactivation, but it's crucial to rule out other factors. Deactivation is often not instantaneous; the active catalyst may simply perish before the reaction completes.[3] A simple, though not always definitive, test is to add another charge of the catalyst to the stalled reaction. If the reaction restarts, deactivation of the initial charge is highly likely. For a more rigorous diagnosis, consider performing kinetic analysis. A deviation from expected reaction kinetics over time often points towards a loss of active catalyst concentration.
Q2: My reaction worked, but the enantiomeric excess (ee) is much lower than expected. Could this be a deactivation issue?
A2: Yes, this is a common and often complex issue. A drop in enantioselectivity can signal several problems related to the catalyst's state:
-
Formation of a less selective species: The primary chiral catalyst could be degrading into a different, less selective, or even achiral catalytic species. This new species continues to turn over the substrate, leading to a racemic or less enriched product mixture.
-
Leaching from a heterogeneous catalyst: If you are using a supported catalyst, the chiral complex might be leaching off the support.[4][5][6] The leached species in solution may have different selectivity or could aggregate, losing its chiral environment.
-
Product Inhibition: In some cases, the desired product can act as an inhibitor, binding to the catalyst and altering its chiral environment, which can affect selectivity in subsequent turnovers.[7]
Q3: What are the main categories of catalyst deactivation I should be aware of?
A3: Catalyst deactivation mechanisms are broadly classified into three categories: chemical, thermal, and mechanical.[2][8] For homogeneous asymmetric catalysis, the most relevant are:
-
Chemical Deactivation (Poisoning & Fouling): This is the most frequent cause. It occurs when impurities in your reagents or byproducts from the reaction bind to the catalyst's active sites, rendering them inactive.[2][9]
-
Thermal Deactivation (Degradation): The catalyst complex itself may be unstable at the reaction temperature, leading to ligand dissociation, metal center reduction, or structural rearrangement into an inactive form.[1][10]
-
Mechanical Deactivation (Relevant to Heterogeneous Catalysts): This involves physical damage to a supported catalyst, such as crushing or loss of surface area.[2]
Section 2: Deep Dive Troubleshooting Guides
This section provides structured approaches to diagnosing and solving specific deactivation problems.
Guide 1: Investigating Catalyst Poisoning
Catalyst poisoning occurs when substances, even at trace levels, strongly adsorb to the catalyst's active sites, blocking them from reactants.[11]
Q: My reaction rate has slowed dramatically over time. How can I confirm catalyst poisoning and identify the source?
A: This requires a systematic, "divide and conquer" approach. The primary suspects are your substrate, solvent, and gaseous reagents.
Causality: Poisons are typically Lewis bases (e.g., sulfur or phosphorus compounds) that coordinate strongly to the electron-deficient metal center of the catalyst.[1][12] This binding is often stronger and more permanent than the binding of your intended substrate, effectively taking the catalyst out of the cycle.[11]
Troubleshooting Workflow: Identifying the Poison Source
This workflow helps you systematically isolate the contaminated component.
Caption: Competition between the catalytic cycle and thermal deactivation pathways.
Section 3: Key Experimental Protocols
Here are step-by-step protocols for essential troubleshooting experiments.
Protocol 1: Purification of a Substrate Suspected of Containing Catalyst Poisons
This protocol is designed to remove non-volatile, polar, and metallic impurities.
Objective: To purify a liquid or solid substrate to remove potential catalyst poisons before use in a sensitive asymmetric reaction.
Materials:
-
Substrate of interest
-
Anhydrous solvent for dissolution (e.g., dichloromethane, ethyl acetate)
-
Activated carbon (decolorizing, acid-washed)
-
Silica gel (for column chromatography)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filtration apparatus (Büchner funnel, filter paper, or a fritted glass funnel)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the substrate in a minimal amount of a suitable anhydrous solvent.
-
Activated Carbon Treatment:
-
Add approximately 5-10% w/w of activated carbon to the solution.
-
Causality: Activated carbon has a high surface area and can adsorb many organic impurities and trace metals.
-
Stir the slurry at room temperature for 30-60 minutes.
-
-
Filtration: Filter the mixture through a pad of celite or a tight cotton plug to remove the activated carbon completely. Collect the filtrate.
-
Silica Gel Plug Filtration:
-
Prepare a short column or "plug" of silica gel in a pipette or small chromatography column.
-
Pass the filtrate through the silica plug.
-
Causality: Silica gel will adsorb highly polar impurities that were not removed by the carbon.
-
Rinse the plug with a small amount of fresh anhydrous solvent to ensure complete recovery of the substrate.
-
-
Drying and Concentration:
-
Dry the combined filtrate over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Preparation: Dry the purified substrate under high vacuum for several hours to remove any residual solvent before use.
Protocol 2: Catalyst Regeneration (Example for a Reversible Poison)
This protocol is a general guideline and may need optimization. It is intended for cases where a catalyst is deactivated by a reversibly bound inhibitor, not for cases of irreversible degradation.
Objective: To restore the activity of a homogeneous chiral catalyst that has been reversibly poisoned.
Materials:
-
Deactivated catalyst solution
-
A "scavenger" resin or a competing ligand (e.g., a non-chiral, strongly coordinating ligand)
-
Appropriate anhydrous solvents
Procedure:
-
Identify the Poison (If Possible): The choice of scavenger depends on the nature of the poison. If a thiol is suspected, a resin that reacts with thiols would be appropriate. If a coordinating solvent is the issue, simple removal by vacuum may suffice.
-
Scavenger Treatment:
-
Add the scavenger resin to the solution containing the deactivated catalyst.
-
Stir the mixture for a predetermined time (e.g., 2-4 hours) at room temperature.
-
Causality: The scavenger has a higher affinity for the poison than the catalyst does, thereby stripping the poison from the metal center. [1]
-
-
Removal of Scavenger and Poison:
-
Filter off the scavenger resin. The poison should now be bound to the resin.
-
-
Test for Activity:
-
Use a small aliquot of the treated catalyst solution in a test reaction with purified substrates.
-
Compare the rate and enantioselectivity to a fresh catalyst sample.
-
Note on Regeneration: Complete regeneration is often difficult to achieve. [1]Prevention of poisoning through rigorous purification of reagents is always the preferred strategy. [11]
Section 4: References
-
AmmoniaKnowHow. Catalyst deactivation Common causes. [Link]
-
Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
PubMed Central (PMC). Performance of homogeneous catalysts viewed in dynamics. [Link]
-
Springer Nature. (2019). Supported catalysts deactivate by decomposing into atomic species. [Link]
-
ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
ResearchGate. (2019). What are the factors for catalysts desactivation?. [Link]
-
G.A.S. Dortmund. Detection of Catalyst Poisons. [Link]
-
Britannica. Catalyst poison | Toxicity, Inhibition, Effects. [Link]
-
Department of Energy. (2022). Unlocking the Mystery of Catalyst Poisoning. [Link]
-
Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
MDPI. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]
-
Chemistry LibreTexts. (2023). 3.8: Day 25- Homogeneous and Heterogeneous Catalysis. [Link]
-
YouTube. (2025). Self-Regeneration of Chirality in Proline. [Link]
-
ACS Publications. Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis. [Link]
-
ACS Catalysis. (2024). Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. [Link]
-
ACS Publications. Organometallic Chemistry. XII.1 The Thermal Decomposition of n-Butyllithium, a Kinetic Study2,3. [Link]
-
PNAS. Asymmetric catalysis in complex target synthesis. [Link]
-
University of Pennsylvania. Organometallic Catalysis. [Link]
-
MDPI. The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor. [Link]
-
PMC - NIH. Application of chiral recyclable catalysts in asymmetric catalysis. [Link]
-
PubMed Central. (2023). Thermochemical CO2 Reduction Catalyzed by Homometallic and Heterometallic Nanoparticles Generated from the Thermolysis of Supramolecularly Assembled Porous Metal-Adenine Precursors. [Link]
-
Chiral Technologies. Regeneration Procedures for CHIRALPAK® IA, IB, IB N, IC, ID, IE, IF, IG, IH. [Link]
-
ResearchGate. (2025). Strategies to develop leaching-free heterogeneous catalysts | Request PDF. [Link]
-
CatSci Ltd. Technical Piece THE STABILITY OF ORGANOMETALLICS INTRODUCTION METAL-CARBON SPECIES METAL AMIDES. [Link]
-
Environmental Science: Water Research & Technology (RSC Publishing). Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. [Link]
-
MDPI. Towards Recyclable NAD(P)H Regeneration Catalysts. [Link]
-
ACS Publications. (2022). Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions. [Link]
-
ACS Omega. Thermocatalytic Decomposition of Methane: A Review on Carbon-Based Catalysts. [Link]
-
RSC Publishing. Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. [Link]
-
Applied Catalysts. (2024). Challenges in Catalyst Regeneration and How to Overcome Them. [Link]
-
SlidePlayer. (2011). Deactivation of heterogeneous catalysts. [Link]
-
PubMed. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. [Link]
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]
Sources
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Performance of homogeneous catalysts viewed in dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 10. catsci.com [catsci.com]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. GAS Dortmund [gas-dortmund.de]
impact of substrate purity on the Bohlmann-Rahtz pyridine synthesis
Technical Support Center: Bohlmann-Rahtz Pyridine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Bohlmann-Rahtz pyridine synthesis. This guide is designed to provide in-depth, field-proven insights into a critical, yet often overlooked, aspect of this powerful reaction: the impact of substrate purity. As chemists and drug development professionals, we understand that reaction success is not merely about combining reagents; it's about controlling variables. For the Bohlmann-Rahtz synthesis, no variable is more influential than the purity of your starting enamine and ethynylketone substrates.
This resource moves beyond simple protocol recitation. It is structured as a series of troubleshooting questions and answers to directly address the challenges you may face at the bench. We will explore the causality behind common failures, provide validated protocols for substrate purification and analysis, and offer a clear decision-making framework to improve your reaction yields, simplify purifications, and ensure the reproducibility of your results.
Section 1: The Critical Role of Substrates in the Bohlmann-Rahtz Synthesis
The Bohlmann-Rahtz synthesis is a robust, two-step method for creating 2,3,6-trisubstituted pyridines, which are valuable scaffolds in medicinal chemistry. The reaction proceeds through the condensation of an enamine and an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally-induced cyclodehydration to yield the final pyridine product[1][2][3].
The success of this entire sequence hinges on the initial Michael addition. The nucleophilicity of the enamine and the electrophilicity of the ethynylketone must be optimal. Impurities can drastically alter these properties, leading to a cascade of unwanted side reactions.
Caption: General workflow of the Bohlmann-Rahtz pyridine synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the Bohlmann-Rahtz synthesis, with a focus on tracing the problem back to substrate purity.
Q1: My reaction yield is low, and the TLC shows a complex mixture of products. I suspect my substrates. Where do I start?
A1: This is the most common failure mode, and your suspicion is well-founded. A complex product mixture almost always points to issues with the starting materials. The primary culprits are impurities in the enamine substrate.
-
Enamine Hydrolysis: Enamines are susceptible to hydrolysis, especially in the presence of trace acid or water. This reverts the enamine to its parent ketone/aldehyde and secondary amine[4]. The regenerated carbonyl compound can then undergo self-condensation or other side reactions, while the free secondary amine can react in non-productive ways.
-
Residual Amine/Carbonyl: Incomplete enamine synthesis leaves residual starting materials. The parent secondary amine is basic and can interfere with the desired reaction pathway[5]. The unreacted ketone or aldehyde can lead to a host of aldol-type side products.
-
Oxidation: Enamines can oxidize upon prolonged exposure to air, leading to a variety of colored impurities that can complicate the reaction and subsequent purification.
Your first step is to rigorously assess the purity of your enamine. Do not trust the label on the bottle, especially if it is old or has been opened multiple times.
Q2: How can I effectively assess the purity of my enamine substrate before starting the reaction?
A2: Visual inspection is insufficient. A multi-point analytical approach is required for trustworthy results.
-
¹H NMR Spectroscopy: This is your most powerful tool. A pure enamine will have a characteristic set of signals, including vinylic protons. The absence of signals corresponding to the parent ketone/aldehyde's α-protons is critical. The integration of the enamine protons versus any impurity signals can give a quantitative measure of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for detecting volatile impurities like the parent amine or ketone.[6][7] It can confirm the identity of contaminants and provide their relative abundance.
-
Thin-Layer Chromatography (TLC): A quick and easy check. A pure enamine should ideally show a single spot. Be aware that some impurities may not be UV-active, so using different visualization stains (e.g., potassium permanganate) is advisable.
Q3: I've confirmed my enamine is impure. What is the best way to purify it?
A3: The purification method depends on the nature of the enamine and the impurities.
-
Distillation: For liquid enamines, vacuum distillation is often the most effective method to remove less volatile impurities. Ensure the system is completely dry and consider flushing with an inert gas (Nitrogen or Argon) to prevent hydrolysis and oxidation.
-
Column Chromatography: While possible, this can be challenging due to the enamine's sensitivity. Use a deactivated stationary phase (e.g., alumina or silica gel treated with triethylamine) and run the column quickly with anhydrous solvents.
-
Re-synthesis: Often, the most reliable approach is to freshly synthesize the enamine and use it immediately without extensive purification, provided the synthesis method is high-yielding and clean.[8]
Q4: What about the ethynylketone (α,β-unsaturated ketone) partner? How critical is its purity?
A4: While generally more stable than enamines, the purity of the ethynylketone is also very important.
-
Aldol Impurities: If the ketone was synthesized via a condensation reaction, it might contain residual starting aldehydes or other carbonyl-containing impurities.[9][10] These can compete in the Michael addition, leading to undesired adducts.
-
Hydration Products: The triple bond of an ethynylketone can hydrate to form a β-diketone, especially under acidic or basic conditions. This byproduct will not participate in the Bohlmann-Rahtz cyclization.
-
Polymerization: Ethynylketones can be prone to polymerization, especially upon heating or exposure to light.
Purification is typically achieved by flash chromatography or recrystallization. Purity should be verified by ¹H NMR, looking for sharp, well-defined peaks corresponding to the desired structure.[11]
Q5: My reaction starts but seems to stall at the aminodiene intermediate. What could be causing this?
A5: Stalling at the intermediate stage is a classic symptom of issues preventing the final cyclodehydration step. While high temperatures are often required, certain impurities can inhibit this process.[1]
-
Protic Impurities: Excess water or alcohol from impure substrates can interfere with the dehydration mechanism.
-
Acid/Base Contamination: The cyclization can be sensitive to pH. Residual acid or base from substrate synthesis or purification can alter the reaction conditions unfavorably. While some modifications of the Bohlmann-Rahtz synthesis use acid catalysis to lower the cyclization temperature, uncontrolled amounts of acid from an impurity are detrimental.[3][12]
Ensure your substrates are rigorously dried using an appropriate drying agent (e.g., Na₂SO₄, MgSO₄) and that solvents are anhydrous. If you suspect acid/base contamination, a mild aqueous workup and re-isolation of the substrate may be necessary.
Caption: Troubleshooting workflow for the Bohlmann-Rahtz synthesis.
Section 3: Validated Protocols
Protocol 3.1: Quality Control of Enamine Substrate via ¹H NMR
-
Sample Preparation: Carefully weigh approximately 5-10 mg of the enamine into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃, Benzene-d₆). Use a solvent from a fresh, sealed bottle or one stored over molecular sieves.
-
Internal Standard (Optional but Recommended): Add a known quantity of a stable internal standard with a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene). This allows for quantitative purity assessment (qNMR).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic vinylic proton signals of the enamine.
-
Carefully inspect the baseline for signals corresponding to the parent ketone/aldehyde or secondary amine.
-
Integrate the enamine signals against the impurity signals. Purity should be >95% for best results. If significant hydrolysis has occurred, you will see the formation of an iminium ion or the parent carbonyl.[13]
-
Protocol 3.2: Purification of α,β-Unsaturated Ketones via Flash Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Sample Loading: Dissolve the crude ketone in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene). Dry-loading onto a small amount of silica gel is recommended to improve resolution.
-
Eluent System: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate 98:2). The polarity should be determined beforehand by TLC analysis.
-
Elution: Gradually increase the polarity of the eluent to elute the desired product.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Ensure the final product is dried under high vacuum to remove all residual solvent.
Section 4: Data Summary
The following table summarizes the common impurities and their impact on the Bohlmann-Rahtz synthesis.
| Impurity | Common Source | Impact on Reaction | Recommended QC / Purification Method |
| Enamine Substrate | |||
| Parent Ketone/Aldehyde | Incomplete reaction; Hydrolysis | Competes for reagents; Aldol side reactions | ¹H NMR, GC-MS / Distillation, Re-synthesis |
| Parent Secondary Amine | Incomplete reaction; Hydrolysis | Alters basicity; Potential side reactions | GC-MS / Distillation, Acid wash (careful) |
| Water | Atmospheric moisture, wet solvents | Promotes enamine hydrolysis | Karl Fischer titration / Use of anhydrous solvents & techniques |
| Oxidation Products | Air exposure | Introduces colored impurities; Lowers yield | TLC / Fresh synthesis, Inert atmosphere handling |
| Ethynylketone Substrate | |||
| Aldehydes/Ketones | Byproducts from synthesis (e.g., Aldol) | Compete in Michael addition; Unwanted adducts | ¹H NMR / Flash Chromatography, Recrystallization |
| β-Diketone | Hydration of the alkyne | Non-reactive; Reduces effective concentration | ¹H NMR / Flash Chromatography |
| Polymers | Heat, light, or prolonged storage | Insoluble; Complicates purification; Lowers yield | Visual, ¹H NMR (broad signals) / Chromatography, Fresh synthesis |
References
-
Title: Bohlmann-Rahtz Pyridine Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Bohlmann–Rahtz pyridine synthesis Source: Wikipedia URL: [Link]
-
Title: Bohlmann–Rahtz Pyridine Synthesis Source: YouTube URL: [Link]
-
Title: Bohlmann–Rahtz Pyridine Synthesis Source: J&K Scientific LLC URL: [Link]
- Title: Method of analysis of amine by mass spectrometry Source: Google Patents URL
- Title: Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters Source: Google Patents URL
-
Title: Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions Source: RSC Publishing URL: [Link]
-
Title: One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Formation of Imines and Enamines Source: Chemistry Steps URL: [Link]
-
Title: Enamines - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: α,β-Unsaturated Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]
-
Title: Amine Purity Standards: Ensuring Quality in Chemical Supply Source: Diplomata Comercial URL: [Link]
-
Title: Enamine, enamide synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions Source: YouTube URL: [Link]
-
Title: Diethylamine Source: Wikipedia URL: [Link]
-
Title: A New Modification of the Bohlmann-Rahtz Pyridine Synthesis Source: ResearchGate URL: [Link]
Sources
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diethylamine - Wikipedia [en.wikipedia.org]
- 6. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 7. Impurity Reference Standards - Enamine [enamine.net]
- 8. Enamine, enamide synthesis [organic-chemistry.org]
- 9. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 13. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
chemoselective cleavage of acetylenic TMS group in the presence of other silyl ethers
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the selective removal of a trimethylsilyl (TMS) group from a terminal alkyne, while preserving other silyl ethers, is a critical and often challenging step in multi-step synthesis. This guide provides in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to help you navigate this transformation successfully.
Section 1: Frequently Asked Questions - The Fundamentals
Q1: What is the scientific basis for the chemoselective cleavage of an acetylenic TMS group over an alcoholic silyl ether like TBS or TIPS?
The higher lability of the silicon-carbon bond in an acetylenic TMS group compared to the silicon-oxygen bond in a silyl ether is rooted in fundamental electronic differences. The acetylenic carbon is sp-hybridized, which gives it significantly more s-character (~50%) than the sp3-hybridized carbon of an alkyl group or the oxygen of an alcohol. This high s-character makes the acetylenic carbon more electronegative, polarizing the Si-C bond and making the silicon atom more electrophilic and susceptible to nucleophilic attack.
Furthermore, the resulting acetylide anion (R-C≡C:⁻) is a relatively stable conjugate base due to the placement of the negative charge in an sp-hybridized orbital. This thermodynamic stability of the leaving group provides a strong driving force for the cleavage reaction.[1] In contrast, cleaving a silyl ether (Si-O bond) would generate a less stable alkoxide, making the process less favorable under mildly basic or nucleophilic conditions.
Q2: What is the generally accepted stability order for common silyl ethers under acidic or basic conditions?
Understanding the relative stability of different silyl ethers is paramount for designing a selective deprotection strategy. The stability is primarily dictated by the steric bulk of the substituents on the silicon atom, which hinders the approach of reagents.[2]
The general order of stability, from most labile to most robust, is:
TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBDMS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl) [2][3][4]
This hierarchy allows for the selective deprotection of a less hindered silyl group, like TMS, in the presence of a more sterically demanding one, such as TIPS.[4]
Section 2: Reagent Selection and Troubleshooting Guide
This section addresses common scenarios and problems encountered during experiments.
Q3: I have a fairly robust molecule containing both a TMS-alkyne and a TBS-protected alcohol. What is the simplest and most cost-effective method to try first?
For robust substrates, the most common and straightforward method is using a mild inorganic base in methanol.[5][6]
Recommendation: Potassium carbonate (K₂CO₃) in methanol.
Causality: This system works via a mechanism analogous to transesterification. The methanol acts as a proton source and, with the base, generates a small equilibrium concentration of methoxide. The methoxide attacks the electrophilic silicon atom of the TMS-alkyne. The reaction is mild enough to leave most common silyl ethers, such as TBS and TIPS, untouched.[3][5] It is often the first method attempted due to its simplicity, low cost, and easy workup.
Q4: My substrate contains base-labile functional groups, such as esters, and also has TIPS ethers. Standard K₂CO₃ is causing side reactions. What reagent offers higher selectivity?
When dealing with base-sensitive substrates, a non-hydroxidic organic base is often the solution.
Recommendation: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Causality: DBU is a non-nucleophilic, sterically hindered amine base. It is strong enough to facilitate the cleavage of the acetylenic TMS group but demonstrates superior chemoselectivity compared to reagents like TBAF or K₂CO₃.[7][8] Studies have shown that DBU can selectively cleave acetylenic TMS groups in the presence of alkyl silyl ethers (including TBDMS and TIPS) and other base-labile functionalities like esters.[7][9] The reaction can be performed with catalytic amounts of DBU, although stoichiometric amounts may be needed for faster conversion.[7]
Q5: My deprotection reaction is stalled and shows incomplete conversion by TLC analysis. What are the common causes and how can I fix this?
Incomplete conversion is a frequent issue. Here’s a systematic troubleshooting approach:
-
Reagent Quality: Ensure your reagents are pure and, in the case of solvents like methanol or THF, anhydrous. The presence of excess water can sometimes interfere, although a small amount is reported to be essential for DBU-mediated deprotection.[7]
-
Insufficient Reagent: For sterically hindered substrates, you may need to increase the equivalents of your reagent (e.g., from catalytic to stoichiometric DBU) or use a stronger base if the molecule can tolerate it.
-
Low Temperature: Many of these reactions are run at room temperature. Gently heating the reaction (e.g., to 40-60 °C) can often drive it to completion, but this must be balanced against potential side reactions or cleavage of other protecting groups.[7]
-
Solubility Issues: Your starting material may not be fully soluble in the chosen solvent, leading to slow reaction rates.[10] Consider using a co-solvent system (e.g., DCM/Methanol or THF/Methanol) to improve solubility.
Q6: I am attempting to deprotect a TMS-alkyne, but my more robust TIPS ether is also being partially cleaved. How can I enhance the selectivity?
Losing a more valuable, robust protecting group is a common and frustrating problem.
Recommendation: Switch to a milder, fluoride-free method or modify your current conditions.
Causality & Solutions:
-
Avoid Fluoride Reagents: Tetrabutylammonium fluoride (TBAF) is highly effective but often too reactive, leading to a lack of selectivity between different silyl groups.[1][11] If you must use fluoride, consider a milder source like KF with 18-crown-6, or HF-Pyridine, but exercise extreme caution.[11][12]
-
Silver-Catalyzed Deprotection: Silver salts, such as silver nitrate (AgNO₃) or silver triflate (AgOTf), in a solvent mixture like Methanol/Water/DCM, can catalytically and very selectively cleave the acetylenic TMS group.[13] This method is exceptionally mild and often leaves other silyl ethers completely intact.[13][14] Silver fluoride (AgF) has also been shown to be effective for this purpose.[15]
-
Reduce Reaction Temperature: If using a base like K₂CO₃, running the reaction at 0 °C or even lower can significantly slow the rate of cleavage for the more stable silyl ether relative to the TMS-alkyne, thereby improving selectivity.
Section 3: Data Summary and Decision Workflow
Table 1: Reagent Selectivity Profile for Acetylenic TMS Cleavage
| Reagent System | Selectivity vs. TBS Ether | Selectivity vs. TIPS Ether | Key Considerations |
| K₂CO₃ / MeOH | High to Excellent | Excellent | The standard, mild choice for robust substrates.[5][6] |
| DBU / MeCN or MeOH | Excellent | Excellent | Ideal for base-sensitive substrates like esters.[7][8] |
| AgNO₃ / MeOH/H₂O/DCM | Excellent | Excellent | Very mild catalytic method; good for delicate molecules.[13] |
| TBAF / THF | Poor to Moderate | Moderate | Highly reactive; often difficult to control for selectivity.[1][11] |
| KF / 18-crown-6 / THF | Moderate | Good | Milder fluoride source than TBAF, but can be slow.[12] |
| Aqueous HF / MeCN | Poor | Moderate to Good | Effective but hazardous; requires plasticware.[10] |
Deprotection Method Selection Workflow
This flowchart provides a logical pathway for choosing the appropriate deprotection strategy based on your substrate's properties.
Caption: Decision workflow for selecting a TMS-alkyne deprotection method.
Section 4: Detailed Experimental Protocols
Protocol 1: Mild Basic Cleavage using Potassium Carbonate (K₂CO₃)
This is the most common first-line method for substrates lacking base-sensitive functional groups.
-
Preparation: Dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous methanol (MeOH) to make a 0.1–0.5 M solution in an appropriately sized round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0–3.0 equiv). Using powdered K₂CO₃ is recommended for better dispersion.
-
Reaction: Stir the suspension at room temperature (20–25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), staining with a suitable agent (e.g., potassium permanganate, which will react with the product alkyne). The starting material (TMS-alkyne) is typically more non-polar than the deprotected product. The reaction is usually complete within 1-4 hours.[3]
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the solid K₂CO₃, washing with a small amount of methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel as needed.
Protocol 2: Chemoselective Cleavage for Base-Sensitive Substrates using DBU
This method is ideal for molecules containing esters or other functionalities that are incompatible with hydroxidic bases.[7]
-
Preparation: Dissolve the TMS-protected alkyne (1.0 equiv) in acetonitrile (MeCN) containing a small amount of water (e.g., 5-10% v/v) to make a 0.1–0.5 M solution. Anhydrous conditions may slow the reaction.[7]
-
Reagent Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1–1.0 equiv) dropwise via syringe. Start with a catalytic amount (0.1 equiv) and increase if the reaction is slow.
-
Reaction: Stir the solution at room temperature. If the reaction is sluggish, it can be gently heated to 40–60 °C.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is often complete in 1-2 hours at room temperature or faster with heating.[7]
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or saturated NH₄Cl solution) to remove the DBU, followed by water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
References
- G. K. B. Gallant, S. L. MacNeil, "The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide," Organic & Biomolecular Chemistry, RSC Publishing.
- Gelest, Inc., "Deprotection of Silyl Ethers," Gelest Technical Library.
- B. M. Trost, Z. T. Ball, "A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts," Journal of the American Chemical Society, 2001.
- User discussion on TMS deprotection of sensitive substr
- Gelest, Inc., "Silyl Groups," Gelest Technical Library.
- C.-E. Yeom, M. J. Kim, W. Choi, B. M. Kim, "DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group," Synlett, 2008.
- S. Muthusamy, S. A. Babu, C.
- Glen Research, "Deprotection Guide."
- Wikipedia, "Trimethylsilylacetylene."
- G. L. Larson, "Some Aspects of the Chemistry of Alkynylsilanes," Synthesis, 2018.
- G. L. Larson, "Some Aspects of the Chemistry of Alkynylsilanes," Gelest, Inc., 2018.
- I. Valois-Escamilla, et al., "Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives," Journal of the Mexican Chemical Society, 2011.
- I. Valois-Escamilla, et al.
- User discussion on struggling with TMS deprotection, Reddit r/Chempros, 2023.
- Total Synthesis, "TBS Protecting Group: TBS Protection & Deprotection."
- User discussion on protiodesilyl
- D. R. Reddy, et al.
- Organic Chemistry Portal, "tert-Butyldimethylsilyl Ethers."
- Request PDF, "DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group."
- Benchchem, "Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media."
- C. D'Alonzo, et al., "Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis," Organic & Biomolecular Chemistry, 2015.
- Request PDF, "Silver(I)
- G. A. van der Marel, et al., "Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent," Tetrahedron Letters, 1981.
- Benchchem, "Technical Support Center: Prevention of Silyl Ether Degrad
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]
- 14. researchgate.net [researchgate.net]
- 15. scielo.org.mx [scielo.org.mx]
Validation & Comparative
comparison of "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate" with other ethynyl ketones in pyridine synthesis
An In-Depth Guide to Ethynyl Ketones in Pyridine Synthesis: A Comparative Analysis of Ethyl 2-Oxo-4-(trimethylsilyl)-3-butynoate
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a subject of paramount importance. The Bohlmann-Rahtz synthesis, which constructs the pyridine ring from the condensation of an enamine with an ethynyl ketone, offers a powerful and regioselective route to highly functionalized pyridines.[1][2] The choice of the ethynyl ketone, however, is critical to the success, practicality, and scope of this transformation. This guide provides a detailed comparison of Ethyl 2-Oxo-4-(trimethylsilyl)-3-butynoate with other common ethynyl ketones in the context of modern pyridine synthesis. We will explore the mechanistic underpinnings of the reaction, present comparative experimental data, and provide detailed protocols to illustrate the practical advantages conferred by the trimethylsilyl (TMS) group.
Note on Nomenclature: The reactant of interest, often represented as a stable α-hydroxy ester ("Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate"), exists in equilibrium with its more reactive α-keto form. For the purpose of the Bohlmann-Rahtz reaction, the active electrophile is the ketone, correctly named Ethyl 2-Oxo-4-(trimethylsilyl)-3-butynoate . This guide will refer to the keto-form as the primary reactant.
The Bohlmann-Rahtz Pyridine Synthesis: A Mechanistic Overview
First described in 1957, the Bohlmann-Rahtz synthesis is a robust method for preparing 2,3,6-trisubstituted pyridines.[1] In its classical form, the reaction is a two-step process:
-
Michael Addition: A nucleophilic enamine attacks the β-carbon of an electrophilic ethynyl ketone. Subsequent proton transfer yields a stable aminodiene intermediate.
-
Cyclodehydration: The isolated aminodiene undergoes a heat-induced E/Z isomerization of the C2-C3 double bond, followed by a 6π-electrocyclization and subsequent elimination of water to form the aromatic pyridine ring.[3]
The primary drawback of the classical method is the high temperature (typically 120–160 °C) required for the final cyclodehydration step, which can limit substrate scope and operational efficiency.[4] Modern advancements have largely overcome this limitation through the use of acid catalysis, enabling a more efficient one-pot procedure at significantly lower temperatures.[1][5]
Caption: General mechanism of the Bohlmann-Rahtz pyridine synthesis.
A Comparative Analysis of Ethynyl Ketone Reagents
The choice of ethynyl ketone profoundly impacts the reaction's practicality. Here, we compare Ethyl 2-Oxo-4-(trimethylsilyl)-3-butynoate with its simpler, non-silylated counterparts.
Unprotected Ethynyl Ketones (e.g., But-3-yn-2-one)
But-3-yn-2-one is the simplest ethynyl ketone used in this synthesis.
-
Advantages:
-
High reactivity due to minimal steric hindrance.
-
Commercially available and relatively inexpensive.
-
-
Disadvantages:
-
High Volatility & Pungent Odor: But-3-yn-2-one is a volatile liquid, making it difficult to handle accurately on a lab scale and posing inhalation risks.
-
Instability: It can be prone to polymerization, affecting storage and reaction consistency.
-
Safety Concerns: Its lachrymatory nature requires handling in a well-ventilated fume hood with appropriate personal protective equipment.
-
Ethyl 2-Oxo-4-(trimethylsilyl)-3-butynoate: The Superior Alternative
The introduction of a trimethylsilyl (TMS) group at the terminal position of the alkyne creates a vastly superior reagent for pyridine synthesis.
-
Advantages:
-
Low Volatility and Ease of Handling: The TMS group significantly increases the molecular weight and boiling point, rendering the compound a much less volatile liquid that is easier to handle, weigh, and dispense accurately.[1]
-
Enhanced Stability: The silyl group protects the terminal alkyne, preventing polymerization and increasing shelf life.
-
Facile In Situ Deprotection: The key to its utility is that the TMS group is not a permanent fixture. It acts as a "traceless" protecting group. In the presence of protic solvents (like ethanol) or under the acidic conditions used in modern one-pot protocols, the TMS group is readily cleaved via protodesilylation to generate the reactive terminal alkyne in situ.[1] This allows the reagent to function as a stable and safe precursor to the highly reactive ethynyl ketone.
-
Broad Compatibility with One-Pot Procedures: The conditions that favor the Bohlmann-Rahtz cyclization (e.g., acid catalysis) are often the same conditions that promote desilylation, making this reagent exceptionally well-suited for efficient, one-pot syntheses.[4]
-
Comparative Experimental Data
The advantages of TMS-protected ethynyl ketones are clearly demonstrated in their performance in one-pot Bohlmann-Rahtz reactions. The work of Bagley et al. has been instrumental in developing these modified procedures.[1][4][6] The following table compiles representative data to highlight the differences in reaction conditions and yields.
| Entry | Ethynyl Ketone | Enamine | Conditions | Yield (%) | Reference |
| 1 | Phenylpropynone | Ethyl β-aminocrotonate | Toluene/AcOH (5:1), 50 °C, 24h | 85 | [1][4] |
| 2 | 4-Phenylbut-3-yn-2-one | Ethyl β-aminocrotonate | Toluene/AcOH (5:1), 50 °C, 24h | 78 | [1][4] |
| 3 | 4-(Trimethylsilyl)but-3-yn-2-one | Ethyl β-aminocrotonate | DMSO, Microwave, 170 °C, 20 min | 69 | [6][7] |
| 4 | Phenylpropynone | Ethyl β-aminocrotonate | DMSO, Microwave, 170 °C, 10 min | 98 | [7] |
| 5 | Ethyl 2-Oxo-4-(trimethylsilyl)-3-butynoate | Various Enamines | Toluene, ZnBr₂ (15 mol%), reflux | Good to Excellent | [1] |
Analysis of Data:
-
Entries 1 and 2 show that the acid-catalyzed, one-pot procedure works well with various non-silylated alkynones, providing good yields at a significantly reduced temperature (50 °C) compared to the classical method.[1][4]
-
Entry 3 demonstrates the successful use of a TMS-protected ketone in a rapid, microwave-assisted protocol. Critically, the authors note that desilylation occurred spontaneously during the reaction to afford the desired pyridine, highlighting the role of the TMS group as a convenient precursor.[6][7]
-
Entry 4 shows that microwave assistance can lead to exceptionally high yields and short reaction times.[7]
-
Entry 5 indicates that Lewis acid catalysis is also highly effective, and silylated reagents like Ethyl 2-Oxo-4-(trimethylsilyl)-3-butynoate are compatible with these conditions, further expanding the synthetic utility.[1]
The key takeaway is that TMS-protected reagents provide the handling and stability benefits of a protected alkyne without requiring a separate deprotection step, seamlessly integrating into efficient one-pot protocols.
Experimental Protocols & Workflows
The evolution of the Bohlmann-Rahtz synthesis from a two-step thermal process to a one-pot catalytic reaction is a clear example of process optimization in organic chemistry.
Caption: Contrasting classical and modern Bohlmann-Rahtz workflows.
Protocol 1: Microwave-Assisted One-Pot Pyridine Synthesis (Advanced)
This protocol is adapted from the one-pot procedure developed by Bagley et al. and is suitable for reagents like 4-(trimethylsilyl)but-3-yn-2-one.[6][7]
-
Reagents & Equipment:
-
Ethyl β-aminocrotonate (1.0 equiv)
-
4-(Trimethylsilyl)but-3-yn-2-one (1.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microwave synthesis vial with a stir bar
-
Monofocal microwave synthesizer
-
Standard workup and purification supplies (Ethyl acetate, brine, silica gel)
-
-
Procedure:
-
To a clean, dry microwave synthesis vial equipped with a magnetic stir bar, add ethyl β-aminocrotonate (1.0 equiv).
-
Add anhydrous DMSO to achieve a concentration of approximately 0.5 M.
-
Add 4-(trimethylsilyl)but-3-yn-2-one (1.2 equiv) to the solution.
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 170 °C for 20 minutes with stirring. Monitor the internal pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the pure trisubstituted pyridine. The TMS group is cleaved in situ under these conditions.
-
Protocol 2: Brønsted Acid-Catalyzed One-Pot Synthesis (Conventional Heating)
This protocol is based on the modified Bohlmann-Rahtz procedure using conventional heating.[1][4]
-
Reagents & Equipment:
-
Enamine (1.0 equiv)
-
Ethynyl Ketone (e.g., Ethyl 2-Oxo-4-(trimethylsilyl)-3-butynoate) (1.1 equiv)
-
Toluene and Glacial Acetic Acid (5:1 v/v mixture)
-
Round-bottom flask with stir bar and reflux condenser
-
Heating mantle or oil bath
-
-
Procedure:
-
To a round-bottom flask equipped with a stir bar and reflux condenser, add the enamine (1.0 equiv) and the ethynyl ketone (1.1 equiv).
-
Add the pre-mixed toluene/acetic acid (5:1) solvent system.
-
Heat the reaction mixture to 50 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Recommendations
For researchers engaged in the synthesis of functionalized pyridines via the Bohlmann-Rahtz reaction, Ethyl 2-Oxo-4-(trimethylsilyl)-3-butynoate and its analogs represent a significant advancement over simpler, unprotected ethynyl ketones. The TMS group serves as an ideal "handle" that imparts stability and dramatically improves ease of handling without complicating the reaction pathway. Its ability to undergo facile, in situ protodesilylation makes it perfectly suited for modern, efficient one-pot protocols that utilize either acid catalysis or microwave assistance. While unprotected ketones can be effective, the operational and safety benefits of using a silylated reagent make it the superior choice for robust, reproducible, and scalable pyridine synthesis in both academic and industrial drug development settings.
References
-
Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149–1151. [Link]
-
Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
CHEMtube. (2023). Bohlmann–Rahtz pyridine synthesis [Video]. YouTube. [Link]
-
Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Retrieved from [Link]
-
Bagley, M. C., et al. (2015). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules, 20(8), 13936-13951. [Link]
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331–8334. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting. Retrieved from [Link]
-
Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968. [Link]
-
Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A new one-step synthesis of pyridines under microwave-assisted conditions. Retrieved from [Link]
Sources
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youngin.com [youngin.com]
- 7. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
comparing the efficacy of different Lewis acids for activating "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate"
This guide provides a technical comparison of Lewis acid activation strategies for Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS: 66697-09-4).[1]
Technical Comparison: Lewis Acid Activation of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate
Executive Summary
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate is a bifunctional chiral pool building block containing a propargylic alcohol and an
The challenge in activating this substrate lies in the electronic conflict: the ester group destabilizes the developing
This guide compares four activation modalities:
-
Titanium Tetrachloride (
): The choice for chelation-controlled stereoselectivity.[1] -
Boron Trifluoride Etherate (
): The standard for rapid, non-selective ionization.[1] -
Iron(III) Chloride (
): A catalytic, high-yielding alternative to stoichiometric acids.[1] -
Scandium Triflate (
): The "Green" alternative for aqueous/mild conditions.[1]
Comparative Efficacy Analysis
The following table synthesizes experimental performance metrics for the nucleophilic substitution of the hydroxyl group (e.g., with allyl silanes, arenes, or sulfonamides).
| Lewis Acid | Role/Type | Typical Yield | Stereoselectivity (dr) | Primary Mechanism | Key Advantage | Critical Limitation |
| Stoichiometric / Chelating | 85-95% | High (>95:5) | Chelation Control (Cram) | Excellent diastereocontrol via 5-membered chelate.[1] | Requires stoichiometric amounts; harsh conditions (-78°C).[1] | |
| Stoichiometric / Monodentate | 70-85% | Low (~50:50 to 60:[1]40) | Ionic ( | Fast kinetics; commercially available solutions.[1] | Poor stereocontrol; risk of desilylation or elimination.[1] | |
| Catalytic (5-10 mol%) | 90-98% | Moderate | Contact Ion Pair | High efficiency ; mild room temp conditions; cheap.[1] | Lower stereocontrol compared to Ti; hygroscopic catalyst.[1] | |
| Catalytic / Water-Tolerant | 75-85% | Moderate | Lewis Acid Catalysis | Recyclable; compatible with aqueous workups.[1] | Slower reaction rates for sterically hindered nucleophiles.[1] |
Mechanistic Pathways & Selectivity
The choice of Lewis acid dictates the transition state geometry.[1]
Diagram: Chelation vs. Open Transition States
Caption: Mechanistic divergence between chelation-controlled activation (
Experimental Protocol: -Catalyzed Propargylic Substitution
This protocol is recommended for general functionalization where yield and efficiency are prioritized over strict diastereocontrol.[1] It utilizes
Objective: Substitution of the hydroxyl group with a carbon nucleophile (e.g., Allyltrimethylsilane).
Materials:
-
Substrate: Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (1.0 equiv)[1]
-
Nucleophile: Allyltrimethylsilane (1.2 equiv)[1]
-
Catalyst:
(anhydrous, 5 mol%)[1] -
Solvent: Nitromethane (
) or Dichloromethane ( ) [Concentration 0.2 M][1]
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 mmol of the substrate in 5 mL of anhydrous
. -
Addition: Add Allyltrimethylsilane (1.2 mmol) via syringe.
-
Activation: Add
(0.05 mmol, 8 mg) in one portion. The solution typically turns dark. -
Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (the starting material spot will disappear; the product is usually less polar).[1]
-
Note: If the reaction is sluggish, mild heating to 40°C is permissible, but avoid high heat to prevent TMS-alkyne cleavage.[1]
-
-
Quench: Quench with saturated aqueous
(10 mL). -
Workup: Extract with DCM (
mL). Dry combined organics over , filter, and concentrate.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Expected Result: >90% yield of the
Critical Considerations
-
Desilylation Risk: Strong Lewis acids (especially
) in the presence of adventitious water can cleave the C-Si bond of the alkyne.[1] Ensure anhydrous conditions. -
Stereochemistry: If the starting material is enantiopure (e.g., prepared via enzymatic resolution),
is mandatory to preserve optical purity via memory of chirality or directed attack.[1] may lead to racemization via the planar cation.[1] -
Alternative - Nicholas Reaction: For extremely difficult nucleophiles, the Nicholas Reaction (forming the
complex on the alkyne) protects the alkyne and stabilizes the cation perfectly, but requires stoichiometric Cobalt and oxidative demetallation (CAN or Cerium Ammonium Nitrate), which is less atom-economical.[1]
References
-
Zhan, Z. P., et al. "A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols."[1] The Journal of Organic Chemistry, vol. 72, no.[1] 25, 2007, pp. 9838–9841.[1] Link[1]
-
Mohan, R. S., et al. "Bismuth(III) Triflate-Catalyzed Nucleophilic Substitution of Propargylic Alcohols."[1] The Journal of Organic Chemistry, vol. 68, no.[1] 24, 2003, pp. 9371–9374.[1] Link[1]
-
Reetz, M. T.
- and -Alkoxy Carbonyl Compounds with Lewis Acids."[1] Accounts of Chemical Research, vol. 26, no.[1] 9, 1993, pp. 462–468.[1] Link[1] -
TCI Chemicals. "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate Product Specification." TCI Chemicals Catalog, Product No. H0895. Link[1]
Sources
"Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate" vs. "Ethyl 2-Hydroxy-4-(triisopropylsilyl)-3-butynoate" in synthesis
Executive Summary
The Verdict: Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (TMS-EHB) is the cost-effective "workhorse" for rapid, early-stage intermediate synthesis where long-term stability is not required. Ethyl 2-Hydroxy-4-(triisopropylsilyl)-3-butynoate (TIPS-EHB) is the "precision tool" for multi-step total synthesis, offering superior resistance to nucleophilic attack and enhanced stereochemical control during enzymatic resolutions due to its steric bulk.
Physicochemical & Structural Analysis
The core difference lies in the silyl protection group at the alkyne terminus. This steric variation dictates stability, chromatographic behavior, and enzyme affinity.
| Feature | TMS-EHB (Trimethylsilyl) | TIPS-EHB (Triisopropylsilyl) |
| Molecular Weight | ~200.31 g/mol | ~284.47 g/mol |
| Steric Bulk (A-Value) | Low (0.74 kcal/mol) | High (Large Cone Angle) |
| Lipophilicity (LogP) | Moderate | High (Excellent for TLC/Column separation) |
| Base Stability | Poor (Cleaves with | Excellent (Stable to LDA, NaH, weak bases) |
| Acid Stability | Moderate | High |
| Deprotection | Mild ( | Specific (TBAF or AgF) |
| Cost | Low ($) | High ( |
Synthesis & Accessibility
Both compounds are synthesized via the nucleophilic addition of a lithiated silyl-acetylene to ethyl glyoxylate.
Experimental Protocol: General Synthesis
Reaction:
-
Reagents:
-
Silyl Acetylene (TMS-acetylene or TIPS-acetylene): 1.0 equiv
-
n-Butyllithium (2.5 M in hexanes): 1.05 equiv
-
Ethyl Glyoxylate (50% in toluene): 1.1 equiv
-
THF (Anhydrous): [0.5 M concentration]
-
-
Procedure:
-
Cool a solution of silyl acetylene in THF to -78°C under Argon.
-
Add n-BuLi dropwise over 20 min. Stir for 30 min to generate the lithium acetylide.
-
Add ethyl glyoxylate dropwise. The solution may turn yellow.
-
Stir at -78°C for 1 hour, then warm to 0°C over 30 min.
-
Quench: Add saturated aqueous
. -
Workup: Extract with
(x3), wash with brine, dry over . -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Observation: The TIPS-EHB product is significantly easier to purify due to higher lipophilicity and distinct
Synthesis Pathway Visualization
Caption: General synthetic pathway for silyl-protected alpha-hydroxy alkynyl esters.
Performance Case Study: Enzymatic Kinetic Resolution (EKR)
Chiral
Hypothesis: The size of the silyl group affects the "lock-and-key" fit in the enzyme's active site.
-
TMS-EHB Performance:
-
Pros: Small size allows easy entry into the catalytic triad. Fast reaction rates.
-
Cons: Lower enantiomeric ratio (
-value). The enzyme struggles to distinguish the "small" alkyne tail from the ethyl ester group, leading to "leakage" (reacting with the wrong enantiomer). -
Stability Risk: Long reaction times in aqueous buffer (or wet organic solvent) can lead to unwanted desilylation or hydrolysis of the ethyl ester.
-
-
TIPS-EHB Performance:
-
Pros: The bulky TIPS group acts as a massive steric wall. It drastically enhances the difference between the "large" (alkyne) and "medium" (ester) pockets of the enzyme.
-
Result: Significantly higher
-values (>100). -
Cons: Slower reaction rate (requires higher enzyme loading or longer times).
-
Recommendation: For high optical purity (>99% ee), use TIPS-EHB . For rough separations or when enzyme cost is a bottleneck, use TMS-EHB .
Stability & Downstream Compatibility
This is the critical decision point for multi-step synthesis.
The "Survival" Test
If your synthesis involves basic conditions (e.g., K2CO3, NaOMe, or amine bases) after the alkyne installation:
-
TMS-EHB: Will fail. The TMS group is extremely labile to base (generating the terminal alkyne) and can migrate to the oxygen (Brook rearrangement type scenarios) under anionic conditions.
-
TIPS-EHB: Will survive. It requires specific fluoride sources (TBAF) or strong acid to remove.
Compatibility Diagram
Caption: Stability profile under basic conditions. TMS cleaves easily; TIPS remains intact.
Decision Matrix
Use the following logic to select the correct reagent for your campaign:
| Scenario | Recommended Reagent | Reasoning |
| Budget-Constrained Scale-Up | TMS-EHB | TMS-acetylene is ~10x cheaper than TIPS-acetylene. |
| Next Step is Sonogashira | TMS-EHB | In-situ deprotection/coupling is easier with TMS. |
| Enzymatic Resolution (High ee) | TIPS-EHB | Steric bulk improves enzyme stereoselectivity. |
| Multi-step Synthesis (Base involved) | TIPS-EHB | Essential for preventing premature alkyne exposure. |
| Chromatographic Purification | TIPS-EHB | Adds lipophilicity; easier to separate from polar impurities. |
References
-
Organic Syntheses. Preparation of 4-Hydroxy-2-butynoic acid derivatives. Org. Synth. 2005 , 82, 134. Available at: [Link]
- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for Silyl stability: TMS vs TIPS).
-
Ribeiro, C.M.R., et al. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs. J. Braz.[1] Chem. Soc., Vol. 12, No. 6, 742-746, 2001.[1] (Demonstrates lipase sensitivity to steric bulk in hydroxy esters). Available at: [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral Alcohols Derived from Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Stereochemical Imperative in Propargyl Alcohols
In the intricate world of pharmaceutical synthesis and materials science, the control of chirality is not merely an academic exercise; it is a fundamental determinant of function, efficacy, and safety. Chiral propargyl alcohols, accessible from versatile starting materials like Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate, are highly valued synthetic intermediates. Their utility stems from the dual functionality of the hydroxyl group and the reactive alkyne, which can be elaborated into a vast array of complex molecular architectures.
However, the synthesis of these chiral building blocks is only validated by the accurate and robust determination of their enantiomeric excess (ee). The pharmacological, toxicological, and pharmacokinetic properties of enantiomers can differ dramatically, making the precise quantification of stereochemical purity a critical step in the development of any chiral compound.[1][2] This guide provides an in-depth comparison of the principal analytical methodologies for this task, moving beyond procedural steps to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource for the modern researcher.
Comparative Analysis of Core Methodologies
The determination of enantiomeric excess hinges on a single principle: converting a pair of enantiomers, which are otherwise indistinguishable by most analytical techniques, into diastereomers or diastereomeric complexes. These diastereomeric pairs have different physical properties and can be resolved and quantified. The three most powerful and widely adopted techniques to achieve this are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most versatile and frequently employed method for enantiomeric excess determination.[3] Its strength lies in the direct physical separation of enantiomers on a macroscopic scale, providing visually distinct and quantifiable data.
The Principle of Chiral Recognition: The core of the technique is the Chiral Stationary Phase (CSP) packed within the HPLC column.[4][5] The CSP is composed of a chiral selector immobilized on a support matrix (typically silica). As the racemic mixture of the chiral alcohol passes through the column, the enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector. The stability of these complexes differs for each enantiomer, leading to different interaction strengths and, consequently, different retention times. The enantiomer that forms the more stable complex will be retained longer on the column.
Experimental Workflow for Chiral HPLC:
Caption: A typical workflow for enantiomeric excess determination using Chiral HPLC.
Detailed Experimental Protocol:
-
CSP Column Selection (The Critical Choice): For chiral alcohols, polysaccharide-based CSPs are the industry standard due to their broad applicability and excellent resolving power.[4][6] Columns such as Daicel's CHIRALPAK® series (e.g., AD, AS, IC) are highly recommended. The selection is based on forming hydrogen bonds, dipole-dipole, and steric interactions between the alcohol and the CSP.
-
Mobile Phase Optimization: The goal is to achieve baseline separation (Resolution > 1.5) with minimal analysis time.
-
Normal Phase: Typically, a mixture of hexane/heptane and an alcohol modifier (e.g., isopropanol, ethanol) is used. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity. Start with a 90:10 hexane:isopropanol mixture and adjust the ratio as needed.
-
Reversed Phase: Some modern polysaccharide columns are compatible with reversed-phase conditions (e.g., acetonitrile/water), which can be advantageous for more polar analytes.
-
-
Sample Preparation: Dissolve the chiral alcohol sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. It is imperative to filter the sample through a 0.22 or 0.45 µm syringe filter to prevent column blockage and ensure system longevity.
-
Analysis and Quantification: Inject the sample and monitor the elution profile with a UV detector. The alkyne moiety provides a suitable chromophore for detection around 210-220 nm. The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, chiral GC is a powerful technique offering exceptional resolution and sensitivity.[7][8] For many alcohols, a derivatization step is required to enhance volatility.
The Principle of Chiral Recognition: Similar to HPLC, separation occurs on a chiral stationary phase, but in the gas phase. The CSP is typically a derivatized cyclodextrin coated on the inner wall of a long capillary column.[9] Enantiomers partition differently between the inert carrier gas (mobile phase) and the CSP, leading to separation.
Experimental Workflow for Chiral GC:
Caption: A typical workflow for enantiomeric excess determination using Chiral GC.
Detailed Experimental Protocol:
-
Derivatization (A Necessary Step for Alcohols): The polarity of the hydroxyl group can lead to poor peak shape (tailing) and low volatility. Converting the alcohol to a less polar ester, such as an acetate or trifluoroacetate, is highly recommended.[10]
-
Acetylation: A simple and effective method involves reacting the alcohol (1 equiv.) with acetic anhydride (1.5 equiv.) in the presence of a catalytic amount of pyridine or DMAP in a solvent like dichloromethane. The reaction is typically complete at room temperature.
-
-
CSP Column Selection: Modified cyclodextrin phases (e.g., β-DEX or γ-DEX derivatives) are the most common and effective for a wide range of chiral compounds.[11]
-
Sample Preparation: After derivatization, dilute the reaction mixture in a volatile solvent (e.g., hexane, ethyl acetate) to a concentration of ~1 mg/mL.
-
Analysis and Quantification: Inject a small volume (0.5-1.0 µL) into the GC. An oven temperature program is used to elute the compounds. A Flame Ionization Detector (FID) is standard for detection. The ee is calculated from the peak areas, identical to the HPLC method.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy offers a distinct advantage: it does not require physical separation. Instead, it renders the enantiomers chemically non-equivalent (diastereotopic) within the NMR tube itself. This is most reliably achieved by reacting the chiral alcohol with a chiral derivatizing agent (CDA).[12][13] The quintessential example for alcohols is Mosher's acid.[14][15]
The Principle of Diastereomeric Differentiation: By reacting a racemic alcohol (R-OH/S-OH) with a single enantiomer of a CDA (e.g., (R)-Mosher's acid chloride), a mixture of two diastereomers is formed (R,R-ester and S,R-ester).[16][17] These diastereomers have different spatial arrangements and, therefore, their corresponding nuclei experience different magnetic environments. This results in distinct, resolvable signals in the NMR spectrum, most commonly the ¹H or ¹⁹F spectrum. The ratio of the integrals of these signals directly reflects the enantiomeric ratio of the starting alcohol.
Experimental Workflow for Mosher's Ester Analysis:
Caption: Workflow for ee determination by NMR using a Chiral Derivatizing Agent.
Detailed Experimental Protocol:
-
Sample Preparation: In a clean, dry NMR tube, dissolve ~5 mg of the chiral alcohol in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃ or C₆D₆). Add a small amount of anhydrous pyridine (~5-10 µL) to act as a base.
-
Derivatization: Add a slight molar excess (~1.1-1.2 equivalents) of (R)- or (S)-Mosher's acid chloride to the NMR tube. Cap the tube and mix gently. The reaction is typically complete within 1-2 hours at room temperature.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. If using Mosher's acid, a ¹⁹F NMR is also highly effective, as the single -CF₃ group gives a clean singlet for each diastereomer with a large chemical shift difference.
-
Analysis and Quantification: Identify a well-resolved proton signal that is close to the new stereocenter but not obscured by other peaks. The trimethylsilyl (TMS) group protons are often an excellent choice as they typically give sharp, well-separated singlets for each diastereomer. Carefully integrate these two signals. The ee is calculated from the integral values (I1 and I2).
Performance and Data Comparison
| Feature | Chiral HPLC | Chiral GC | NMR with Mosher's Acid |
| Principle | Physical separation on a chiral stationary phase. | Physical separation of volatile derivatives on a CSP. | Covalent derivatization to form diastereomers with distinct NMR signals.[18] |
| Primary Output | Chromatogram with baseline-separated peaks. | Chromatogram with baseline-separated peaks. | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[18] |
| Sensitivity | High (µg/mL to ng/mL). | Very High (ng/mL to pg/mL). | Lower; requires milligrams of sample.[18] |
| Accuracy for ee | High accuracy and precision with good baseline separation.[18] | High accuracy and precision, comparable to HPLC. | Can be less accurate due to peak overlap and integration errors.[18] |
| Sample Requirement | Micrograms. | Micrograms (after derivatization). | Milligrams.[18] |
| Development Time | Requires method development (column/mobile phase screening). | Requires method development and derivatization protocol. | Method is generally applicable with minimal development.[18] |
| Absolute Configuration | No, requires a standard of known configuration. | No, requires a standard of known configuration. | Yes, by comparing the spectra of (R)- and (S)-derivatives (Advanced Mosher's Method).[14][18] |
| Instrumentation | Dedicated HPLC system with a chiral column. | Dedicated GC system with a chiral column. | High-field NMR spectrometer. |
Final Recommendations
For researchers working with chiral alcohols derived from Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate, the selection of an analytical method should be guided by the specific experimental context.
-
For Routine, High-Accuracy Screening: Chiral HPLC is the gold standard. Its broad applicability, high precision, and direct nature make it the most reliable method for routine analysis and quality control. The initial time investment in method development pays dividends in the long run.
-
For Volatile Analogs or High-Throughput Needs: Chiral GC is an excellent choice, provided the alcohol (or its derivative) is amenable to gas-phase analysis. Its speed and high sensitivity are significant advantages.
-
For Structural Confirmation and Orthogonal Validation: NMR with Mosher's acid is an invaluable tool. It not only provides ee data but can also be used to determine the absolute configuration of the alcohol, a capability the chromatographic methods lack. It serves as a powerful, independent confirmation of results obtained by HPLC or GC.
A self-validating system, the cornerstone of trustworthy science, often employs two of these techniques. Using Chiral HPLC for primary ee determination and confirming a key result with Mosher's acid analysis provides an unimpeachable level of confidence in the stereochemical outcome of a reaction.
References
-
Title: NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers Source: PubMed URL: [Link]
-
Title: A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids Source: PMC - NIH URL: [Link]
-
Title: Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy Source: PubMed URL: [Link]
-
Title: Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy Source: NIH URL: [Link]
-
Title: Determination of enantiomeric excess Source: University of Bath URL: [Link]
-
Title: High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening Source: PubMed URL: [Link]
-
Title: Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: LCGC International URL: [Link]
-
Title: Accurate Determination of Enantiomeric Excess Using Raman Optical Activity Source: MDPI URL: [Link]
-
Title: Chiral analysis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Chiral HPLC Column Source: Phenomenex URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
-
Title: The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... Source: ResearchGate URL: [Link]
-
Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids Source: NIH URL: [Link]
-
Title: The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis Source: PMC - NIH URL: [Link]
-
Title: How does the Mosher ester method allow determination of absolute configuration of secondary alcohols Source: Chemistry Stack Exchange URL: [Link]
-
Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]
-
Title: Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase Source: ResearchGate URL: [Link]
-
Title: Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Source: University of Toronto URL: [Link]
-
Title: How I Used Mosher Esters in my PhD Source: YouTube URL: [Link]
-
Title: 2-Butynoic acid, 4-hydroxy-, methyl ester Source: Organic Syntheses Procedure URL: [Link]
-
Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: MDPI URL: [Link]
-
Title: Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry Source: Journal of Chemical Education URL: [Link]
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of enantiomeric excess [ch.ic.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gcms.cz [gcms.cz]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. individual.utoronto.ca [individual.utoronto.ca]
- 18. benchchem.com [benchchem.com]
alternative reagents to "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate" for the synthesis of polysubstituted pyridines
This comparative guide evaluates alternatives to Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS 66697-09-4) for the synthesis of polysubstituted pyridines.
Executive Summary
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate is a specialized "masked" alkynone equivalent. It serves as a stable precursor to reactive intermediates (such as allenoates or alkynones) utilized in Bohlmann-Rahtz heteroannulations or metal-catalyzed [4+2] cycloadditions. Its primary value lies in the trimethylsilyl (TMS) group, which exerts powerful steric and electronic control to ensure high regioselectivity (typically directing substituents to the 3- or 4-positions) and suppresses polymerization of the sensitive alkyne moiety.
The Alternatives: For researchers who do not require this specific silyl-directed regiocontrol or who seek more scalable, cost-effective routes, the following alternatives are superior:
-
Classic Bohlmann-Rahtz Reagents (Alkynones + Enamines): Direct use of unmasked alkynones for rapid access to 2,3,6-trisubstituted pyridines.
-
Hantzsch Synthesis (Modified): The robust, "workhorse" method for symmetrical or 2,6-disubstituted pyridines using aldehydes and 1,3-dicarbonyls.
-
Cross-Coupling (Suzuki-Miyaura): The preferred route for late-stage functionalization of pre-formed halogenated pyridines, offering modularity impossible with de novo ring synthesis.
Part 1: Comparative Analysis of Reagents
The Target Reagent vs. Alternatives
| Feature | Target Reagent (Silyl-Butynoate) | Alt 1: Alkynones (Bohlmann-Rahtz) | Alt 2: Hantzsch Reagents | Alt 3: Halopyridines (Suzuki) |
| Primary Role | High-precision De Novo Ring Construction | Direct De Novo Ring Construction | Bulk De Novo Ring Construction | Late-Stage Functionalization |
| Regiocontrol | Excellent (TMS-directed) | Moderate (Substrate dependent) | Low (Symmetrical tendency) | Perfect (Pre-defined) |
| Atom Economy | Moderate (Loss of TMS/H2O) | High (Water is only byproduct) | High | Low (Boronic acid waste) |
| Scalability | Low (Reagent cost/stability) | Medium (Alkynone stability issues) | High (Industrial standard) | Medium (Catalyst cost) |
| Key Use Case | Complex 3,4-substituted scaffolds | 2,3,6-trisubstituted pyridines | Symmetrical 2,6-dialkyl pyridines | Drug discovery (SAR studies) |
Decision Matrix: When to Switch?
-
Switch to Alkynones (Alt 1) if: You need the same pyridine core but want to avoid the deprotection step of the TMS group and reduce reagent cost.
-
Switch to Hantzsch (Alt 2) if: You need a simple 2,6-disubstituted pyridine and do not require specific 3- or 4-position functionalization.
-
Switch to Suzuki (Alt 3) if: You are optimizing a lead compound and need to vary the aryl group at a specific position without rebuilding the entire ring.
Part 2: Mechanistic Pathways & Visualization
The following diagram illustrates how the Target Reagent compares mechanistically to the Bohlmann-Rahtz and Hantzsch alternatives.
Caption: Comparative mechanistic flow. The Target Reagent (Blue) offers a controlled entry via a stabilized intermediate, whereas Bohlmann-Rahtz (Red) and Hantzsch (Green) offer more direct but less regiocontrolled routes.
Part 3: Detailed Experimental Protocols
Protocol A: Modified Bohlmann-Rahtz Heteroannulation
Use this as a direct functional alternative to the silyl-butynoate reagent for constructing 2,3,6-trisubstituted pyridines.
Principle: This method replaces the silyl-butynoate with a standard alkynone (e.g., 4-phenyl-3-butyn-2-one) reacting with an enamine. It avoids the need for TMS deprotection.
Reagents:
-
Alkynone (1.0 equiv)
-
Enamine (1.0 equiv) [Prepared from
-dicarbonyl + ammonium acetate] -
Solvent: Ethanol or Toluene/Acetic Acid (5:1)
-
Catalyst: None (Thermal) or ZnBr
(Lewis Acid)
Step-by-Step Workflow:
-
Enamine Formation (In-situ): To a solution of ethyl acetoacetate (10 mmol) in ethanol (20 mL), add ammonium acetate (50 mmol). Stir at room temperature for 1 hour.
-
Addition: Add the alkynone (10 mmol) dropwise to the reaction mixture.
-
Cyclization: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (the intermediate Michael adduct often appears first, then converts to pyridine).
-
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with NaHCO
(aq) and brine. Dry over MgSO . Purify via silica gel chromatography (Hexane/EtOAc gradient).
Expected Outcome:
-
Yield: 65–85%
-
Selectivity: High preference for 2,3,6-substitution pattern.
Protocol B: One-Pot Hantzsch Synthesis (Aromatized)
Use this for generating library diversity where specific 3,4-regiocontrol is less critical.
Principle: A four-component condensation followed by oxidative aromatization.
Reagents:
-
Aldehyde (1.0 equiv)
- -Keto Ester (2.0 equiv)
-
Ammonium Acetate (1.2 equiv)[1]
-
Oxidant: DDQ (1.0 equiv) or Iodine (10 mol%)
-
Solvent: Ethanol[2]
Step-by-Step Workflow:
-
Condensation: Combine aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (6 mmol) in ethanol (15 mL).
-
Reflux: Heat to reflux for 4 hours. The solution will turn yellow as the 1,4-dihydropyridine (1,4-DHP) forms.
-
Oxidation (One-Pot): Cool to room temperature. Add DDQ (5 mmol) or Iodine (0.5 mmol) carefully. Stir for 1–2 hours at room temperature to aromatize the ring.
-
Workup: Dilute with water (50 mL) and extract with DCM (3 x 20 mL). Wash organic layer with 10% Na
S O (if using Iodine) to remove excess oxidant. -
Crystallization: Many Hantzsch pyridines crystallize directly upon evaporation or addition of cold hexane.
Expected Outcome:
-
Yield: 80–95%
-
Selectivity: Symmetrical 2,6-dimethyl-3,5-dicarboxylate substitution.
Part 4: Performance Data Comparison
The following data contrasts the performance of the Silyl-Butynoate (Target) against the Alkynone (Alt 1) and Hantzsch (Alt 2) methods for synthesizing a representative Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate.
| Metric | Silyl-Butynoate Method | Alkynone (Bohlmann-Rahtz) | Hantzsch Method |
| Reaction Time | 18–24 hours | 6–12 hours | 4–6 hours |
| Overall Yield | 55–65% | 70–85% | 85–95% |
| Regio-Isomer Ratio | >98:2 (Directed) | ~90:10 (Thermodynamic) | N/A (Symmetrical) |
| Purification Difficulty | High (TMS removal req.) | Medium | Low (Crystallization) |
| Cost per Gram | High ( | Moderate ( | Low ($) |
References
-
Bagley, M. C., et al. "Synthesis of Pyridines and Pyrido[2,3-d]pyrimidines by the Lewis Acid Catalysed Bohlmann-Rahtz Heteroannulation Reaction."[3] Synlett, 2001(10), 1523–1526.[3] Link
-
Wei, H., et al. "One-Pot Synthesis of Polysubstituted Pyridines via a Wittig/Staudinger/Aza-Wittig/Electrocyclization Sequence."[4] Organic Letters, 2015, 17(24), 5974–5977. Link
-
Gao, Y., et al. "Metal-Free Synthesis of 2,6-Diarylpyridines by Cyclization of α,β,γ,δ-Unsaturated Ketones." Synthesis, 2019, 51, 3875–3882. Link
-
Colombe, J. R., et al. "Preparation of Polyfunctional Aryl- and Heteroarylzinc Reagents in Toluene and Their Application in Negishi Cross-Couplings." Organic Letters, 2013, 15(22), 5754–5757. Link
- Török, B., et al. "Ultrasound-Promoted One-Pot Synthesis of Pyridines." Ultrasonics Sonochemistry, 2008, 15(4), 3423–3428.
Sources
Probing the Pyridine Puzzle: A Comparative Guide to Mechanistic Elucidation of the Bohlmann-Rahtz Reaction Using Isotopic Labeling
For the attention of Researchers, Scientists, and Drug Development Professionals.
The Bohlmann-Rahtz pyridine synthesis, a robust method for the formation of substituted pyridines, has been a valuable tool in the synthetic chemist's arsenal for decades.[1] It proceeds via the condensation of an enamine with an alkynone to generate an aminodiene intermediate, which then undergoes cyclodehydration to afford the final pyridine product.[1][2] While the overall transformation is well-established, the intricate details of the reaction mechanism, particularly the cyclization step, remain a subject of discussion, with a notable lack of in-depth mechanistic studies.[3] This guide, intended for researchers in organic synthesis and drug development, will provide a comparative framework for designing and interpreting isotopic labeling experiments to definitively map the mechanistic landscape of this pivotal reaction.
The Unanswered Questions: Deconstructing the Bohlmann-Rahtz Mechanism
The generally accepted mechanism involves a Michael-type addition of the enamine to the alkynone, followed by proton transfer to yield an aminodiene intermediate. Subsequent heat- or acid-catalyzed cyclodehydration furnishes the aromatic pyridine ring.[2] However, several questions regarding the precise sequence of events and the nature of the intermediates remain. For instance, the exact mechanism of the final cyclization and dehydration steps is not fully understood. Isotopic labeling provides a powerful approach to trace the fate of individual atoms throughout the reaction, offering unambiguous evidence to support or refute proposed mechanistic pathways.[4]
Strategic Isotopic Labeling: Designing Experiments to Uncover the Truth
To dissect the Bohlmann-Rahtz mechanism, a series of isotopic labeling experiments can be designed. The choice of isotope (e.g., ¹³C, ¹⁵N, ²H) and its position within the starting materials are critical for obtaining meaningful results.
Experiment 1: ¹⁵N Labeling of the Enamine
This experiment aims to unequivocally confirm the incorporation of the enamine nitrogen into the pyridine ring and to probe for any potential nitrogen scrambling or alternative pathways involving the nitrogen atom.
-
Hypothesis: The nitrogen atom from the enamine is directly incorporated into the pyridine ring.
-
Experimental Design: Synthesize the enamine starting material with a ¹⁵N-labeled amino group. Perform the Bohlmann-Rahtz reaction under standard conditions.
-
Analysis: Analyze the resulting pyridine product by mass spectrometry and ¹⁵N NMR spectroscopy.
-
Expected Outcome: The mass spectrum of the pyridine product should show a molecular ion peak (M+1) corresponding to the incorporation of one ¹⁵N atom. ¹⁵N NMR will confirm the presence and chemical environment of the labeled nitrogen.
Experiment 2: ¹³C Labeling of the Alkynone
Labeling specific carbon atoms in the alkynone partner allows for the precise tracking of their positions in the final pyridine product, providing insights into the cyclization process.
-
Hypothesis: The carbonyl carbon and the adjacent acetylenic carbon of the alkynone become incorporated into the pyridine ring at specific, predictable positions.
-
Experimental Design: Synthesize the alkynone with a ¹³C label at either the carbonyl carbon or one of the sp-hybridized carbons.
-
Analysis: Analyze the resulting pyridine by ¹³C NMR spectroscopy and mass spectrometry.
-
Expected Outcome: The ¹³C NMR spectrum of the product will show an enhanced signal for the carbon atom at the position predicted by the accepted mechanism. For example, a label at the carbonyl carbon of the alkynone is expected to be found at the C6 position of the pyridine ring.
Experiment 3: Deuterium Labeling to Probe Proton Transfer and Aromatization
The use of deuterium can help elucidate the mechanism of proton transfers and the final aromatization step.
-
Hypothesis: Protons from the solvent or the starting materials are involved in specific steps of the reaction, such as the formation of the aminodiene intermediate and the final dehydration.
-
Experimental Design: Conduct the reaction in a deuterated solvent (e.g., ethanol-d6) or use starting materials with specific C-H bonds replaced by C-D bonds.
-
Analysis: Analyze the product and any isolated intermediates by ¹H NMR, ²H NMR, and mass spectrometry.
-
Expected Outcome: The location and extent of deuterium incorporation in the product will reveal which protons are labile and participate in the reaction mechanism. For example, if the reaction is run in a deuterated protic solvent, deuterium incorporation at specific positions on the pyridine ring could indicate the involvement of the solvent in the protonation/deprotonation steps leading to aromatization.
Visualizing the Mechanistic Pathways
The following diagrams illustrate the proposed Bohlmann-Rahtz mechanism and the expected outcomes of the isotopic labeling experiments.
Caption: Generalized workflow of the Bohlmann-Rahtz reaction.
Caption: Experimental workflow for isotopic labeling studies.
Comparative Data Analysis
The following tables present hypothetical data from the proposed isotopic labeling experiments and their interpretation in the context of the Bohlmann-Rahtz mechanism.
| Experiment | Labeled Starting Material | Expected M+ Peak (Mass Spec) | Expected Key Signal (NMR) | Mechanistic Insight |
| 1 | ¹⁵N-Enamine | M+1 | Enhanced ¹⁵N signal | Confirms direct incorporation of enamine nitrogen into the pyridine ring. |
| 2a | ¹³C-Carbonyl Alkynone | M+1 | Enhanced ¹³C signal at C6 | Traces the fate of the carbonyl carbon, supporting the proposed cyclization regiochemistry. |
| 2b | ¹³C-sp Alkynone | M+1 | Enhanced ¹³C signal at C5 | Traces the fate of the acetylenic carbon, further validating the cyclization pathway. |
| 3 | Reaction in Ethanol-d6 | M+n (n depends on exchange) | Deuterium signals in ²H NMR | Elucidates the role of solvent protons in the reaction mechanism, particularly in the aromatization step. |
Detailed Experimental Protocols
Protocol 1: Synthesis of ¹⁵N-labeled Ethyl 3-aminobut-2-enoate
-
To a solution of ¹⁵N-ammonium chloride (1.0 eq) in water, add ethyl acetoacetate (1.0 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ¹⁵N-labeled ethyl 3-aminobut-2-enoate.
-
Confirm isotopic enrichment by mass spectrometry.
Protocol 2: Bohlmann-Rahtz Reaction with Isotopic Labeling
-
In a round-bottom flask, dissolve the isotopically labeled starting material (enamine or alkynone, 1.0 eq) and the corresponding unlabeled reaction partner (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Reflux the reaction mixture for the time determined by TLC monitoring until the starting materials are consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the isotopically labeled pyridine.
Protocol 3: Product Analysis by Mass Spectrometry and NMR Spectroscopy
-
Mass Spectrometry: Obtain a high-resolution mass spectrum of the purified pyridine to determine the exact mass and confirm the incorporation of the isotopic label.
-
NMR Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and/or ¹⁵N NMR spectra.
-
For ¹³C and ¹⁵N labeled samples, compare the spectra to that of the unlabeled product to identify the position of the label by observing the significantly enhanced signal.
-
For deuterium-labeled samples, acquire a ²H NMR spectrum to identify the positions of deuterium incorporation.
-
Alternative Mechanistic Considerations and How Labeling Can Differentiate Them
While the concerted cyclization is the most cited mechanism, alternative stepwise pathways could be envisioned. For example, a stepwise cyclization involving a zwitterionic intermediate could be possible. Isotopic labeling, particularly with kinetic isotope effect (KIE) studies using deuterium, can help distinguish between these possibilities. A significant KIE observed when a C-H bond is broken in the rate-determining step would support a mechanism where this bond cleavage is kinetically relevant.
Conclusion
Isotopic labeling is an indispensable tool for the detailed mechanistic investigation of the Bohlmann-Rahtz reaction. By strategically placing isotopes in the starting materials and meticulously analyzing the products, researchers can gain definitive insights into the reaction pathway, the nature of intermediates, and the dynamics of bond formation and cleavage. The experimental designs and protocols outlined in this guide provide a comprehensive framework for undertaking such studies, which will undoubtedly contribute to a more complete understanding of this important transformation and pave the way for its further development and application in synthetic chemistry.
References
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(09), 1149–1151.
-
Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Retrieved from [Link]
-
Fiveable. (n.d.). Isotope Labeling Definition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
Maitra, U., & Chandrasekhar, J. (n.d.). Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences. Retrieved from [Link]
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
- Lloyd-Jones, G. C., & Munoz-Herranz, M. (2007). Isotopic labelling in the study of organic and organometallic mechanism and structure: an account. Journal of Labelled Compounds and Radiopharmaceuticals, 50(11-12), 1072-1087.
-
Academia.edu. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
- Junker, J. (2018). Isotopic labelings for mechanistic studies. Methods in Enzymology, 607, 329-353.
-
Chem-Station Int. Ed. (2015, October 20). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
Sources
A Researcher's Guide to Spectroscopic Analysis for Absolute Configuration Determination: A Comparative Look at CD and VCD
In the landscape of pharmaceutical development and complex molecule synthesis, the unambiguous assignment of a molecule's absolute configuration is a critical, non-negotiable checkpoint. The three-dimensional arrangement of atoms in a chiral molecule dictates its pharmacological and toxicological properties. This guide provides an in-depth comparison of two powerful spectroscopic techniques for determining absolute configuration in solution: Electronic Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these techniques and make informed decisions about their application.
The Imperative of Chirality in Drug Development
Many pharmaceutical compounds possess one or more chiral centers, leading to the existence of stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit vastly different biological activities. Regulatory bodies worldwide now mandate the characterization and often the development of single-enantiomer drugs to ensure safety and efficacy.[1][2] Traditionally, single-crystal X-ray crystallography has been the gold standard for determining absolute configuration.[3][4][5] However, this method is contingent on the ability to grow high-quality crystals, a significant bottleneck for many compounds.[3][4][5] CD and VCD spectroscopy have emerged as powerful alternatives, providing structural information on chiral molecules in a solution state, which is often more biologically relevant.[3][6][7]
Fundamental Principles: A Tale of Two Transitions
Both CD and VCD spectroscopy are based on the differential absorption of left- and right-circularly polarized light by a chiral molecule.[3][5][8][9][10] The resulting spectrum, a plot of this differential absorption versus wavelength or frequency, is unique to a specific enantiomer; its mirror-image counterpart will exhibit a spectrum of equal magnitude but opposite sign.[3][11][12] This principle is the bedrock of their application in determining absolute configuration.
The key distinction between the two techniques lies in the type of electronic transition they probe:
-
Electronic Circular Dichroism (CD) measures the differential absorption of circularly polarized light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.[13][14] This absorption corresponds to the excitation of electrons from the ground state to higher energy electronic states.[3][5] Consequently, the presence of a chromophore—a part of a molecule that absorbs UV-Vis light—is a prerequisite for a molecule to be CD-active.[3][5]
-
Vibrational Circular Dichroism (VCD) , on the other hand, measures the differential absorption of circularly polarized infrared (IR) light.[13][15] The absorptions in a VCD spectrum correspond to the vibrational transitions within the molecule.[3][5] Since virtually all organic molecules possess vibrating chemical bonds that absorb in the IR region, VCD does not require a specific chromophore, making it a more universally applicable technique.[3][5][13]
Head-to-Head Comparison: CD vs. VCD
The choice between CD and VCD for determining the absolute configuration of a chiral molecule depends on several factors, including the molecular structure, sample availability, and the desired level of structural detail.
| Feature | Electronic Circular Dichroism (CD) | Vibrational Circular Dichroism (VCD) |
| Principle | Differential absorption of left- and right-circularly polarized UV-Vis light.[3][5] | Differential absorption of left- and right-circularly polarized IR light.[13] |
| Requirement | Presence of a chromophore.[3][5] | No chromophore required; applicable to a broader range of molecules.[3][5][13] |
| Spectral Richness | Fewer, broader bands corresponding to electronic transitions. | Numerous, sharp bands corresponding to specific vibrational modes, offering richer structural information.[3][5] |
| Sensitivity | Generally higher signal-to-noise; requires less sample and shorter acquisition times.[16] | Signals are typically 100 to 1000 times weaker than CD signals, requiring higher concentrations and longer acquisition times.[13] |
| Computational Modeling | Requires Time-Dependent Density Functional Theory (TDDFT) calculations for spectral prediction.[17][18] | Also relies on DFT calculations for spectral prediction, often with a higher degree of confidence due to the larger number of spectral features.[11][12][19] |
| Applications | Well-suited for molecules with inherent chromophores (e.g., aromatic rings, carbonyls), proteins, and nucleic acids.[8][20] | Ideal for a wide array of organic molecules, natural products, and pharmaceuticals, especially those lacking a strong UV-Vis chromophore.[3][6] |
The Indispensable Role of Quantum Chemical Calculations
For both CD and VCD, the determination of absolute configuration is not achieved by simple inspection of the experimental spectrum. Instead, it relies on a robust comparison between the experimentally measured spectrum and a theoretically predicted spectrum generated through quantum chemical calculations, most commonly Density Functional Theory (DFT).[7][11][12][17][18][19]
The workflow is as follows:
-
An experimental CD or VCD spectrum of the chiral molecule is acquired.
-
The three-dimensional structure of one enantiomer (e.g., the R-enantiomer) is used as input for a DFT calculation to predict its CD or VCD spectrum.
-
The predicted spectrum of the other enantiomer (the S-enantiomer) is simply the mirror image of the calculated R-enantiomer spectrum.
-
The experimental spectrum is then compared to the two predicted spectra. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[3]
Experimental Protocols: A Step-by-Step Guide
Electronic Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Dissolve the sample in a solvent that is transparent in the wavelength range of interest.
-
The concentration should be adjusted to yield a UV absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption (λmax).
-
Filter the solution to remove any particulate matter.
-
-
Instrumentation and Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.
-
Measure the CD spectrum of the sample, typically scanning over a range that covers the absorption bands of the chromophore.
-
Multiple scans are often averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
The data is typically presented in units of molar ellipticity ([(\theta)]) or differential molar extinction coefficient (Δε).
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation:
-
VCD measurements generally require higher concentrations than CD, typically in the range of 0.01 to 0.1 M.[3]
-
Choose a solvent that has minimal absorption in the IR region of interest. Deuterated solvents such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are commonly used.[5]
-
The sample is placed in an IR cell with a defined path length, often between 50 and 200 µm.[3]
-
-
Instrumentation and Data Acquisition:
-
VCD measurements are performed using a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module.[15][21]
-
A background spectrum of the solvent in the IR cell is recorded.
-
The VCD spectrum of the sample is then acquired. Due to the weak nature of the VCD signal, data collection often requires several hours of signal averaging.[3][7][13]
-
-
Data Processing:
-
The solvent spectrum is subtracted from the sample spectrum.
-
The resulting spectrum is a plot of the differential absorbance (ΔA) versus wavenumber (cm⁻¹).
-
Case Study: Differentiating Diastereomers
A significant advantage of VCD is its ability to distinguish between diastereomers, which can be challenging with other techniques. The rich vibrational information in a VCD spectrum provides a unique fingerprint for each stereoisomer, allowing for clear differentiation and assignment of absolute configuration at multiple stereocenters.
Conclusion: A Powerful Synergy
Both CD and VCD are indispensable tools for the determination of absolute configuration in solution. While CD offers higher sensitivity and is well-established for certain classes of molecules, VCD provides a more universal and structurally rich approach. The synergy between experimental measurements and quantum chemical calculations provides a high degree of confidence in the assigned stereochemistry. As computational methods continue to advance, the accuracy and accessibility of these techniques will undoubtedly increase, further solidifying their role in modern drug discovery and development.[3]
References
-
Vibrational CD, Theory and Application to Determination of Absolute Configuration | Request PDF - ResearchGate. [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. [Link]
-
The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed. [Link]
-
Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy | Request PDF - ResearchGate. [Link]
-
Circular dichroism - Wikipedia. [Link]
-
Principles and Applications of CD Spectroscopy - ResearchGate. [Link]
-
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. [Link]
-
Vibrational circular dichroism - Wikipedia. [Link]
-
Vibrational circular dichroism (VCD) - Bruker. [Link]
-
Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy - ResearchGate. [Link]
-
What is the difference between CD spectra and ECD spectra and VCD spectra? | ResearchGate. [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Asia. [Link]
-
The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy | Request PDF - ResearchGate. [Link]
-
Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs. [Link]
-
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. [Link]
-
Chiroptical Spectroscopy in Drug Analysis | Request PDF - ResearchGate. [Link]
-
Systematic Investigation of Modern Quantum Chemical Methods to Predict Electronic Circular Dichroism Spectra | Request PDF - ResearchGate. [Link]
-
Theoretical Prediction of Vibrational Circular Dichroism Spectra - DTIC. [Link]
-
New spectroscopy setup can support drug development with fewer side effects - DTU Electro. [Link]
-
Comparison of Vibrational Circular Dichroism Instruments: Development of a New Dispersive VCD | Request PDF - ResearchGate. [Link]
-
Applications of Vibrational Optical Activity in the Pharmaceutical Industry - ResearchGate. [Link]
-
Vibration Circular Dichroism (VCD) Spectrum Prediction Service - CD ComputaBio. [Link]
-
Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification - Longdom Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyasia.com [spectroscopyasia.com]
- 6. researchgate.net [researchgate.net]
- 7. schrodinger.com [schrodinger.com]
- 8. Overview of Circular Dichroism (CD) Spectroscopy - Creative Proteomics [creative-proteomics.com]
- 9. Circular dichroism - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jascoinc.com [jascoinc.com]
- 14. researchgate.net [researchgate.net]
- 15. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 16. New spectroscopy setup can support drug development with fewer side effects [electro.dtu.dk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Application of Circular Dichroism in Drug Research - Creative Proteomics [creative-proteomics.com]
- 21. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
A Senior Application Scientist's Guide to the Large-Scale Synthesis of Functionalized Butynoates: A Cost-Benefit Analysis of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a manufacturing process. One such building block, Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (EH-TMSB), offers a streamlined route to highly functionalized intermediates, particularly γ-hydroxy-α,β-acetylenic esters, which are precursors to bioactive molecules like butenolides. This guide provides an in-depth cost-benefit analysis of utilizing EH-TMSB in large-scale synthesis, comparing it with a common alternative pathway that avoids silyl protection. Through this comparative lens, we will explore the practical implications of these choices on process chemistry, operational efficiency, and overall cost of goods.
The Synthetic Crossroads: To Silylate or Not to Silylate?
The core of our analysis centers on the synthesis of a key intermediate, the γ-hydroxy-α,β-acetylenic ester. This molecule is a versatile precursor for a variety of heterocyclic compounds, including the medicinally significant butenolide framework. We will compare two primary synthetic strategies:
-
The Silyl-Protected Route: This pathway utilizes Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (EH-TMSB), which is synthesized from trimethylsilylacetylene and ethyl glyoxylate.
-
The Non-Protected Route: This alternative approach employs the direct reaction of the Grignard reagent of propargyl alcohol with an appropriate electrophile to generate the unprotected γ-hydroxy-α,β-acetylenic ester.
The decision to employ a silyl protecting group is not trivial and carries with it a cascade of consequences that ripple through the entire manufacturing process.
Comparative Analysis: A Tale of Two Routes
To provide a clear and objective comparison, we will dissect each route based on key performance indicators critical to large-scale chemical synthesis.
Table 1: High-Level Comparison of Synthetic Routes
| Parameter | Silyl-Protected Route (Using EH-TMSB) | Non-Protected Route (Direct Grignard) |
| Key Starting Materials | Trimethylsilylacetylene, Ethyl Glyoxylate | Propargyl Alcohol, Grignard Reagent Precursors (e.g., Mg, Ethyl Bromide) |
| Number of Steps | Fewer overall steps to the final product if the silyl group is retained. | Potentially more steps if subsequent protection/deprotection is required. |
| Process Control | Generally more straightforward control over reactivity. | Requires careful management of highly reactive Grignard reagents. |
| Yield & Purity | Often higher yields and cleaner reactions due to reduced side reactions. | Can be susceptible to side reactions, potentially impacting yield and purity. |
| Cost of Goods | Higher raw material cost (trimethylsilylacetylene). | Lower raw material cost (propargyl alcohol). |
| Safety & Handling | Handling of flammable and moisture-sensitive silylating agents. | Handling of pyrophoric Grignard reagents and flammable solvents. |
| Environmental Impact | Generation of silyl-containing waste streams. | Generation of magnesium salt byproducts. |
Deep Dive into the Synthetic Pathways
Route 1: The Silyl-Protected Pathway with EH-TMSB
This approach leverages the protective nature of the trimethylsilyl (TMS) group to mask the acidic proton of the terminal alkyne. This "protection" prevents unwanted side reactions during the nucleophilic addition to an electrophile, such as ethyl glyoxylate.
Workflow Diagram: Silyl-Protected Route
Caption: Workflow for the silyl-protected route to functionalized butynoates.
Experimental Protocol: Synthesis of EH-TMSB
-
Grignard Reagent Preparation: In a flame-dried, inert atmosphere reactor, magnesium turnings are suspended in anhydrous diethyl ether. A solution of ethyl bromide in diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide.
-
Deprotonation of Trimethylsilylacetylene: The solution of ethylmagnesium bromide is cooled to 0°C. Trimethylsilylacetylene is then added dropwise, leading to the formation of the corresponding magnesium acetylide.
-
Nucleophilic Addition: A solution of ethyl glyoxylate in diethyl ether is added slowly to the cooled acetylide solution.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Anhydrous Solvents: All solvents must be rigorously dried to avoid quenching the Grignard reagent.
-
Controlled Addition: The dropwise addition of reagents, particularly during the Grignard formation and the addition of ethyl glyoxylate, is essential to manage the exothermic nature of the reactions and prevent side product formation.
Route 2: The Non-Protected Pathway
This classic approach involves the direct use of the Grignard reagent of an unprotected terminal alkyne, propargyl alcohol. While seemingly more direct, this route introduces its own set of challenges related to the presence of the free hydroxyl group.
Workflow Diagram: Non-Protected Route
Caption: Workflow for the non-protected route to functionalized butynoates.
Experimental Protocol: Synthesis of Methyl 4-Hydroxy-2-butynoate (a representative example)
-
Grignard Reagent Formation: In a flame-dried, inert atmosphere reactor, a solution of ethylmagnesium bromide (2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared.
-
Formation of the Dianion: Propargyl alcohol is added dropwise to the Grignard solution at a controlled temperature. The use of two equivalents of the Grignard reagent is necessary to deprotonate both the hydroxyl group and the terminal alkyne.
-
Carboxylation: The resulting solution is cooled, and methyl chloroformate is added dropwise.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield methyl 4-hydroxy-2-butynoate.
Causality Behind Experimental Choices:
-
Two Equivalents of Grignard Reagent: This is the critical step in this pathway. The first equivalent deprotonates the acidic hydroxyl group, and the second deprotonates the terminal alkyne to form the nucleophilic acetylide. Failure to use a sufficient excess of the Grignard reagent will result in low yields.
-
Solvent Choice: THF is often preferred over diethyl ether for this reaction due to its higher boiling point and better solvating properties for the magnesium salts formed.
Cost-Benefit Analysis: The Bottom Line
The decision between these two routes ultimately hinges on a careful weighing of their respective costs and benefits in the context of a large-scale manufacturing campaign.
Cost Analysis
A crucial factor in any large-scale synthesis is the cost of raw materials. While market prices are subject to fluctuation, a general comparison can be made.
Table 2: Indicative Raw Material Cost Comparison (per kg)
| Raw Material | Indicative Bulk Price (USD/kg) |
| Trimethylsilylacetylene | ~$50 - $100+ |
| Propargyl Alcohol | ~$10 - $20 |
| Ethyl Glyoxylate | ~$20 - $40 |
| Ethyl Bromide | ~$5 - $15 |
| Magnesium Turnings | ~$5 - $10 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
From a purely raw material cost perspective, the non-protected route appears more favorable due to the significantly lower cost of propargyl alcohol compared to trimethylsilylacetylene. However, this initial assessment does not account for other critical cost drivers.
Operational Costs and Considerations:
-
Reagent Stoichiometry: The non-protected route requires at least two equivalents of the expensive Grignard reagent, which can offset some of the initial cost savings from using propargyl alcohol.
-
Cycle Time and Throughput: The silyl-protected route may offer shorter reaction times and simpler workups, leading to higher throughput and reduced operational costs (e.g., labor, energy).
-
Purification: Cleaner reactions with the silyl-protected intermediate can translate to less demanding and less costly purification steps (e.g., reduced solvent consumption, less need for chromatography).
-
Waste Disposal: The environmental and financial costs associated with disposing of silyl byproducts or large quantities of magnesium salts must be factored into the overall economic equation.
Benefit Analysis
Benefits of the Silyl-Protected Route (EH-TMSB):
-
Enhanced Selectivity and Yield: The TMS group effectively prevents side reactions, often leading to higher yields of the desired product and a cleaner reaction profile.
-
Process Robustness: The synthesis is generally more robust and less sensitive to minor variations in reaction conditions compared to the direct Grignard route.
-
Simplified Downstream Processing: The cleaner reaction mixtures often simplify purification, which is a significant advantage at scale.
Benefits of the Non-Protected Route:
-
Lower Initial Raw Material Cost: The primary advantage is the significantly lower cost of the starting alkyne.
-
Atom Economy: This route avoids the introduction and potential subsequent removal of a protecting group, which can improve the overall atom economy of the synthesis.
Safety and Environmental Considerations
In large-scale synthesis, safety and environmental impact are paramount.
Silyl-Protected Route:
-
Hazards: Trimethylsilylacetylene is a flammable liquid. Silylating agents can be moisture-sensitive and may release corrosive byproducts upon hydrolysis.
-
Environmental Impact: The primary environmental concern is the generation of silicon-containing waste streams, which may require specialized disposal procedures.
Non-Protected Route:
-
Hazards: Grignard reagents are pyrophoric and react violently with water. The use of large quantities of flammable ethereal solvents poses a significant fire risk. Propargyl alcohol itself is a toxic and flammable liquid.
-
Environmental Impact: The workup generates significant quantities of magnesium salts, which must be treated before disposal.
Conclusion and Recommendations
The choice between utilizing Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate and pursuing a non-protected route is a nuanced decision that requires a holistic evaluation of the entire manufacturing process.
The Silyl-Protected Route using EH-TMSB is generally recommended for:
-
High-Value Products: Where the cost of raw materials is a smaller fraction of the final product's value, and ensuring high yield and purity is paramount.
-
Complex Syntheses: Where the prevention of side reactions is critical to the success of subsequent steps.
-
Processes with Challenging Purifications: Where a cleaner reaction profile can significantly reduce the cost and complexity of purification.
The Non-Protected Route may be more suitable for:
-
Lower-Cost, High-Volume Products: Where the cost of raw materials is a dominant factor in the overall economics.
-
Simpler Target Molecules: Where the risk of side reactions is lower.
-
Facilities Equipped for Large-Scale Grignard Reactions: Where the infrastructure and expertise for safely handling large quantities of pyrophoric reagents are already in place.
Ultimately, the optimal choice will depend on a thorough process development and cost modeling exercise specific to the target molecule and the manufacturing capabilities of the organization. This guide provides a foundational framework for initiating that critical analysis.
References
- Organic Syntheses Procedure for Methyl 4-hydroxy-2-butynoate. This procedure provides a detailed, scalable method for the synthesis of the unprotected analogue of EH-TMSB, highlighting the use of a Grignard reagent and subsequent workup. Organic Syntheses, Coll. Vol. 6, p.731 (1988); Vol. 58, p.158 (1978). [Link: http://www.orgsyn.org/demo.aspx?prep=cv6p0731]
- Patents on the Synthesis of Heterocyclic Compounds. Patent literature often provides insights into industrially relevant synthetic routes and the challenges of scaling up chemical processes. For example, US Patent 9,150,570 B2 discusses the synthesis of various heterocyclic compounds, which can be related to the downstream applications of butenolide precursors. [Link: https://patents.google.
- Review on the Synthesis of Butenolides. Reviews on the synthesis of butenolides provide context for the importance of precursors like EH-TMSB and its alternatives. These articles often discuss various synthetic strategies and their relative merits. See, for example, "Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones" in Chemical Reviews. [Link: https://pubs.acs.org/doi/10.1021/cr400473t]
- Safety Data Sheets (SDS) for Key Reagents. The SDS for trimethylsilylacetylene, propargyl alcohol, and ethyl glyoxylate provide critical information on their hazards, handling precautions, and environmental impact. These are available from chemical suppliers such as Sigma-Aldrich, TCI, and Fisher Scientific.
- Chemical Supplier Catalogs for Pricing Information. Bulk pricing information for key raw materials can be obtained from the websites of major chemical suppliers like Sigma-Aldrich, TCI America, and others, often by requesting a quote for larger quantities.
evaluating the substrate scope of "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate" in cycloaddition reactions
The following guide evaluates the substrate scope and strategic application of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS 66697-09-4).
Executive Summary
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (hereafter EHTB ) represents a high-density functional synthon bridging the gap between simple propargylic esters and complex heterocyclic precursors. Unlike standard alkynoates, EHTB integrates three distinct reactive handles: a trimethylsilyl (TMS) protected alkyne , an
This guide evaluates its performance in cycloaddition protocols, specifically contrasting its utility against non-hydroxylated and non-silylated alternatives. While often cited as the stable precursor to the highly reactive 2-oxo derivative (used in Bohlmann-Rahtz annulations), EHTB itself offers unique chemo- and regiocontrol in dipolar cycloadditions.
Key Advantages
-
Regiocontrol: The bulky TMS group enforces high regioselectivity in [3+2] cycloadditions, superior to terminal alkynes.
-
Stereochemical Handle: The secondary alcohol allows for hydrogen-bond directed delivery of dipoles or subsequent kinetic resolution.
-
Stability: Significantly more stable to storage and handling than its oxidized counterpart, Ethyl 2-oxo-4-(trimethylsilyl)-3-butynoate.
Mechanistic Profiling & Selectivity
To understand the substrate scope, one must analyze the electronic and steric bias imposed by the substituents.
The "Push-Pull" Steric Effect
In 1,3-dipolar cycloadditions (e.g., with azides or nitrile oxides), the TMS group exerts a massive steric influence, overriding the electronic directing effect of the ester in many cases.
-
Terminal Alkynes (Ethyl 2-hydroxy-3-butynoate): Often yield a mixture of 1,4- and 1,5-isomers in thermal Huisgen reactions due to competing steric and electronic factors.
-
EHTB (TMS-substituted): The TMS group blocks the adjacent carbon, forcing the nucleophilic terminus of the dipole to attack the
-carbon (distal to TMS), or reversing selectivity depending on the dipole's bulk. This yields exclusively 4-TMS-5-substituted heterocycles, which can be desilylated to single regioisomers.
Pathway Visualization
The following diagram illustrates the divergent utility of EHTB in synthesis.
Figure 1: Divergent synthetic pathways for EHTB. The compound serves as both a direct cycloaddition partner and a precursor to the 2-oxo reagent.
Comparative Substrate Scope
The table below compares EHTB with standard alternatives in the context of Azide-Alkyne Cycloaddition (AAC) .
| Feature | EHTB (Target) | Ethyl Propiolate (Standard) | Ethyl 2-Oxo-4-TMS-3-butynoate |
| Regioselectivity (Thermal) | High (>95:5) (TMS directed) | Low to Moderate (Mixtures) | High (Electronic control) |
| Stability | High (Shelf-stable liquid) | High | Low (Moisture sensitive, polymerizes) |
| Functional Handle | None | ||
| Post-Reaction Utility | Desilylation yields 1,5-disubst. | N/A | Condensation reactions |
| Yield (Avg) | 85-95% | 70-90% | 60-80% (sensitive) |
Scope Analysis
-
Electron-Rich Azides (Alkyl/Benzyl): EHTB reacts smoothly under thermal conditions. The TMS group stabilizes the transition state, preventing side reactions common with terminal acetylenes.
-
Electron-Deficient Azides (Sulfonyl/Aryl): Reactivity is lower due to the electron-withdrawing ester and TMS group. Catalysis (Ru or Cu) may be required, though Cu-catalysis requires desilylation in situ or specific ligands.
-
Chiral Resolution: The racemic EHTB can be kinetically resolved using lipases (e.g., Candida antarctica Lipase B) to generate enantioenriched propargylic alcohols, which then undergo cycloaddition to yield chiral non-racemic heterocycles .
Experimental Protocols
Protocol A: Direct Thermal [3+2] Cycloaddition (Triazole Synthesis)
Use this protocol for synthesizing 4-TMS-5-substituted triazoles with high regiocontrol.
Reagents:
-
EHTB (1.0 equiv)[1]
-
Organic Azide (
, 1.1 equiv) -
Toluene (Anhydrous, 0.5 M concentration)
Workflow:
-
Setup: Charge a pressure vial with EHTB and the organic azide in toluene.
-
Reaction: Seal and heat to 80–100 °C for 12–24 hours. Monitor by TLC (EHTB is UV active; stain with KMnO4 for azide check).
-
Workup: Cool to room temperature. Concentrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The TMS group makes the product lipophilic, aiding separation.
-
Optional Desilylation: Treat the product with TBAF (1.1 equiv) in THF at 0 °C for 1 hour to yield the 1,5-disubstituted triazole ester.
Protocol B: Oxidation to Ethyl 2-oxo-4-(trimethylsilyl)-3-butynoate
Use this protocol if the target is a pyridine or thiophene via Bohlmann-Rahtz annulation.
Reagents:
-
EHTB (1.0 equiv)[1]
-
Dess-Martin Periodinane (DMP) (1.2 equiv)
-
Dichloromethane (DCM) (wet)
Workflow:
-
Dissolution: Dissolve EHTB in DCM (0.2 M).
-
Oxidation: Add DMP portion-wise at 0 °C. Allow to warm to RT over 2 hours.
-
Quench: Add saturated
/ (1:1) and stir vigorously until the organic layer is clear. -
Isolation: Extract with DCM, dry over
, and concentrate. -
Storage: Use immediately. The 2-oxo product is prone to hydration and polymerization.
References
-
Chemical Identity & Physical Data: TCI Chemicals. Product Specification: Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS 66697-09-4).[2][3][4][5][6] Retrieved from .
- Cycloaddition Context (TMS-Alkynes): Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. (General reference for mechanism).
- Bohlmann-Rahtz Precursor Utility: Bagley, M. C., et al. (2001). A New and Highly Expedient Synthesis of Pyrido[2,3-d]pyrimidines. Tetrahedron Letters.
- Enzymatic Resolution of Propargylic Esters: Burgess, K., & Jennings, L. D. (1991). Enantioselective Esterifications of Unsaturated Alcohols Mediated by Lipase. Journal of the American Chemical Society. (Methodology applicable to EHTB resolution).
(Note: Specific "substrate scope" papers for this exact CAS number are rare in open literature; the data above is synthesized from the reactivity profiles of the homologous series of
Sources
- 1. Ethyl 2-butynoate | CAS#:4341-76-8 | Chemsrc [chemsrc.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate [myskinrecipes.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate [myskinrecipes.com]
- 6. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
benchmarking the performance of "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate" against established synthetic routes
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern drug discovery and complex molecule synthesis, the efficient and stereocontrolled construction of highly functionalized intermediates is of paramount importance. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate, a chiral propargyl alcohol derivative, represents a versatile building block of significant strategic value. Its unique trifunctional nature—comprising a hydroxyl group, an ester, and a silyl-protected alkyne—offers a rich platform for diverse chemical transformations. The trimethylsilyl group not only serves as a protecting group for the terminal alkyne but also enhances its reactivity in various coupling reactions. This guide provides an in-depth comparative analysis of the primary synthetic route to this valuable compound—asymmetric reduction of the corresponding α-ketoester—against established alternative methodologies for the synthesis of similar structural motifs. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical data and procedural insights necessary to make informed decisions in their synthetic endeavors.
Primary Synthetic Route: Asymmetric Reduction of Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate
The most direct and contemporary approach to enantiomerically enriched Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate involves the asymmetric reduction of its precursor, Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate. This strategy leverages the power of chiral catalysts to stereoselectively deliver a hydride to the prochiral ketone, thereby establishing the desired stereocenter at the C2 position. Two preeminent methods for this transformation are the Corey-Itsuno (CBS) reduction and the Noyori asymmetric hydrogenation.
Conceptual Workflow: Asymmetric Ketone Reduction
Caption: General workflow for the asymmetric reduction of the ketoester precursor.
Method 1: Corey-Itsuno (CBS) Reduction
The Corey-Itsuno reduction is a highly reliable method for the enantioselective reduction of ketones, employing a chiral oxazaborolidine catalyst.[1] The catalyst, typically prepared from a chiral amino alcohol, coordinates with a borane source (e.g., BH₃·THF) and the ketone, facilitating a stereoselective hydride transfer.
Experimental Protocol: CBS Reduction
-
Catalyst Preparation/Activation: In a flame-dried, nitrogen-purged flask, the (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.) is dissolved in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq.) is added dropwise to the catalyst solution at room temperature, and the mixture is stirred for 15 minutes to form the active catalyst-borane complex.
-
Substrate Addition: The solution is cooled to -20 °C, and a solution of Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral alcohol.
Method 2: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, to achieve highly enantioselective reduction of ketones under hydrogen pressure.[2][3] This method is renowned for its high efficiency and broad substrate scope.
Experimental Protocol: Noyori Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a pressure vessel is charged with [RuCl₂(p-cymene)]₂ (0.005 eq.) and (R)-BINAP (0.01 eq.) in anhydrous ethanol. The mixture is stirred at 50 °C for 30 minutes to form the active catalyst.
-
Substrate Addition: A solution of Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (1.0 eq.) in anhydrous ethanol is added to the catalyst mixture.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to 10 atm of H₂. The reaction is stirred at room temperature for 12-24 hours.
-
Workup: After carefully venting the hydrogen, the solvent is removed in vacuo.
-
Purification: The residue is purified by flash column chromatography to yield the enantiomerically enriched product.
Established Synthetic Alternatives: A Comparative Overview
While asymmetric reduction of the corresponding ketoester is a highly effective and modern approach, several classical named reactions provide alternative pathways to structurally similar α-hydroxy esters and propargyl alcohols. These methods, including the Grignard reaction, the Barbier reaction, and the Reformatsky reaction, offer different advantages and disadvantages in terms of substrate scope, functional group tolerance, and operational complexity.
Alternative Route 1: Grignard Reaction
The addition of an organometallic (Grignard) reagent to an electrophile is a cornerstone of C-C bond formation. To synthesize a molecule like Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate, one could envisage the reaction of the Grignard reagent derived from (trimethylsilyl)acetylene with ethyl glyoxalate.
Conceptual Workflow: Grignard Reaction
Caption: Grignard-based synthesis of the target molecule.
Experimental Protocol: Grignard Addition
-
Grignard Reagent Formation: To a solution of (trimethylsilyl)acetylene (1.1 eq.) in anhydrous THF at 0 °C, a solution of ethylmagnesium bromide (1.0 M in THF, 1.1 eq.) is added dropwise. The mixture is stirred at room temperature for 1 hour.
-
Addition to Glyoxalate: The freshly prepared Grignard reagent is cooled to -78 °C, and a solution of ethyl glyoxalate (1.0 eq.) in anhydrous THF is added slowly.
-
Reaction and Quenching: The reaction is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The mixture is warmed to room temperature and extracted with diethyl ether. The combined organic layers are dried and concentrated, followed by purification via column chromatography.
Alternative Route 2: Barbier Reaction
The Barbier reaction is similar to the Grignard reaction, but the organometallic reagent is generated in situ in the presence of the carbonyl substrate.[4][5] This can be advantageous when the organometallic species is unstable. For the synthesis of a related propargyl alcohol, a propargyl halide would react with an aldehyde in the presence of a metal like zinc, indium, or tin.
Experimental Protocol: Barbier-type Propargylation
-
Reaction Setup: A mixture of zinc dust (2.0 eq.) and the desired aldehyde (e.g., ethyl glyoxalate, 1.0 eq.) in THF/H₂O is prepared.
-
Substrate Addition: 3-Bromo-1-(trimethylsilyl)propyne (1.2 eq.) is added to the mixture, and the reaction is stirred vigorously at room temperature.
-
Workup and Purification: After completion, the reaction is quenched with saturated NH₄Cl solution, extracted with ethyl acetate, dried, and purified by chromatography.
Alternative Route 3: Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[6][7] While not a direct route to the target α-hydroxy ester, it is a classic method for similar structures and is included for a comprehensive comparison.
Experimental Protocol: Reformatsky Reaction
-
Zinc Activation: Zinc dust (2.0 eq.) is activated by washing with dilute HCl, water, ethanol, and ether, then dried under vacuum.
-
Reaction: A solution of an aldehyde or ketone (1.0 eq.) and an α-bromo ester (1.2 eq.) in anhydrous benzene is added to the activated zinc. The mixture is heated to reflux until the reaction is complete.
-
Workup and Purification: The reaction is cooled, and dilute sulfuric acid is added. The organic layer is separated, washed, dried, and concentrated. The product is then purified by distillation or chromatography.
Performance Benchmarking: A Data-Driven Comparison
The choice of synthetic route is often dictated by a combination of factors including yield, stereoselectivity, reaction conditions, and substrate scope. The following table summarizes the expected performance of the asymmetric reduction of Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate against the established alternative routes for the synthesis of analogous compounds.
| Parameter | Asymmetric Reduction (CBS/Noyori) | Grignard Reaction | Barbier Reaction | Reformatsky Reaction |
| Typical Yield | High (often >90%) | Moderate to High (60-85%) | Moderate (50-75%) | Moderate to High (60-90%) |
| Stereoselectivity | Excellent (often >95% ee)[8][9] | Generally produces a racemic mixture unless a chiral auxiliary or catalyst is used. | Typically produces a racemic mixture; asymmetric variants exist but can be complex. | Can exhibit diastereoselectivity, but enantioselective variants are less common and often require chiral ligands. |
| Reaction Conditions | Mild to moderate temperatures; may require elevated pressure (Noyori). Requires strictly anhydrous conditions.[1][2] | Low temperatures (-78 °C) and strictly anhydrous conditions are crucial. | Can often be performed in aqueous media, making it operationally simpler.[4] | Typically requires heating (reflux). |
| Functional Group Tolerance | Generally good, but can be sensitive to other reducible groups. | Limited by the high reactivity of the Grignard reagent towards acidic protons and other electrophilic groups. | Generally more tolerant of acidic protons than Grignard reagents. | Good tolerance for a variety of functional groups due to the less basic nature of the zinc enolate.[6] |
| Key Advantages | High enantioselectivity; reliable and well-established for asymmetric synthesis. | Utilizes readily available starting materials. | In situ generation of the organometallic reagent; often tolerant of water. | Good functional group tolerance; forms β-hydroxy esters. |
| Key Disadvantages | Requires specialized and often expensive chiral catalysts. | Highly sensitive to moisture and air; can be difficult to control selectivity with highly functionalized substrates. | Can have issues with regioselectivity (propargyl vs. allenyl products). | Not a direct route to α-hydroxy esters; requires an α-halo ester. |
Conclusion and Outlook
For the stereocontrolled synthesis of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate, the asymmetric reduction of the corresponding α-ketoester stands out as the superior methodology, primarily due to its excellent enantioselectivity. Both the Corey-Itsuno and Noyori hydrogenation methods offer reliable and high-yielding pathways to the desired chiral product. The choice between them may depend on the availability of reagents and equipment (e.g., for high-pressure hydrogenation).
The established alternatives, while fundamental in organic synthesis, present significant drawbacks for this specific target. The Grignard and Barbier reactions, in their standard forms, would produce a racemic mixture, necessitating a subsequent resolution step which is often inefficient, with a maximum theoretical yield of 50% for the desired enantiomer.[10] While asymmetric variants of these reactions exist, they often require bespoke chiral ligands and extensive optimization. The Reformatsky reaction, while robust, is not directly applicable for the synthesis of an α-hydroxy ester.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2020). National Institutes of Health. [Link]
-
Barbier reaction. (2023). In Wikipedia. [Link]
-
Reformatsky Reaction. Organic Chemistry Portal. [Link]
-
Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach. IRF Conference Paper. [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (1994). ACS Symposium Series. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]
-
Noyori Hydrogenation. NROChemistry. [Link]
-
Asymmetric Synthesis. University of York. [Link]
-
A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. (2022). Organic Letters. [Link]
-
Reformatsky reaction. (2023). In Wikipedia. [Link]
-
The Chemistry of Alkylstrontium Halide Analogues, Part 2: Barbier-Type Dialkylation of Esters with Alkyl Halides. (2005). European Journal of Organic Chemistry. [Link]
-
Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (2005). Organic Letters. [Link]
-
Reformatsky Reaction. Chemistry LibreTexts. [Link]
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (2015). Dalton Transactions. [Link]
-
Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (2010). National Institutes of Health. [Link]
-
Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products. ResearchGate. [Link]
-
2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses. [Link]
-
Synthesis of β‐Hydroxy‐α,α‐Dimethyl Carboxylic Esters via Asymmetric Barbier Reaction. ResearchGate. [Link]
-
Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. (2020). New Journal of Chemistry. [Link]
-
Barbier Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
-
Asymmetric Synthesis of α-Silyl Amines. (2014). ChemistryViews. [Link]
-
Reformatsky Reaction. NROChemistry. [Link]
-
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate 97.0+%, TCI America™. Fisher Scientific. [Link]
-
Product Class 3: Propargylic Alcohols. Science of Synthesis. [Link]
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2021). Chemical Science. [Link]
-
Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. ResearchGate. [Link]
-
Noyori Hydrogenation. YouTube. [Link]
-
Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. [Link]
-
Reformatsky reaction. BYJU'S. [Link]
-
Asymmetric hydrogenation. (2023). In Wikipedia. [Link]
-
Reagent of the month – CBS oxazaborolidine. (2023). SigutLabs. [Link]
-
Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses. [Link]
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 4. Barbier reaction - Wikipedia [en.wikipedia.org]
- 5. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Reformatsky Reaction [organic-chemistry.org]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. york.ac.uk [york.ac.uk]
Safety Operating Guide
Technical Disposal Protocol: Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate
Executive Summary & Operational Context
This guide defines the standard operating procedure (SOP) for the safe disposal of Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (CAS: 66697-09-4).
While this compound is a valuable chiral building block in organic synthesis, its disposal requires specific attention to its trimethylsilyl (TMS) functional group and alkynyl ester moiety. Unlike simple organic solvents, silylated alkynes possess unique hydrolytic susceptibilities. Improper disposal can lead to the evolution of silanols or pressure buildup in waste containers if mixed with incompatible acidic/basic waste streams.
The Core Directive: Treat this substance as Non-Halogenated Organic Waste , but with strict segregation from strong oxidizers and aqueous acids/bases to prevent uncontrolled hydrolysis or exothermic degradation.
Chemical Profile & Risk Assessment
Before initiating disposal, you must characterize the specific state of the material. This compound is air and moisture-sensitive; "old" bottles may have partially hydrolyzed or polymerized.
| Parameter | Specification | Operational Implication |
| CAS Number | 66697-09-4 | Use for waste manifesting and labeling. |
| Physical State | Liquid (Viscous) | May require dilution with a compatible solvent (e.g., Ethanol, Acetone) to ensure complete transfer. |
| Flash Point | ~105°C (221°F) | Combustible. While not highly flammable (Class 3), it contributes to fire load. |
| Reactivity | Moisture/Air Sensitive | Do not dispose of down the drain. Hydrolysis yields TMS-OH and the free terminal alkyne. |
| Hazards (GHS) | H315, H319, H335 | Irritant to skin, eyes, and respiratory system. Full PPE required.[1][2] |
| Density | ~0.98 g/mL | Immiscible with water; will form a separate organic layer if mixed with aqueous waste. |
Pre-Disposal Assessment (The "Why" Behind the Protocol)
Expert Insight: The presence of the TMS group is the critical variable here. In industrial incineration (the ultimate fate of this waste), high silicon content can foul catalytic converters or scrubbers. However, for laboratory-scale quantities (<1 L), the primary concern is chemical compatibility within the waste drum.
The Self-Validating Check: Before pouring this chemical into a waste container, perform the "Watch Glass Test" :
-
Place 1 drop of the waste material on a watch glass.
-
Add 1 drop of the intended waste stream (e.g., the contents of your "Non-Halogenated" carboy).
-
Observation: If bubbling, heat evolution, or rapid precipitation occurs, STOP . The waste stream is incompatible (likely too acidic or basic). You must start a fresh, neutral waste container.
Step-by-Step Disposal Workflow
Phase 1: Preparation & Segregation
-
PPE Donning: Nitrile gloves (double-gloved recommended), chemical splash goggles, and flame-resistant lab coat.
-
Ventilation: All operations must occur inside a certified chemical fume hood.
-
Segregation: Isolate the chemical from:
-
Strong Oxidizers: (e.g., Nitric acid, Peroxides) -> Risk of fire/explosion.
-
Strong Acids/Bases: (e.g., HCl, NaOH) -> Risk of rapid desilylation and heat generation.
-
Phase 2: Solubilization & Transfer
Because this compound is a viscous liquid, direct pouring often leaves significant residue.
-
Dilution: If the material is too viscous or has thickened due to age, dilute it with a small volume (10-20 mL) of Acetone or Ethanol . These solvents are compatible with standard organic waste streams.
-
Transfer: Pour the mixture into a High-Density Polyethylene (HDPE) or Glass waste container.
-
Note: Avoid metal containers if possible, as degraded acidic byproducts could cause corrosion over long storage periods.
-
Phase 3: Classification & Labeling
-
Stream Selection: Classify as Non-Halogenated Organic Waste .
-
Exception: If you dissolved the material in Dichloromethane (DCM) or Chloroform, it MUST go into the Halogenated waste stream.
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: Write "Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate" (do not use abbreviations like "TMS-Ester").
-
Hazard Checkboxes: Mark "Irritant" and "Combustible/Flammable".
-
Phase 4: Waste Pickup Handoff
-
Ensure the cap is tightly closed but not over-torqued (allow for thermal expansion).
-
Place the container in secondary containment until pickup by EHS/Waste Management services.
Visual Workflow: Decision Logic
The following diagram illustrates the decision matrix for disposing of silylated alkynyl esters.
Figure 1: Logic flow for the segregation and containerization of TMS-alkyne waste products.
Emergency Contingencies
Spill Management (Small Scale < 500 mL)
If a spill occurs in the lab:
-
Evacuate the immediate area of ignition sources.
-
Do NOT use water. Water may cause hydrolysis and spread the organic layer.
-
Absorb: Use an inert absorbent material such as Vermiculite , Dry Sand , or Clay-based kitty litter .
-
Collect: Scoop the contaminated absorbent into a wide-mouth jar and label it as "Debris contaminated with Flammable/Irritant Organics."
Exposure Response[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[3] The lipophilic nature of the ester means water alone is insufficient; soap is required to emulsify and remove it.
-
Eye Contact: Rinse thoroughly for 15 minutes.[3][4] Seek medical attention immediately, as alkynes can cause corneal damage.
Regulatory & Compliance (RCRA/EPA)
In the United States, this material, when discarded, is classified under RCRA (Resource Conservation and Recovery Act) guidelines.
-
Characteristic Waste: It likely meets the definition of Ignitability (D001) due to its flash point and combustibility profile.
-
Listing: It is not typically a P-listed or U-listed acute toxin, but it must be managed as a characteristic hazardous waste.
Compliance Check: Always verify with your institution's EHS (Environmental Health & Safety) officer regarding local limits on organosilicon discharge, as some municipal incinerators have strict caps on silicon content to prevent silica ash buildup.
References
-
Fisher Scientific. (n.d.). Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate Safety Data Sheet. Retrieved February 4, 2026, from [Link][2]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate.[5] Retrieved February 4, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved February 4, 2026, from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
